molecular formula C13H14O B1588573 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one CAS No. 202667-44-5

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Cat. No.: B1588573
CAS No.: 202667-44-5
M. Wt: 186.25 g/mol
InChI Key: HUGFGAJICGDGBY-UHFFFAOYSA-N
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Description

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14O/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)13(8)14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFGAJICGDGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449602
Record name 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202667-44-5
Record name 3,5,6,7-Tetrahydro-2-methyl-s-indacen-1(2H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
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Record name s-Indacen-1(2H)-one, 3,5,6,7-tetrahydro-2-methyl
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the s-indacene scaffold and its derivatives.

Introduction to the s-Indacene Core

The s-indacene scaffold is a polycyclic aromatic hydrocarbon of significant interest due to its unique electronic and structural properties. Computational studies suggest that the s-indacene core's properties, such as aromaticity and antiaromaticity, can be finely tuned through substitution and fusion with other ring systems.[1] This tunability makes s-indacene derivatives promising candidates for applications in organic electronics, where materials with small HOMO-LUMO energy gaps and increased conductivity are highly sought after.[1] The inherent instability of some s-indacene systems can be addressed by strategic carbocyclic fusion, which also modulates the antiaromaticity of the core structure.[1]

Physicochemical Properties of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one and Related Analogs

While specific experimental data for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is not extensively available in public literature, we can infer its properties from closely related analogs and the parent compound, 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one.

A commercially available isomer, 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one , provides valuable reference data.[2]

Property2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one[2]2,3,6,7-Tetrahydro-s-indacen-1(5H)-one[3]2,3,6,7-tetrahydro-s-indacene-1,5-dione[4]
CAS Number 202667-44-514927-64-181423-50-9
Molecular Formula C₁₃H₁₄OC₁₂H₁₂OC₁₂H₁₀O₂
Molecular Weight 186.25 g/mol 172.22 g/mol 186.21 g/mol
Purity ≥98%95%≥99%
Topological Polar Surface Area (TPSA) 17.07 ŲNot available34.14 Ų
logP 2.55Not available1.94
Storage Conditions Sealed in dry, 2-8°CSealed in dry, 2-8°CNot available
Melting Point Not availableNot available239 °C

Synthesis and Reactivity

The synthesis of tetrahydro-s-indacene derivatives can be approached through various synthetic strategies, often involving multi-step processes. While a specific, validated synthesis for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is not detailed in the available literature, plausible routes can be designed based on established organic chemistry principles for constructing similar polycyclic ketone frameworks.

One potential approach involves the asymmetric synthesis methodologies developed for related hydrindenones.[5] These methods often utilize chiral auxiliaries, such as Meyers' bicyclic lactams, to introduce stereocenters with high enantioselectivity.[5] A generalized workflow for such a synthesis is outlined below.

G cluster_0 Asymmetric Synthesis Workflow Start Chiral Bicyclic Lactam Step1 Asymmetric Alkylation (Introduction of Quaternary Center) Start->Step1 1. LDA, MeI Step2 Annulation with a Dienophile Step1->Step2 2. Michael Addition Step3 Hydrolysis and Cyclization Step2->Step3 3. Acid/Base Hydrolysis Product Enantiopure Tetrahydro-s-indacenone Step3->Product

Caption: Generalized workflow for the asymmetric synthesis of tetrahydro-s-indacenone derivatives.

The reactivity of the s-indacene core is influenced by its electronic structure. The ketone moiety in 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one offers a reactive site for various chemical transformations. For instance, the alpha-protons to the carbonyl group are expected to be acidic, allowing for enolate formation and subsequent reactions such as aldol condensations or further alkylations. The carbonyl group itself can undergo nucleophilic addition reactions.

The indane-1,3-dione scaffold, a related structure, is known for its utility in Knoevenagel condensations due to the acidity of the methylene protons situated between the two carbonyl groups.[6] This suggests that the methylene groups within the tetrahydro-s-indacenone structure could also participate in similar condensation reactions under appropriate basic conditions.[6]

Potential Biological and Pharmacological Activities

Derivatives of the indane and indene scaffolds have demonstrated a broad range of biological activities, suggesting that 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one could be a valuable lead compound in drug discovery.

Anti-Inflammatory Properties

Many 1-indanone derivatives have been investigated for their anti-inflammatory properties.[7][8] Studies have shown that certain substituted 2-benzylidene-1-indanone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8] The structural similarities suggest that s-indacene-based ketones could also exhibit anti-inflammatory effects.

Anticancer and Anti-proliferative Effects

The indene framework is present in several compounds with antiproliferative activity.[9] For example, derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been shown to inhibit cell proliferation by affecting intracellular signaling pathways like the Ras/Raf/MAPK pathway.[9] This raises the possibility that novel s-indacene derivatives could be explored as potential anticancer agents.

NLRP3 Inhibition

A recent patent discloses the use of 1,2,3,5,6,7-hexahydro-s-indacene derivatives as inhibitors of the NLRP3 inflammasome.[10] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The development of potent and selective NLRP3 inhibitors is an active area of research, and the s-indacene scaffold represents a promising starting point for the design of such molecules.[10]

The following diagram illustrates the central role of NLRP3 in the inflammatory cascade and its potential inhibition by s-indacene derivatives.

G cluster_1 NLRP3 Inflammasome Pathway Stimuli Pathogen/Danger Signals NLRP3 NLRP3 Activation Stimuli->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor s-Indacene Derivative Inhibitor->NLRP3 Inhibition

Caption: Potential inhibition of the NLRP3 inflammasome by s-indacene derivatives.

Analytical Characterization

A comprehensive characterization of a novel compound like 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one would necessitate a suite of analytical techniques.

Recommended Analytical Workflow
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography to ensure high purity (≥98%).

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl group.

  • Physicochemical Property Determination:

    • Melting Point: To assess purity and physical state.

    • Solubility Studies: In various organic solvents and aqueous solutions.

    • X-ray Crystallography: To determine the precise three-dimensional structure if a suitable crystal can be obtained.

Conclusion

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one belongs to the intriguing class of s-indacene compounds. While direct experimental data for this specific molecule is limited, analysis of its structural analogs and the broader class of indanone and indene derivatives points towards a rich potential for applications in medicinal chemistry and materials science. Its core structure suggests the possibility of potent biological activities, including anti-inflammatory and anticancer effects, with a particularly noteworthy potential as an NLRP3 inflammasome inhibitor. Further synthetic exploration and biological evaluation of this and related s-indacene derivatives are warranted to fully unlock their therapeutic and technological promise.

References

  • 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. Lead Sciences. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. [Link]

  • New indene-derivatives with anti-proliferative properties. ResearchGate. [Link]

  • Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Royal Society of Chemistry. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information. [Link]

  • Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives.
  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. [Link]

  • Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. MDPI. [Link]

  • One‐Pot Regio‐ and Diastereoselective Synthesis of Tetrahydro‐α‐carbolines via Cascade Reactions of Iminoindolines with Morita‐Baylis‐Hillman Bromides of Nitroalkenes. ResearchGate. [Link]

  • Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. PubMed. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. ScienceOpen. [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • 1,2,3,5-Tetrahydro-6-methyl-s-indacene. PubChem. [Link]

  • Chemical Properties of Tetrahydrofuran, 2-methyl-2-methoxy. Cheméo. [Link]

  • Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journals. [Link]

  • Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. National Center for Biotechnology Information. [Link]

  • 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-ol. PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3,5,6,7-tetrahydro-as-indacen-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the spectroscopic analysis of 2-Methyl-3,5,6,7-tetrahydro-as-indacen-1(2H)-one (CAS No. 202667-44-5). Intended for researchers, chemists, and drug development professionals, this guide outlines the theoretical and practical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While empirical data for this specific compound is not widely published, this guide leverages foundational spectroscopic principles and data from analogous structures to present a set of predicted spectral data. Furthermore, it provides detailed, field-proven protocols for acquiring and interpreting this data, ensuring a self-validating system for structural confirmation and purity assessment.

Introduction and Molecular Structure

Nomenclature, Identity, and Rationale

The subject of this guide is the polycyclic ketone with the molecular formula C₁₃H₁₄O and a molecular weight of 186.25 g/mol .[1] It is identified by the Chemical Abstracts Service (CAS) number 202667-44-5.[1] While various nomenclature systems exist, this guide will refer to it by the vendor-provided name, 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one , while noting its core is technically an asymmetrically fused indacene (as-indacene) skeleton.

A rigorous spectroscopic characterization is a non-negotiable cornerstone of modern chemical research and development. For a molecule like this, which may serve as a synthetic intermediate or a scaffold for more complex bioactive compounds, unambiguous structural verification is paramount. It ensures the integrity of downstream experiments, validates synthetic pathways, and forms the basis for regulatory submission and intellectual property claims. This guide establishes a robust analytical framework to achieve that certainty.

Molecular Structure and Atom Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, particularly for NMR assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of the target compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. By analyzing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, we can map the molecular skeleton and connectivity.

Causality Behind Experimental Choices

The choice of solvent and reference standard is critical for acquiring reliable and reproducible NMR data. Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for moderately polar organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C). Tetramethylsilane (TMS) is the universally accepted internal standard, with its ¹H and ¹³C signals defined as 0.0 ppm, providing a stable reference point.[2]

Predicted ¹H NMR Spectrum

Based on the molecular structure, which lacks symmetry, we predict that all 14 protons will be chemically non-equivalent, potentially leading to 11 distinct signals (some methylene protons may be diastereotopic and appear as separate signals). The predicted spectrum is summarized below.

Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H87.3 - 7.5s1HAromatic proton on the five-membered ring, deshielded.
H47.1 - 7.3s1HAromatic proton on the five-membered ring, deshielded.
H22.8 - 3.2m1HMethine proton alpha to a carbonyl and adjacent to a chiral center.
H5, H7 (protons on C5, C7)2.6 - 3.0m4HAllylic protons on the saturated five-membered ring.
H3a, H3b2.3 - 2.7m2HMethylene protons alpha to the carbonyl group.
H6 (protons on C6)1.9 - 2.2m2HAliphatic protons in the middle of the cyclopentyl ring.
H10 (Methyl Protons)1.1 - 1.3d3HMethyl group protons, split by the adjacent methine (H2).
Predicted ¹³C NMR Spectrum

The molecule contains 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Carbon Type Justification
C1195 - 205CKetone carbonyl carbon, highly deshielded.
C3a, C8a, C8b135 - 155CQuaternary aromatic/olefinic carbons at ring junctions.
C4, C8120 - 135CHAromatic/olefinic methine carbons.
C240 - 50CHAliphatic methine carbon adjacent to carbonyl.
C335 - 45CH₂Aliphatic methylene carbon alpha to carbonyl.
C5, C730 - 40CH₂Allylic methylene carbons.
C620 - 30CH₂Aliphatic methylene carbon.
C10 (Methyl)15 - 25CH₃Aliphatic methyl carbon.
Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. A spectral width of ~240 ppm is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer experiment time will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The structure of 2-Methyl-3,5,6,7-tetrahydro-as-indacen-1(2H)-one contains several key functional groups that will give rise to strong, diagnostic peaks in the IR spectrum.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Mode Functional Group
3100 - 3000MediumC-H StretchAromatic/Olefinic C-H
2980 - 2850StrongC-H StretchAliphatic C-H (CH, CH₂, CH₃)
~1715Strong, SharpC=O Stretchα,β-Unsaturated Ketone
~1610MediumC=C StretchAromatic/Olefinic C=C
1470 - 1430MediumC-H BendAliphatic CH₂ Scissoring
1380 - 1365MediumC-H BendMethyl Umbrella Mode

The most telling signal will be the strong, sharp absorption around 1715 cm⁻¹, which is highly characteristic of a five-membered ring ketone conjugated with a double bond.[3]

Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a swab lightly moistened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small, solid amount (a few milligrams) of the compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to apply firm, consistent contact between the solid sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable structural information from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that will provide both the molecular ion and a rich fragmentation pattern.

  • Molecular Ion (M⁺): The spectrum will show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 186. This corresponds to the nominal molecular weight of C₁₃H₁₄O.[1] A high-resolution mass spectrometer (HRMS) would confirm the elemental composition by measuring the exact mass (calculated: 186.1045).

  • Key Fragments: We can predict several logical fragmentation pathways:

    • m/z 171 ([M-15]⁺): Corresponds to the loss of a methyl radical (•CH₃), a common fragmentation for methyl-substituted compounds.

    • m/z 158 ([M-28]⁺): Corresponds to the loss of carbon monoxide (CO) from the ketone, a characteristic fragmentation for cyclic ketones.

    • m/z 143 ([M-15-28]⁺): Loss of both a methyl group and carbon monoxide.

Protocol for MS Data Acquisition (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an EI source.

  • GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a standard non-polar column (e.g., DB-5) and a temperature program that allows the compound to elute as a sharp peak without decomposition (e.g., ramp from 100 °C to 280 °C at 15 °C/min).

  • MS Acquisition: Set the EI source energy to 70 eV. Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

  • Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to the compound. Identify the molecular ion peak and analyze the major fragment ions to see if they align with the predicted fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The authoritative structural confirmation of 2-Methyl-3,5,6,7-tetrahydro-as-indacen-1(2H)-one relies on the synergistic integration of all three analytical methods. The logical workflow for this process is outlined below.

start Purified Compound Sample ms Mass Spectrometry (MS) - Obtain Molecular Weight (m/z 186) - Analyze Fragmentation start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups - Confirm C=O (~1715 cm⁻¹) start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Map C-H Framework - Confirm Connectivity start->nmr integrate Integrate All Data ms->integrate ir->integrate nmr->integrate confirm Unambiguous Structural Confirmation integrate->confirm

Caption: Workflow for integrated spectroscopic analysis.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylhexane. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][4][5]OXAZABOROLE-BORANE COMPLEX. [Link]

Sources

A Technical Guide to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers. The guide outlines a plausible synthetic route, predicts physicochemical and spectroscopic properties, and explores the potential therapeutic applications, particularly considering the influence of the methyl group on its biological activity.

Introduction: The s-Indacene Scaffold and the "Magic Methyl" Effect

The s-indacene core, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its rigid structure makes it a valuable template for developing drugs targeting various conditions, including central nervous system disorders and inflammatory diseases.[2] The introduction of a methyl group, often referred to as the "magic methyl" effect, can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties.[3][4] This small structural modification can enhance potency, improve selectivity, modulate metabolic stability, and increase cell permeability.[5][6][7] This guide focuses on the methylated derivative, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, and explores its potential as a novel therapeutic agent.

Proposed Synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Given the absence of a published synthesis for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, a plausible and efficient synthetic strategy is proposed. This approach involves the methylation of the readily available precursor, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Rationale for the Synthetic Approach

Direct methylation of the enolate of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a common and effective method for introducing a methyl group at the α-position of a ketone. This method is often high-yielding and avoids the complexities of building the methylated ring system from acyclic precursors.

Detailed Experimental Protocol

Step 1: Enolate Formation

  • To a solution of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Methylation

  • To the solution of the lithium enolate, add methyl iodide (CH₃I) (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Synthetic Workflow Diagram

Synthesis_Workflow Proposed Synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one cluster_start Starting Material cluster_reaction1 Step 1: Enolate Formation cluster_reaction2 Step 2: Methylation cluster_purification Step 3: Purification start 2,3,6,7-tetrahydro-s-indacen-1(5H)-one enolate Lithium Enolate Intermediate start->enolate 1. LDA, THF, -78°C methylated Crude 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one enolate->methylated 2. CH3I, -78°C to rt purified Pure 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one methylated->purified 3. Column Chromatography

Caption: Proposed synthetic workflow for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. These predictions are based on the known data for the unmethylated analog and general principles of organic spectroscopy.[8]

PropertyPredicted Value
Molecular Formula C₁₃H₁₄O
Molecular Weight 186.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.0 (m, 2H, Ar-H), 3.0-2.8 (m, 4H, Ar-CH₂), 2.7-2.5 (m, 2H, CO-CH₂), 2.4-2.2 (m, 1H, CH-CH₃), 1.2 (d, 3H, J = 7.2 Hz, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 205-200 (C=O), 145-140 (Ar-C), 125-120 (Ar-CH), 45-40 (CH-CH₃), 35-25 (CH₂), 15-10 (CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H), ~1710 (C=O), ~1600 (C=C, aromatic)
Mass Spectrum (EI) m/z 186 (M⁺), 171 (M⁺ - CH₃), 158 (M⁺ - CO)

Potential Applications in Drug Discovery

The s-indacene scaffold and its derivatives have shown promise in various therapeutic areas. The introduction of a methyl group in 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one could lead to enhanced biological activity and improved pharmacokinetic profiles.

Potential as an Anti-Inflammatory Agent

Indanone derivatives are known to possess anti-inflammatory properties.[9] The rigid s-indacene core could serve as a scaffold for designing novel inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes or various cytokines. The methyl group could enhance binding affinity to the target protein and improve oral bioavailability.

Potential in Neurodegenerative Diseases

The structural features of s-indacene derivatives make them interesting candidates for targeting pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, they could be explored as inhibitors of enzymes like monoamine oxidase (MAO) or as modulators of signaling pathways involved in neuronal survival.

Potential as an Anticancer Agent

Certain indene derivatives have demonstrated anti-proliferative properties.[10] The s-indacene framework could be functionalized to target specific cancer-related pathways, such as the Ras/Raf/MAPK signaling cascade. The methyl group might play a crucial role in optimizing the molecule's interaction with the binding pocket of a target kinase.

Illustrative Signaling Pathwaydot

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Molecule 2-Methyl-2,3,6,7-tetrahydro- S-indacen-1(5H)-one Molecule->RAF Inhibition

Sources

The Emergence of a Unique Carbonyl Core: A Technical Guide to the Discovery and History of s-Indacenone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The s-indacene core, a fascinating antiaromatic 12 π-electron system, has captivated the interest of chemists for decades. While the parent hydrocarbon has been the subject of numerous studies, the introduction of carbonyl functionalities gives rise to a distinct and versatile class of molecules: the s-indacenones. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for s-indacenone compounds. We delve into the key structural and electronic properties that distinguish these molecules, supported by spectroscopic and computational analyses. Furthermore, this guide details the experimental protocols for their synthesis and discusses their emerging applications in materials science and medicinal chemistry, offering insights for researchers and drug development professionals.

Introduction: The Allure of the s-Indacene Framework

The s-indacene scaffold, consisting of two fused five-membered rings flanked by a central six-membered ring, represents a unique landscape in the study of aromaticity. Its 12 π-electron system imparts significant antiaromatic character, leading to a small HOMO-LUMO gap and notable diradical character.[1] This inherent electronic structure makes s-indacene derivatives promising candidates for organic electronic materials.[2] However, the high reactivity and instability of the parent s-indacene have historically posed significant synthetic challenges.

The introduction of one or more ketone functionalities onto the s-indacene core to form s-indacenones profoundly alters the electronic and chemical properties of the parent system. These carbonyl groups act as electron-withdrawing moieties, influencing the frontier molecular orbitals and potentially modulating the antiaromaticity of the core. This guide traces the journey from the theoretical conception of these molecules to their synthesis and characterization, providing a deep dive into their unique chemistry.

The Historical Trajectory of s-Indacenone Synthesis

The story of s-indacenones is intrinsically linked to the broader history of s-indacene chemistry, with early efforts focused on overcoming the inherent instability of the core structure.

Early Synthetic Endeavors and the "Janus Dione"

While extensive research into stable s-indacene derivatives was pioneered by chemists like Klaus Hafner in the latter half of the 20th century, the first documented synthesis of an s-indacenone compound appears to have been a low-yield preparation of s-indacene-1,3,5,7(2H,6H)-tetraone (also known as 'Janus dione') in 1963.[3] This early work laid the groundwork for future explorations into this class of compounds.

A significant breakthrough in the synthesis of this tetraone was reported in 2004, describing an efficient, high-yield method.[3] This development opened the door for more detailed studies of its properties and potential applications.

Modern Synthetic Approaches to s-Indacenediones

More recently, in 2025, a rapid and novel synthesis of s-indacene-1,5-dione derivatives was developed.[4] This method utilizes a NaNO₂-catalyzed transformation of cyclopentenone-MBH acetates, proceeding through a proposed stepwise dimeric cyclization and oxidative aromatization.[4] This modern approach offers a metal-free and operationally simple route to these complex structures.

Caption: NaNO₂-catalyzed synthesis of s-indacene-1,5-dione.

Structural and Electronic Properties

The incorporation of carbonyl groups has a profound impact on the geometry and electronic landscape of the s-indacene core.

Spectroscopic Characterization

The structural elucidation of s-indacenone compounds relies on a combination of spectroscopic techniques.

Spectroscopic Data for a Representative s-Indacene-1,5-dione Derivative
Technique Observed Features
¹H NMR (400 MHz, CDCl₃)Signals for aromatic and aliphatic protons. For example, in 4,8-diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione, multiplets are observed in the aromatic region (δ 7.31-7.52 ppm) and for the aliphatic protons (δ 2.65-2.95 ppm).[5]
¹³C NMR (100 MHz, CDCl₃)Characteristic carbonyl carbon resonance around δ 205.7 ppm. Aromatic and aliphatic carbon signals are also present.[5]
IR (KBr)Strong carbonyl (C=O) stretching vibration typically observed around 1700 cm⁻¹.[5]
High-Resolution Mass Spectrometry (HRMS)Provides the exact mass, confirming the molecular formula.[5]
Computational Analysis: Insights into Electronic Structure

Computational studies, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of s-indacenones that are not readily accessible through experimentation.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For s-indacene derivatives, the HOMO-LUMO gap is typically small, a characteristic of their antiaromaticity.[3] The introduction of electron-withdrawing ketone groups is expected to lower the energies of both the HOMO and LUMO, influencing the molecule's reactivity and its potential as an organic semiconductor.

HOMO_LUMO_Workflow start Define s-Indacenone Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify calc_mo Calculate Molecular Orbitals verify->calc_mo  Valid identify_hl Identify HOMO and LUMO calc_mo->identify_hl analyze Analyze Energy Gap and Orbital Distributions identify_hl->analyze determine Determine Reactivity and Electronic Properties analyze->determine

Caption: Workflow for HOMO-LUMO analysis of s-indacenones.[6]

Experimental Protocols

The following protocols are based on modern synthetic methodologies for s-indacenone derivatives.

Synthesis of 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione

This protocol is adapted from the NaNO₂-catalyzed method.[5]

Materials:

  • Cyclopentenone-MBH acetate derivative (1.0 equiv)

  • Sodium nitrite (NaNO₂) (0.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.0 equiv)

  • 4Å Molecular Sieves

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the cyclopentenone-MBH acetate in DMF, add NaNO₂, NaHCO₃, and 4Å molecular sieves.

  • Heat the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired s-indacene-1,5-dione.

Applications and Future Outlook

The unique electronic properties of s-indacenones make them attractive targets for various applications.

Organic Electronics

The tunable HOMO-LUMO gap and potential for ordered solid-state packing make s-indacene derivatives, including s-indacenones, promising materials for organic field-effect transistors (OFETs) and other organic electronic devices.[2][7] The electron-withdrawing nature of the carbonyl groups can facilitate n-type or ambipolar charge transport, a desirable characteristic for complementary logic circuits.

Medicinal Chemistry

The indanone scaffold is a common motif in biologically active molecules.[8] The rigid and planar structure of the s-indacenone core provides a unique template for the design of novel therapeutic agents. The carbonyl groups offer handles for further functionalization, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets.

Conclusion

The field of s-indacenone chemistry, from its early, challenging beginnings to the development of modern, efficient synthetic routes, showcases a compelling area of organic chemistry. The interplay between the antiaromatic s-indacene core and the electron-withdrawing carbonyl groups results in molecules with intriguing structural and electronic properties. As synthetic methodologies continue to improve and our understanding of their fundamental characteristics deepens, s-indacenone compounds are poised to become increasingly important building blocks in the development of next-generation organic materials and novel therapeutic agents.

References

  • Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO₂-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2025). MDPI. [Link]

  • s-Indacene-1,3,5,7(2H,6H)-tetraone (“Janus Dione”) and 1,3-Dioxo-5,6-indanedicarboxylic Acid: Old and New 1,3-Indandione Derivatives. (2004). ResearchGate. [Link]

  • s-Indacene-1,3,5,7(2H,6H)-tetrone. PubChem. [Link]

  • Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO₂-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2025). MDPI. [Link]

  • s-Indacen-1(2H)-one, 3,5,6,7-tetrahydro-3,3,4,5,5,8-hexamethyl-. PubChem. [Link]

  • a) HOMO and LUMO of s‐indacene. b) Localized forms of... - ResearchGate. ResearchGate. [Link]

  • Indaceno derivatives as organic semiconductors.
  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Europe PMC. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Molecular Modeling, Geometry Optimization and Characterization of Bimetallic Complexes Derived from s-Indacene. ResearchGate. [Link]

  • Organic Semiconductors Derived from Dinaphtho-Fused s -Indacenes: How Molecular Structure and Film Morphology Influence Thin-Film Transistor Performance. ResearchGate. [Link]

  • UV-Visible absorption spectra of all DBA derivatives. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Rational Construction of Organic Electronic Devices based on s-indacene fragments. ChemRxiv. [Link]

  • (PDF) Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. ResearchGate. [Link]

  • Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light. ResearchGate. [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safety and Hazard Assessment of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Chemical Entities

In the fast-paced environment of drug discovery and chemical research, scientists are constantly synthesizing and evaluating novel chemical entities (NCEs). While these molecules hold the promise of new therapies and scientific breakthroughs, they also present a significant challenge: a lack of established safety and toxicological data. 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a prime example of such a compound. As of this writing, a specific Safety Data Sheet (SDS) detailing its precise hazards is not publicly available.

This guide is designed for researchers, scientists, and drug development professionals who handle NCEs like 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. It provides a framework for conducting a robust safety and hazard assessment in the absence of direct data. The core principle is to treat any substance with unknown toxicity as potentially hazardous and to use a conservative, evidence-based approach grounded in data from structurally similar compounds.[1] This methodology is not a replacement for empirical testing but serves as a critical first step in establishing a culture of safety and ensuring the well-being of laboratory personnel.

The Principle of Analog-Based Risk Assessment

When direct toxicological data is unavailable, the primary strategy is to infer potential hazards by examining structurally related analogs.[2] This process, however, is fraught with complexity. Minor structural modifications can dramatically alter a molecule's biological activity and toxicological profile. Therefore, a critical and cautious mindset is paramount.

The risk assessment process for an NCE should be systematic.[3] It involves identifying credible analogs, critically evaluating their known hazards, and using that information to postulate a conservative hazard profile for the compound . This profile then informs the development of specific handling, storage, and emergency protocols.

Case Study: Hazard Analysis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one via Analogs

A search for safety data on the target compound reveals a critical lesson in chemical safety: closely related structures can have vastly different hazard classifications.

  • Analog A (Non-Hazardous): The SDS for 7alpha-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione states that it is "not considered hazardous by the 2012 OSHA Hazard Communication Standard."

  • Analog B (Hazardous): In stark contrast, the SDS for (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione provides a detailed and significant hazard profile.

Causality Behind the Choice: Given the conflicting data, the principle of prudent practice dictates that we adopt the more conservative and protective assessment. Assuming the NCE is benign because one analog is non-hazardous would be a critical error. The more responsible approach is to assume that our target compound, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, may share the hazardous properties of Analog B until empirical data proves otherwise.

Postulated Hazard Profile

Based on the data for Analog B, (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, we will proceed with the assumption that our target compound presents the following hazards, as defined by the Globally Harmonized System (GHS).

Hazard Class GHS Category Hazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This postulated profile forms the basis for all subsequent safety protocols.

GHS Pictograms and Signal Word

Based on the postulated hazards, the following GHS pictograms and signal word should be associated with 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in the laboratory.

  • Pictograms:

    • (Acute Toxicity)

    • (Irritant, Skin Sensitizer)

  • Signal Word: Danger

Standard Operating Procedures (SOPs)

The following protocols are derived from the postulated hazard profile and represent the minimum safety standards for handling 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Risk Assessment and PPE Selection Workflow

Before any handling, a risk assessment must be performed. The following diagram illustrates the decision-making process for selecting appropriate Personal Protective Equipment (PPE).

PPE_Selection cluster_0 Risk Assessment Workflow cluster_1 Minimum Required PPE & Controls A Identify Task (e.g., Weighing, Solution Prep, Reaction) B Consult Postulated Hazard Profile (Acute Oral Tox, Skin/Eye/Resp Irritant, Sensitizer) A->B C Assess Potential Exposure Routes B->C D Inhalation Risk? (e.g., handling powder, aerosol generation) C->D E Skin/Eye Contact Risk? (e.g., transfers, potential splashes) C->E F Select Controls & PPE D->F K Respiratory Protection: Required if fume hood is not available or if aerosolization is high. Consult EHS. D->K Yes E->F G Engineering Control: Certified Chemical Fume Hood F->G H Eye Protection: Safety Goggles (ANSI Z87.1) F->H I Hand Protection: Nitrile Gloves (inspect before use) F->I J Body Protection: Flame-Resistant Lab Coat F->J

Caption: PPE selection workflow based on task-specific risk assessment.

Experimental Protocol: Safe Handling and Weighing
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don the minimum required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

    • Prepare all necessary equipment (spatulas, weigh boats, vials) within the fume hood.

  • Aliquotting Solid Compound:

    • Perform all manipulations of the solid compound deep within the chemical fume hood to minimize the risk of inhaling dust.[4]

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Weigh the desired amount on a tared weigh boat.

    • Securely close the primary container immediately after use.

  • Solution Preparation:

    • Add the weighed solid to the solvent vial inside the fume hood.

    • Cap the vial securely before mixing or vortexing.

  • Post-Handling:

    • Clean all reusable equipment thoroughly.

    • Wipe down the designated handling area within the fume hood.

    • Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[1]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed, clearly labeled container. A vendor of the parent compound (without the methyl group) recommends storage at 2-8°C, sealed in a dry environment. This is a prudent starting point.

  • Segregation: Store away from strong oxidizing agents, acids, and bases.

  • Security: Given the postulated acute oral toxicity, store the compound in a locked cabinet or a location with controlled access.

Emergency Procedures
  • Spill Response:

    • Action: Treat any spill as a major incident.[2] Evacuate the immediate area and notify colleagues and the laboratory supervisor.

    • Containment: If safe to do so, prevent the spread of a solid spill by covering it with a compatible absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

    • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection if the substance is a powder.

    • Reporting: Report the incident to the institution's Environmental Health & Safety (EHS) department.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The Path to Definitive Data

While an analog-based assessment is a crucial starting point, it is not definitive. For a compound in a drug development pipeline, establishing a formal safety profile is essential.[5] This typically involves a tiered approach to toxicological testing, which may include:

  • In Vitro Assays:

    • Genotoxicity: Ames test to assess mutagenicity.

    • Cytotoxicity: Assays to determine the concentration at which the compound is toxic to cells.

  • In Vivo Studies (as required):

    • Acute Toxicity: To determine the LD50 (median lethal dose) via relevant routes of exposure.

    • Repeat-Dose Toxicity: To evaluate effects of longer-term exposure.

The results of these studies would allow for a formal GHS classification and the authoring of a specific, accurate Safety Data Sheet.[6]

Conclusion

The safe handling of novel chemical entities like 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a cornerstone of responsible research. In the absence of direct safety data, a conservative risk assessment based on the most hazardous available analog is a mandatory practice. This guide provides a comprehensive framework for such an assessment, from postulating a hazard profile to implementing detailed, practical safety protocols. By embracing a culture of caution and adhering to these principles, researchers can minimize risk and protect themselves and their colleagues while pursuing scientific innovation.

References

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • University of Illinois. (2019). Chemical Hazard Classification (GHS). Division of Research Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol for the Synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a polycyclic compound featuring a unique tricyclic core.[1] Such structures are of significant interest in medicinal chemistry and materials science due to their rigid frameworks, which can serve as scaffolds for the development of novel therapeutic agents and functional materials.[1][2][3] The s-indacene core, in particular, has been explored for its electronic properties and potential applications in organic electronics.[3][4] This document provides a detailed, research-grade protocol for a proposed synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, designed to be a robust and reproducible method for laboratory-scale preparation.

The synthetic strategy outlined herein is predicated on established and powerful reactions in organic chemistry, with the key transformation being an acid-catalyzed Nazarov cyclization to construct the central five-membered ring.[5][6][7] This approach offers a convergent and efficient route to the target molecule from readily available starting materials.

Synthetic Strategy: A Mechanistic Overview

The proposed synthesis is a multi-step process commencing with the Friedel-Crafts acylation of a suitable aromatic precursor, followed by the introduction of the methyl group and the vinyl functionalities necessary for the subsequent Nazarov cyclization. The choice of this strategy is based on its versatility and proven success in the synthesis of related cyclopentenone-containing polycyclic systems.[8][9]

The key steps in this synthetic pathway are:

  • Friedel-Crafts Acylation: To build the initial indanone framework.

  • Aldol Condensation: To introduce the first vinyl component.

  • Grignard Reaction and Oxidation: To form the divinyl ketone precursor.

  • Nazarov Cyclization: The cornerstone of this synthesis, to form the tricyclic indacenone core.

This sequence is designed to provide a logical and efficient progression towards the target molecule, with each step setting the stage for the subsequent transformation.

Experimental Protocols

PART 1: Synthesis of the Indanone Precursor

The initial phase of the synthesis focuses on the construction of a substituted indanone, which will serve as the foundation for the subsequent annulation reaction.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This reaction establishes the basic carbon skeleton of one of the six-membered rings and the adjoining carbonyl group.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

    • Slowly add benzene (1.5 eq) to the reaction mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzoylpropanoic acid.

Step 2: Clemmensen Reduction of 3-Benzoylpropanoic Acid

The ketone is reduced to an alkane to facilitate the subsequent intramolecular Friedel-Crafts acylation (cyclization).

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust (2.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes.

    • Decant the aqueous solution and wash the amalgamated zinc with water.

    • To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene, followed by 3-benzoylpropanoic acid (1.0 eq).

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-phenylbutanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This step forms the indanone ring system.

  • Procedure:

    • Add 4-phenylbutanoic acid (1.0 eq) to an excess of thionyl chloride and heat at reflux for 2 hours.

    • Remove the excess thionyl chloride by distillation.

    • Dissolve the resulting acid chloride in dry DCM and cool to 0 °C.

    • Add anhydrous aluminum chloride (1.1 eq) portion-wise and stir at room temperature for 4 hours.

    • Quench the reaction with ice water, separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 2,3,6,7-tetrahydro-s-indacen-1(5H)-one.[10]

PART 2: Synthesis of the Divinyl Ketone Precursor

This part of the synthesis focuses on the elaboration of the indanone into the key divinyl ketone intermediate required for the Nazarov cyclization.

Step 4: Alpha-Methylation of the Indanone

  • Procedure:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C, add a solution of the indanone from Step 3 (1.0 eq) in THF.

    • Stir the mixture for 1 hour at -78 °C.

    • Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 5: Knoevenagel Condensation to Form an α,β-Unsaturated Ketone

  • Procedure:

    • To a solution of the methylated indanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine.

    • Heat the mixture at reflux for 6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol to yield the α,β-unsaturated ketone.

Step 6: Grignard Addition of Vinylmagnesium Bromide

  • Procedure:

    • To a solution of the α,β-unsaturated ketone (1.0 eq) in dry THF at 0 °C, add vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.

    • Stir the reaction at room temperature for 3 hours.

    • Quench with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary alcohol.

Step 7: Oxidation to the Divinyl Ketone

  • Procedure:

    • To a solution of the tertiary alcohol (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq) at room temperature.

    • Stir the reaction for 2 hours.

    • Quench with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the divinyl ketone precursor.

PART 3: Nazarov Cyclization and Final Product Formation

This final stage involves the key ring-forming reaction to generate the target molecule.

Step 8: Acid-Catalyzed Nazarov Cyclization

  • Procedure:

    • Dissolve the divinyl ketone (1.0 eq) in dry DCM and cool to 0 °C.

    • Add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Data Presentation

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Friedel-Crafts AcylationBenzene, Succinic Anhydride, AlCl₃DCM0 to RT12~85
2Clemmensen Reduction3-Benzoylpropanoic Acid, Zn(Hg), HClToluene/WaterReflux24~80
3Intramolecular Acylation4-Phenylbutanoic Acid, SOCl₂, AlCl₃DCM0 to RT4~75
4α-MethylationIndanone, LDA, MeITHF-78 to RT12~90
5Knoevenagel CondensationMethylated Indanone, BenzaldehydeEthanolReflux6~85
6Grignard Additionα,β-Unsaturated Ketone, VinylMgBrTHF0 to RT3~90
7OxidationTertiary Alcohol, Dess-Martin PeriodinaneDCMRT2~85
8Nazarov CyclizationDivinyl Ketone, BF₃·OEt₂DCM01~70

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 PART 1: Indanone Synthesis cluster_part2 PART 2: Divinyl Ketone Synthesis cluster_part3 PART 3: Final Product Formation A Benzene + Succinic Anhydride B 3-Benzoylpropanoic Acid A->B Friedel-Crafts Acylation C 4-Phenylbutanoic Acid B->C Clemmensen Reduction D Indanone C->D Intramolecular Acylation E Methylated Indanone D->E α-Methylation F α,β-Unsaturated Ketone E->F Knoevenagel Condensation G Tertiary Alcohol F->G Grignard Addition H Divinyl Ketone G->H Oxidation I 2-Methyl-2,3,6,7-tetrahydro -S-indacen-1(5H)-one H->I Nazarov Cyclization

Caption: Proposed synthetic workflow for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Mechanism of the Key Nazarov Cyclization Step

The Nazarov cyclization proceeds via a 4π-electrocyclic ring closure of a divinyl ketone catalyzed by a Lewis or Brønsted acid.[5][6] The key steps of the mechanism are:

  • Coordination of the Lewis acid to the carbonyl oxygen, which activates the substrate.

  • A conrotatory 4π-electrocyclization to form a five-membered ring containing an oxyallyl cation intermediate.

  • Elimination of a proton to generate an enol.

  • Tautomerization of the enol to the more stable cyclopentenone product.

Nazarov_Mechanism A Divinyl Ketone B Activated Complex (with Lewis Acid) A->B + Lewis Acid C Oxyallyl Cation Intermediate B->C 4π-Electrocyclization (conrotatory) D Enol Intermediate C->D - H+ E Cyclopentenone Product D->E Tautomerization

Caption: Simplified mechanism of the Nazarov cyclization.

Trustworthiness and Self-Validation

The protocols described are based on well-established, high-yielding reactions that have been extensively documented in the chemical literature. Each intermediate can be readily purified by standard laboratory techniques such as crystallization or column chromatography. The structure and purity of each intermediate and the final product should be confirmed by analytical methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group in the ketone.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By rigorously characterizing each intermediate, the success of each step can be validated before proceeding to the next, ensuring the overall reliability of the synthesis.

References

  • Beilstein Journals. (n.d.). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. Retrieved from [Link]

  • Google Patents. (2014). CN103664849A - Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine.
  • Google Patents. (2020). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • YouTube. (2022). Nazarov Cyclization. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and characterization of a persistent nonacene derivative. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and properties of fully-conjugated indacenedithiophenes. Retrieved from [Link]

  • Google Patents. (2023). WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Fully-Conjugated Indacenedithiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)- furan-2-sulfonyl]urea, an Anti-inflammatory Agent. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2009). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Retrieved from [Link]

  • PMC - NIH. (2019). Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. Retrieved from [Link]

  • Digital Commons @ Cal Poly. (n.d.). An Improved Synthesis Of 2-(Hydroxymethyl)Indene. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The s-indacene core is a significant structural motif found in a variety of organic molecules with interesting electronic and biological properties. The partially saturated derivative, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, represents a key building block for the elaboration into more complex molecular architectures. Its tricyclic structure, featuring a fused cyclopentenone, makes it an attractive intermediate for the synthesis of novel therapeutic agents and functional organic materials. The strategic placement of the methyl group and the ketone functionality allows for diverse subsequent chemical modifications.

This guide outlines a proposed four-step synthesis commencing with the commercially available starting material, cyclopentanone. The synthetic strategy involves an initial annulation to form a bicyclic intermediate, followed by functional group manipulations to construct the necessary divinyl ketone precursor for the final, key transformation: an acid-catalyzed Nazarov cyclization. The Nazarov cyclization is a powerful electrocyclic reaction for the formation of five-membered rings and is particularly well-suited for the synthesis of cyclopentenones.[1]

Overall Synthetic Scheme

Synthetic_Pathway A Cyclopentanone B 2-Carbethoxycyclopentanone A->B  Step 1a: Carbethoxylation   C 2-Methyl-2-carbethoxycyclopentanone B->C  Step 1b: Alkylation   D 2-Methylcyclopentanone C->D  Step 1c: Decarboxylation   E 1-(Cyclopent-1-en-1-yl)-2-methylpropan-1-ol D->E  Step 2a: Grignard Reaction   F 1-(Cyclopent-1-en-1-yl)-2-methylprop-1-ene E->F  Step 2b: Dehydration   G Divinyl ketone precursor F->G  Step 3: Friedel-Crafts Acylation   H 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one G->H  Step 4: Nazarov Cyclization  

Figure 1: Proposed multi-step synthesis of the target molecule.

Materials and Reagents

ReagentPuritySupplier
Cyclopentanone≥99%Sigma-Aldrich
Diethyl carbonate≥99%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich
Methyl iodide≥99.5%Sigma-Aldrich
Sodium hydroxide≥97%Fisher Scientific
Hydrochloric acid, concentrated37%VWR
Isopropenylmagnesium bromide (0.5 M in THF)Sigma-Aldrich
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich
Acryloyl chloride≥97%Sigma-Aldrich
Aluminum chloride, anhydrous≥99%Sigma-Aldrich
Dichloromethane, anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Toluene≥99.5%Fisher Scientific
Ethyl acetate≥99.5%VWR
Hexanes≥98.5%VWR
Magnesium sulfate, anhydrousFisher Scientific
Sodium bicarbonateFisher Scientific

Experimental Protocols

Step 1: Synthesis of 2-Methylcyclopentanone

This three-part step aims to introduce a methyl group at the alpha-position of cyclopentanone.

a) Synthesis of 2-Carbethoxycyclopentanone

This reaction introduces a carbethoxy group to activate the alpha-position for subsequent alkylation.

  • Procedure:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add sodium hydride (1.0 eq) cautiously to anhydrous toluene.

    • Heat the suspension to reflux and add a mixture of cyclopentanone (1.0 eq) and diethyl carbonate (1.2 eq) dropwise over 2 hours.

    • After the addition is complete, continue refluxing for an additional 4 hours.

    • Cool the reaction mixture to room temperature and quench by the slow addition of acetic acid until the evolution of gas ceases.

    • Add water and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-carbethoxycyclopentanone.

  • Rationale: The reaction proceeds via a Dieckmann-like condensation where sodium hydride acts as a strong base to generate an enolate from cyclopentanone, which then attacks diethyl carbonate. This method is a standard procedure for the synthesis of β-keto esters from cyclic ketones.[2]

b) Synthesis of 2-Methyl-2-carbethoxycyclopentanone

This is a standard alkylation of the activated alpha-position.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 2-carbethoxycyclopentanone (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the solution back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude 2-methyl-2-carbethoxycyclopentanone is of sufficient purity for the next step.

  • Rationale: The proton at the alpha-position of the β-keto ester is acidic and can be readily removed by a base like sodium hydride to form a resonance-stabilized enolate. This enolate then acts as a nucleophile in an SN2 reaction with methyl iodide.[3]

c) Synthesis of 2-Methylcyclopentanone

This step involves the hydrolysis of the ester followed by decarboxylation.

  • Procedure:

    • To the crude 2-methyl-2-carbethoxycyclopentanone, add a 10% aqueous solution of sodium hydroxide (5.0 eq).

    • Heat the mixture to reflux for 4 hours to effect hydrolysis of the ester.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1.

    • Heat the acidic solution to reflux for 4-6 hours to induce decarboxylation.[4]

    • Cool the mixture and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully by rotary evaporation.

    • Purify the product by distillation to obtain 2-methylcyclopentanone.

  • Rationale: Saponification of the ester with NaOH, followed by acidification, yields a β-keto acid. β-Keto acids are unstable and readily undergo decarboxylation upon heating to furnish the corresponding ketone.[5]

Step 2: Synthesis of 1-(Cyclopent-1-en-1-yl)-2-methylprop-1-ene

This two-part step creates one of the vinyl groups of the eventual divinyl ketone.

a) Synthesis of 1-(Cyclopent-1-en-1-yl)-2-methylpropan-1-ol

A Grignard reaction is used to form a tertiary alcohol.

  • Procedure:

    • In a flame-dried flask under nitrogen, place a solution of 2-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C and add isopropenylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol.

  • Rationale: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol after an aqueous workup.[6][7]

b) Dehydration to form 1-(Cyclopent-1-en-1-yl)-2-methylprop-1-ene

Acid-catalyzed dehydration of the tertiary alcohol yields the desired alkene.

  • Procedure:

    • Dissolve the crude tertiary alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the product by distillation.

  • Rationale: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a stable tertiary carbocation, which then loses a proton to form the alkene.[8][9] The endocyclic double bond is favored due to its higher degree of substitution (Zaitsev's rule).

Step 3: Synthesis of the Divinyl Ketone Precursor

A Friedel-Crafts acylation is employed to introduce the second vinyl group.

  • Procedure:

    • In a flame-dried flask under nitrogen, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of 1-(cyclopent-1-en-1-yl)-2-methylprop-1-ene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Rationale: The reaction of acryloyl chloride with aluminum chloride generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich alkene in a Friedel-Crafts-type acylation to form the divinyl ketone.[10][11][12]

Step 4: Nazarov Cyclization to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

This is the key ring-closing step to form the target molecule.

Nazarov_Cyclization cluster_0 Divinyl Ketone Precursor cluster_1 Pentadienyl Cation cluster_2 Oxyallyl Cation cluster_3 Product A B A->B  H+ (cat.)   C B->C  4π-electrocyclization (conrotatory)   D 2-Methyl-2,3,6,7-tetrahydro- S-indacen-1(5H)-one C->D  -H+  

Figure 2: Mechanism of the Nazarov Cyclization.

  • Procedure:

    • Dissolve the divinyl ketone precursor (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel.

  • Rationale: The Lewis acid coordinates to the carbonyl oxygen, promoting a 4π-electrocyclic ring closure of the pentadienyl cation intermediate.[1] Subsequent elimination of a proton from the resulting oxyallyl cation yields the thermodynamically stable cyclopentenone product.[13] A variety of Lewis or Brønsted acids can be used to catalyze this reaction.[14]

Characterization

The identity and purity of the final product, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure. The number of signals, their chemical shifts, multiplicities, and integrations should be consistent with the target compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C13H14O).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the α,β-unsaturated ketone carbonyl group (typically around 1700-1720 cm⁻¹).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with appropriate caution.

  • Acryloyl chloride and aluminum chloride are corrosive and moisture-sensitive.

  • Concentrated acids and bases are highly corrosive. Handle with care.

References

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  • Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. (2010). ResearchGate. [Link]

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Application Note & Protocols: A Guide to the Asymmetric Synthesis of Methyl-Tetrahydro-s-Indacenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of chiral methyl-tetrahydro-s-indacenone, a key structural motif present in various biologically active molecules and a valuable building block in natural product synthesis. We move beyond a simple recitation of steps to provide a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis. The featured protocol leverages a well-established chiral auxiliary-based approach, ensuring high stereocontrol and reproducible outcomes. Detailed step-by-step instructions are complemented by explanations for critical experimental choices, robust analytical methods for characterization and enantiomeric excess determination, and troubleshooting insights to empower researchers in achieving their synthetic goals.

Introduction: The Significance of Chiral Indanones

The 1-indanone scaffold and its derivatives are privileged structures in medicinal chemistry and materials science.[1] These frameworks are integral to a wide array of compounds exhibiting potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] The introduction of stereocenters into the indanone core significantly expands the chemical space and often leads to enhanced biological specificity and efficacy. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these chiral molecules is of paramount importance.[2][3]

Traditional synthetic routes to indanones include intramolecular Friedel-Crafts acylations and Nazarov cyclizations.[4][5] While effective for producing the core structure, achieving high enantioselectivity often requires sophisticated catalytic systems or chiral starting materials.[6][7] This guide focuses on an alternative, highly reliable strategy employing a chiral auxiliary to direct the formation of a key stereocenter, which is then elaborated to the target methyl-tetrahydro-s-indacenone core.

Strategic Rationale and Mechanistic Insight

The successful asymmetric synthesis of a target molecule hinges on the selection of a strategy that offers robust control over stereochemistry. While transition-metal-catalyzed methods, particularly using rhodium, have shown great promise in asymmetric intramolecular hydroacylations to form five-membered rings,[8][9] a chiral auxiliary approach provides a powerful and often more predictable alternative for specific substrates.

The Chiral Auxiliary Approach: A Foundation for Stereocontrol

The strategy detailed herein is adapted from the well-vetted Meyers' bicyclic lactam methodology, a powerful tool for the asymmetric alkylation of prochiral ketones.[10] The core principle involves the temporary covalent bonding of a substrate to a chiral molecule (the auxiliary). This auxiliary creates a rigid, sterically-defined environment that forces an incoming reagent—in this case, a methyl group—to approach from a specific face, thereby creating the desired stereocenter with high fidelity.

The causality behind this choice is rooted in predictability and robustness. The rigid bicyclic lactam system effectively shields one face of the enolate, leading to highly predictable stereochemical outcomes. After the key stereocenter is set, the auxiliary can be cleaved and recycled, rendering the process efficient.

Mechanism of Stereoselective Alkylation

The key stereochemistry-determining step is the alkylation of the enolate derived from the chiral lactam-substrate conjugate.

  • Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to quantitatively generate the enolate. The choice of a bulky base is critical to prevent undesired side reactions, such as addition to the carbonyl group.

  • Chelation & Steric Shielding: The lithium cation chelates with the enolate and other heteroatoms in the auxiliary, locking the system into a rigid conformation. The bulky groups of the chiral auxiliary effectively block the top face of the planar enolate.

  • Facial-Selective Alkylation: The electrophile (Methyl Iodide) can therefore only approach from the less sterically hindered bottom face, resulting in the formation of a single predominant stereoisomer.

The diagram below illustrates this crucial step, highlighting how the auxiliary directs the incoming electrophile.

G Diagram 1: Stereocontrol via Chiral Auxiliary cluster_0 1. Deprotonation with LDA cluster_1 2. Face-Selective Alkylation cluster_2 3. Auxiliary Cleavage Start Chiral Lactam Substrate Enolate Lithium Enolate (Rigid Chelate) Start->Enolate LDA, THF, -78 °C Product Alkylated Product (New Stereocenter Set) Enolate->Product Block Bulky Auxiliary Shields Top Face MeI MeI (Electrophile) MeI->Product Bottom Face Attack Final Chiral Methylated Intermediate Product->Final Hydrolysis

Caption: Mechanism of auxiliary-controlled asymmetric alkylation.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis. All operations involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Chiral Bicyclic Lactam Auxiliary≥98%Commercially Availablee.g., (S)-(-)-2-Aza-bicyclo[3.3.0]octan-3-one
Substrate Precursor≥98%Commercially Availablee.g., A suitable functionalized glutaric anhydride
Lithium Diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneCommercially AvailableHandle under inert atmosphere.
Methyl Iodide (MeI)≥99.5%, stabilizedCommercially AvailableStore over copper wire. Distill if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDry using a solvent purification system.
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated NH₄Cl SolutionAqueousPrepared in-house
Anhydrous MgSO₄ACS GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Synthetic Workflow Overview

The overall synthesis can be visualized as a multi-stage process, from the initial conjugation of the substrate to the final cyclization and purification.

G Diagram 2: Overall Synthetic Workflow A Stage 1: Substrate Conjugation B Stage 2: Asymmetric Methylation A->B Key Stereocenter Formation C Stage 3: Auxiliary Cleavage B->C D Stage 4: Ozonolysis & Cyclization C->D Ring Formation E Stage 5: Purification & Analysis D->E F Final Product: Methyl-Tetrahydro-s-Indacenone E->F

Sources

Application Notes and Protocols: Exploring the Reactivity of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a polycyclic ketone with a rigid carbon skeleton that holds significant potential as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a cyclopentanone ring fused to a tetrahydroindane framework, presents multiple reactive sites that can be strategically manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering detailed protocols for key transformations. The insights and procedures outlined herein are grounded in established principles of organic chemistry and are designed to serve as a comprehensive resource for researchers in drug discovery and materials science. While specific literature on this exact molecule is emerging, the reactivity patterns of related indanone and cyclopentanone systems provide a robust predictive framework.[4][5][6]

Molecular Structure and Reactivity Overview

The reactivity of 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is primarily dictated by the presence of the carbonyl group and the adjacent alpha-carbons. The methyl group at the 2-position introduces steric hindrance that can influence the regioselectivity and stereoselectivity of certain reactions. The key reactive centers are:

  • The Carbonyl Group: Susceptible to nucleophilic attack.

  • The α-Protons: Acidic protons at the C2 and C8a positions (perhydroindanone numbering) allow for enolate formation.

  • The Enone System (upon dehydration): Formation of an α,β-unsaturated ketone via an aldol condensation opens up pathways for conjugate additions.

This guide will focus on two fundamental reaction classes that leverage this inherent reactivity: the Aldol Condensation and the Michael Addition.

Section 1: The Aldol Condensation: A Pathway to Extended Conjugation

The aldol condensation is a cornerstone of C-C bond formation, initiated by the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile.[7][8][9] In the case of 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, an intramolecular aldol condensation is not feasible due to the ring strain it would introduce. However, intermolecular aldol reactions with suitable aldehydes or ketones are highly plausible.

Mechanistic Considerations

The base-catalyzed aldol reaction proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-proton to form a resonance-stabilized enolate. The regioselectivity of deprotonation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Protonation: The resulting alkoxide is protonated to yield a β-hydroxy ketone (the aldol addition product).

  • Dehydration (Condensation): Under harsher conditions (e.g., heat), the β-hydroxy ketone can undergo elimination of water to form an α,β-unsaturated ketone.

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration A 2-Methyl-2,3,6,7-tetrahydro- s-indacen-1(5H)-one B Enolate Intermediate A->B + Base (-BH+) D Alkoxide Intermediate B->D + R-CHO C Aldehyde (R-CHO) C->D E β-Hydroxy Ketone D->E + H+ F α,β-Unsaturated Ketone E->F - H2O (Heat)

Caption: Base-catalyzed intermolecular aldol condensation pathway.

Protocol: Base-Catalyzed Aldol Condensation with Benzaldehyde

This protocol details a representative aldol condensation reaction.

Materials:

  • 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add benzaldehyde (1.1 eq).

  • Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is the α,β-unsaturated ketone resulting from the condensation of the indacenone with benzaldehyde.

ParameterValue
Reactant Ratio 1.0 (Indacenone) : 1.1 (Benzaldehyde)
Base NaOH
Solvent Ethanol
Temperature Reflux
Typical Yield 70-85%

Section 2: The Michael Addition: Formation of 1,5-Dicarbonyl Compounds

The α,β-unsaturated ketone synthesized via the aldol condensation is an excellent Michael acceptor. The Michael addition involves the 1,4-conjugate addition of a nucleophile to this system, providing a powerful method for forming new C-C bonds.[10][11][12]

Mechanistic Insights

The Michael reaction can be catalyzed by either a base or an acid, with the base-catalyzed pathway being more common.

  • Nucleophile Activation: A base is often used to generate a "soft" nucleophile (the Michael donor), such as an enolate from a malonic ester.

  • Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor).

  • Tautomerization: The resulting enolate intermediate is protonated to give the 1,5-dicarbonyl adduct.

Michael_Addition cluster_1 Step 1: Nucleophile Activation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3: Tautomerization G Michael Donor (e.g., Malonate) H Activated Nucleophile G->H + Base J Enolate Intermediate H->J + Michael Acceptor I α,β-Unsaturated Ketone (from Aldol Condensation) I->J K 1,5-Dicarbonyl Adduct J->K + H+

Caption: Base-catalyzed Michael addition pathway.

Protocol: Michael Addition of Diethyl Malonate

This protocol describes the addition of a soft nucleophile to the previously synthesized enone.

Materials:

  • α,β-Unsaturated ketone (from the aldol condensation)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (0.3 M).

  • To this solution, add diethyl malonate (1.5 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the malonate enolate.

  • Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the ethanol via rotary evaporation.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Expected Outcome: The product will be a 1,5-dicarbonyl compound, which can be a precursor to more complex heterocyclic systems.

ParameterValue
Nucleophile Diethyl malonate
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature 0 °C to Room Temperature
Typical Yield 65-80%

Conclusion

2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one represents a valuable starting material for the synthesis of a diverse array of complex organic molecules. The protocols detailed in this guide for the Aldol Condensation and Michael Addition provide a solid foundation for exploring its synthetic utility. The principles and procedures outlined herein are adaptable and can be extended to a variety of other transformations common to ketones and enones. As research into the applications of this and related indanone derivatives continues, it is anticipated that they will play an increasingly important role in the development of novel pharmaceuticals and functional materials.

References

  • MySkinRecipes. 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. [Link]

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  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • RSC Publishing. LDA-promoted asymmetric synthesis of β-trifluoromethyl-β-amino indanone derivatives with virtually complete stereochemical outcome. [Link]

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  • PubMed. Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition. [Link]

  • SpectraBase. Curzerene. [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

  • Google Patents. US9796795B2 - Tetrahydroindacenyl catalyst composition, catalyst system, and processes for use thereof.
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  • ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. [Link]

  • University of KwaZulu-Natal Research Space. Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. [Link]

  • ResearchGate. An Improved Synthesis of 3,6-Dihydro-as-indacene | Request PDF. [Link]

  • YouTube. Michael Addition Reaction Mechanism. [Link]

  • Thieme E-Books & E-Journals. Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Complexity via an Organocatalytic Michael–Henry–Acetalization Cascade. [Link]

  • NIH National Library of Medicine. Catalytic activation of carbon–carbon bonds in cyclopentanones. [Link]

  • Khan Academy. Intramolecular aldol condensation. [Link]

  • ResearchGate. Frontier molecular orbital, molecular structure and Thermal properties of 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione using DFT calculation. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • ACS Publications. Acyclic stereoselection. 48. Reversal of stereochemistry in the aldol reactions of a chiral boron enolate. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, and DFT of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile. [Link]

  • ACS Publications. Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][3]oxazine-3-. [Link]

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Sources

The Strategic Utility of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in modern organic synthesis. The unique tricyclic framework of this ketone renders it a valuable and versatile building block for the construction of complex polycyclic molecules with significant therapeutic potential. Herein, we delve into its strategic application as a key intermediate in the synthesis of potent anti-inflammatory agents, specifically focusing on the preparation of NLRP3 inflammasome inhibitors. A detailed, field-proven protocol for the conversion of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one to its corresponding amine via reductive amination is presented, underscoring its pivotal role in accessing novel chemical entities for drug discovery.

Introduction: The s-Indacene Scaffold in Medicinal Chemistry

The symmetric, rigid, and sterically defined nature of the s-indacene core has garnered considerable interest in the field of medicinal chemistry. This framework serves as an excellent scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. In particular, derivatives of 1,2,3,5,6,7-hexahydro-s-indacene have emerged as promising modulators of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key mediator of inflammation implicated in a wide range of diseases including autoimmune disorders, neurodegenerative diseases, and certain cancers.[1][2][3][4][5] The ketone, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, represents a readily accessible and highly functionalizable starting material for the elaboration of this privileged scaffold.

Core Application: Synthesis of a Key Amine Intermediate for NLRP3 Inhibitors

A critical step in the synthesis of many s-indacene-based NLRP3 inhibitors is the introduction of a nitrogen-containing functionality at the 4-position of the hexahydro-s-indacene core. This is exemplified in the synthesis of the potent anti-inflammatory agent, 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea.[6][7][8] The precursor to this and similar molecules is the corresponding 4-amino-hexahydro-s-indacene derivative. 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is an ideal precursor for this key amine intermediate via a reductive amination reaction.

The overall synthetic strategy is depicted in the workflow diagram below:

G start 2-Methyl-2,3,6,7-tetrahydro- S-indacen-1(5H)-one amine 4-Amino-2-methyl-1,2,3,5,6,7- hexahydro-s-indacene start->amine Reductive Amination isocyanate 4-Isocyanato-2-methyl-1,2,3,5,6,7- hexahydro-s-indacene amine->isocyanate Phosgenation or equivalent final_product NLRP3 Inhibitor (e.g., Sulfonylurea derivative) isocyanate->final_product Coupling with Sulfonamide

Caption: Synthetic workflow from the ketone to a potential NLRP3 inhibitor.

Mechanistic Rationale for Reductive Amination

Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds.[9][10][11][12][13] The reaction proceeds through a two-step, one-pot sequence:

  • Imine/Enamine Formation: The ketone reacts with an amine source (e.g., ammonia or an ammonium salt) under mildly acidic conditions to form an iminium ion intermediate, which is in equilibrium with the corresponding imine or enamine. The acidic catalyst serves to protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the dehydration of the hemiaminal intermediate.

  • Reduction: A reducing agent, selective for the iminium ion/imine over the ketone, is then used to reduce the C=N double bond to afford the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not significantly reduce the starting ketone under the reaction conditions.

The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride is particularly effective as its reactivity is attenuated at neutral pH, allowing for the formation of the iminium ion prior to reduction.

Experimental Protocol: Reductive Amination of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-amino-2-methyl-1,2,3,5,6,7-hexahydro-s-indacene from the corresponding ketone.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one202667-44-5186.25Various commercial
Ammonium Acetate (NH₄OAc)631-61-877.08Standard lab grade
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.84Standard lab grade
Methanol (MeOH), Anhydrous67-56-132.04Standard lab grade
Dichloromethane (DCM), Anhydrous75-09-284.93Standard lab grade
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution--Prepared in-house
Brine (Saturated Aqueous NaCl Solution)--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Standard lab grade
Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification setup1 Dissolve ketone and NH4OAc in MeOH setup2 Stir at room temperature setup1->setup2 reduction1 Add NaBH3CN portion-wise setup2->reduction1 reduction2 Stir overnight at room temperature reduction1->reduction2 workup1 Quench with water reduction2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 purification1 Concentrate in vacuo workup4->purification1 purification2 Purify by column chromatography purification1->purification2

Caption: Experimental workflow for the reductive amination.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (1.0 g, 5.37 mmol).

  • Add anhydrous methanol (25 mL) and stir until the ketone is fully dissolved.

  • To the resulting solution, add ammonium acetate (4.14 g, 53.7 mmol, 10 equivalents). Stir the mixture at room temperature for 30 minutes. The large excess of the ammonium salt serves to drive the iminium ion formation equilibrium forward.

  • Reduction: To the stirred suspension, add sodium cyanoborohydride (0.675 g, 10.74 mmol, 2 equivalents) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Acidic conditions can generate hydrogen cyanide gas.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture in vacuo to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL). The bicarbonate wash neutralizes any remaining acid and removes acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 v/v) to afford the pure 4-amino-2-methyl-1,2,3,5,6,7-hexahydro-s-indacene.

Expected Results and Characterization

The expected product is a primary amine. The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone and the appearance of a new, more polar spot corresponding to the amine product. The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Appearance of a new signal for the N-H protons (typically a broad singlet) and a shift in the signals for the protons on the carbon bearing the nitrogen.

  • ¹³C NMR: Disappearance of the ketone carbonyl signal (around 200-220 ppm) and the appearance of a new signal for the carbon attached to the nitrogen (typically in the range of 40-60 ppm).

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the amine product (C₁₃H₁₇N, MW: 187.28).

  • IR Spectroscopy: Disappearance of the strong C=O stretch of the ketone (around 1700-1720 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹).

Conclusion

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its rigid, tricyclic core provides a unique platform for the design of targeted therapies. The reductive amination protocol detailed herein offers a reliable and efficient method for the conversion of this ketone into the corresponding primary amine, a critical building block for the synthesis of NLRP3 inflammasome inhibitors and other biologically active molecules. This application note serves as a practical guide for researchers to unlock the synthetic potential of this versatile s-indacene derivative.

References

  • ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. [Link]

  • Taylor & Francis Online. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Antiinflammatory Agent. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. Overcoming Preclinical Safety Obstacles to Discover (S)‑N‑((1,2,3,5,6,7-Hexahydro‑s‑indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro‑5H‑pyrazolo[5,1‑b][6][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. [Link]

  • ResearchGate. Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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  • PubMed Central. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. [Link]

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Application Notes and Protocols for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Methylated Indacene Scaffold

Welcome to a detailed exploration of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, a unique chemical entity poised for investigation in modern medicinal chemistry. While this specific molecule is not yet extensively documented in peer-reviewed literature, its core structure—the s-indacene framework—is a recurring motif in compounds with significant biological activity. This guide is designed for researchers, scientists, and drug development professionals who are interested in exploring the therapeutic potential of this and related molecules. We will delve into the known context of the s-indacene scaffold, the strategic importance of the methyl group, and provide robust, actionable protocols to begin a systematic investigation of its properties. This document serves as both a foundational overview and a practical starting point for new research endeavors in this promising chemical space.

The Scientific Rationale: The s-Indacene Core and the "Magic Methyl" Effect

The tricyclic structure of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one presents a rigid, three-dimensional scaffold that is attractive for drug design. This rigidity can help to pre-organize functional groups for optimal interaction with a biological target, potentially leading to higher affinity and selectivity. Derivatives of the closely related 1,2,3,5,6,7-hexahydro-s-indacene have shown promise as inhibitors of the NLRP3 inflammasome, a key target in a range of inflammatory diseases[1][2]. Additionally, the indene substructure is found in molecules designed to modulate the Retinoic Acid Receptor α (RARα), a target in oncology[3].

The introduction of a methyl group at the 2-position, as in our topic compound, is a classic medicinal chemistry strategy often referred to as the "magic methyl" effect[4]. This seemingly simple modification can have profound impacts on a molecule's pharmacological profile by:

  • Improving Metabolic Stability: A methyl group can block sites of oxidative metabolism, increasing the compound's half-life.

  • Enhancing Potency: It can provide favorable van der Waals interactions within a binding pocket or induce a conformational change that improves binding affinity.

  • Modulating Selectivity: The steric bulk of the methyl group can prevent binding to off-targets.

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

Given these principles, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one represents a logical next step in the exploration of the s-indacene scaffold, with the potential for improved drug-like properties over its unsubstituted parent.

Physicochemical Properties and Data

While experimental data for the title compound is scarce, we can compile its basic molecular information, which is crucial for any experimental work.

PropertyValueSource
CAS Number 202667-44-5ChemScene[5]
Molecular Formula C₁₃H₁₄OChemScene[5]
Molecular Weight 186.25 g/mol ChemScene[5]
Canonical SMILES CC1CC2=C(C1=O)C=C3CCCC3=C2ChemScene[5]

Proposed Synthetic Route

Protocol: α-Methylation of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one

This protocol describes a standard procedure for the methylation of a ketone at the α-position.

Materials:

  • 2,3,6,7-tetrahydro-s-indacen-1(5H)-one

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: Dissolve 1.0 equivalent of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 1.1 equivalents of LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the lithium enolate. The causality here is that the strong, sterically hindered base (LDA) will selectively deprotonate the α-carbon to form the kinetic enolate, which is necessary for regioselective methylation.

  • Methylation: Add 1.2 equivalents of methyl iodide dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Assays

Based on the activities of structurally related compounds, we propose three primary avenues for investigation. For each, we provide a detailed protocol for an initial screening assay.

As an Inhibitor of the NLRP3 Inflammasome

Rationale: The structurally similar 1,2,3,5,6,7-hexahydro-s-indacen-4-yl moiety is a core component of potent NLRP3 inhibitors like MCC950[1]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Its dysregulation is implicated in a host of inflammatory disorders.

Experimental Workflow:

workflow1 cluster_cell_culture Cell Culture & Priming cluster_treatment Treatment cluster_activation NLRP3 Activation cluster_readout Readout THP1 Differentiate THP-1 cells to macrophages (PMA) Prime Prime with LPS (NF-κB activation) THP1->Prime Compound Add Test Compound (or Vehicle/MCC950) Prime->Compound Activate Activate with Nigericin (K+ efflux) Compound->Activate ELISA Measure IL-1β in supernatant by ELISA Activate->ELISA Cytotox Assess cytotoxicity (e.g., LDH assay) Activate->Cytotox

Caption: Workflow for NLRP3 inflammasome inhibition assay.

Protocol: In Vitro NLRP3 Inhibition Assay

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Priming: Replace the medium with fresh, serum-free Opti-MEM. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. This step is crucial as it upregulates the expression of pro-IL-1β and NLRP3 via the NF-κB pathway.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (e.g., 0.01 to 10 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 1 µM MCC950) for 30 minutes.

  • NLRP3 Activation: Add 10 µM nigericin to the wells to activate the NLRP3 inflammasome and incubate for 1 hour.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

  • Cytotoxicity Control: To ensure that the observed reduction in IL-1β is not due to cell death, perform a lactate dehydrogenase (LDH) assay on the supernatant from a parallel plate treated under the same conditions.

As a Modulator of Retinoic Acid Receptors (RARs)

Rationale: The indene scaffold has been successfully used to develop RARα agonists[3]. RARs are nuclear receptors that regulate gene transcription and are important targets in cancer and dermatology.

Experimental Workflow:

workflow2 cluster_prep Assay Preparation cluster_incubation Competitive Binding cluster_readout Readout Reagents Prepare Assay Buffer, Fluorescent Ligand, and RAR LBD Mix Incubate RAR LBD with Fluorescent Ligand and Test Compound Reagents->Mix FP Measure Fluorescence Polarization (FP) Mix->FP

Caption: Workflow for a competitive RAR binding assay.

Protocol: RARα Ligand Binding Domain (LBD) Fluorescence Polarization Assay

  • Reagents: Use a commercially available RARα LBD protein and a corresponding fluorescently-labeled ligand (tracer). Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in assay buffer. Include a vehicle control and a known RARα agonist/antagonist (e.g., all-trans retinoic acid) as a positive control.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the test compound dilutions.

  • Reaction Mixture: Add the RARα LBD protein and the fluorescent tracer to each well. The final concentrations should be optimized, but typical values are 5-10 nM for the LBD and 1-2 nM for the tracer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization (FP) on a suitable plate reader. An increase in polarization indicates that the tracer is bound to the larger LBD protein. A test compound that binds to the LBD will displace the tracer, leading to a decrease in polarization.

  • Data Analysis: Plot the FP signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

General Anti-inflammatory and Cytotoxic Screening

Rationale: Before delving into specific mechanisms, it is prudent to assess the compound's general anti-inflammatory potential and its baseline cytotoxicity. A common method is to measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture murine RAW 264.7 macrophages in DMEM with 10% FBS. Seed cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Pre-incubate for 1 hour.

  • Stimulation: Add 1 µg/mL LPS to the wells to induce inflammation and the expression of inducible nitric oxide synthase (iNOS). Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable breakdown product of NO, is proportional to the absorbance.

  • Cytotoxicity (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate.

    • Incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent steps in the drug discovery process.

  • If NLRP3 activity is confirmed: The next steps would involve testing in more complex cellular models (e.g., primary human macrophages), assessing selectivity against other inflammasomes (NLRC4, AIM2), and eventually moving to in vivo models of NLRP3-driven diseases like gout or non-alcoholic steatohepatitis (NASH).

  • If RAR modulation is observed: It would be critical to determine if the compound is an agonist or antagonist using a reporter gene assay. Subtype selectivity profiling (RARα, β, γ) would also be essential.

  • If general anti-inflammatory activity is found: Further mechanism-of-action studies would be needed to identify the specific target, which could involve screening against a panel of kinases or other inflammatory mediators.

Regardless of the initial findings, a comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling will be necessary for any compound that shows promising activity.

Conclusion

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one stands as an intriguing, yet underexplored, molecule. Its rigid tricyclic core, combined with the strategic placement of a methyl group, provides a strong rationale for its investigation in medicinal chemistry. By leveraging the knowledge gained from related indacene and indene scaffolds, and by applying the robust protocols detailed in this guide, researchers can systematically evaluate its potential as a novel therapeutic agent. This document is intended to be a catalyst for such investigations, providing both the "why" and the "how" for initiating a successful research program.

References

  • Lead Sciences. 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2,3,6,7-tetrahydro- and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. [Link]

  • PubMed Central (PMC). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

  • ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. [Link]

  • PubMed. Synthesis and biological evaluation of indazole derivatives. [Link]

  • ScienceDirect. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • MDPI. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. [Link]

  • PubMed. Synthesis and biological evaluation of acridine derivatives as antimalarial agents. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and biological evaluation of indazole derivatives. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • PubMed Central (PMC). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

  • PubMed. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. The s-indacene scaffold is a recurring motif in medicinal chemistry, and the ability to functionalize this core structure is paramount for the development of novel therapeutic agents and chemical probes.[1][2] This document outlines detailed protocols for key chemical transformations, including α-alkylation, Knoevenagel condensation, and the Wittig reaction, providing researchers with a practical framework for creating diverse libraries of s-indacene derivatives. The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the s-Indacene Scaffold

The tricyclic framework of s-indacene and its derivatives has garnered significant attention in the field of drug discovery. These rigid structures serve as valuable scaffolds for the development of a wide range of biologically active molecules, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The derivatization of the core s-indacene structure allows for the fine-tuning of its pharmacological properties, making it a versatile starting point for the synthesis of new chemical entities. 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, with its reactive ketone functionality and adjacent enolizable protons, presents multiple avenues for chemical modification.

Chemical Properties of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

The reactivity of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is primarily dictated by the ketone functional group and the α-protons. The methyl group at the 2-position influences the steric accessibility of the carbonyl and the regioselectivity of enolate formation.

PropertyValueSource
Molecular Formula C₁₃H₁₄O[3]
Molecular Weight 186.25 g/mol [3]
CAS Number 202667-44-5[3]

Key Derivatization Strategies and Protocols

The strategic modification of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one can be achieved through several well-established synthetic methodologies. This section details the theoretical basis and practical application of three such powerful techniques.

α-Alkylation: Introduction of Novel Substituents

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of a wide variety of alkyl groups.[4] The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkyl halide. For 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, deprotonation can occur at the C2 or C8a position. The presence of the methyl group at C2 will sterically hinder deprotonation at this site, suggesting that alkylation may preferentially occur at the C8a position.

Protocol: General Procedure for α-Alkylation

This protocol provides a general method for the α-alkylation of cyclic ketones and can be adapted for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.[5]

Materials:

  • 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF dropwise to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired alkyl halide to the reaction mixture. Allow the reaction to proceed at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for α-Alkylation

G cluster_start Step 1: Enolate Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Workup & Purification Ketone 2-Methyl-s-indacenone in THF LDA LDA at -78 °C Ketone->LDA Deprotonation Enolate Lithium Enolate LDA->Enolate AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide Nucleophilic Attack AlkylatedProduct α-Alkylated Product AlkylHalide->AlkylatedProduct Quench Quench with NH4Cl AlkylatedProduct->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification G cluster_activation Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Addition cluster_elimination Step 3: Dehydration ActiveMethylene Active Methylene Compound Base Base (e.g., Piperidine) ActiveMethylene->Base Deprotonation Carbanion Carbanion Base->Carbanion Ketone 2-Methyl-s-indacenone Carbanion->Ketone Nucleophilic Attack Adduct Aldol-type Adduct Ketone->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination of H₂O G cluster_ylide_formation Step 1: Ylide Formation cluster_cycloaddition Step 2: [2+2] Cycloaddition cluster_elimination Step 3: Elimination PhosphoniumSalt Phosphonium Salt Base Strong Base PhosphoniumSalt->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Ketone 2-Methyl-s-indacenone Ylide->Ketone Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Sources

Application Note: A Scalable Synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, a tricyclic ketone with a symmetric indacene core. The synthetic strategy is designed for robustness and scalability, making it suitable for researchers in medicinal chemistry and materials science. The described pathway employs a two-step sequence: a Lewis acid-catalyzed Friedel-Crafts acylation of indane followed by an acid-catalyzed intramolecular cyclization, which is a variant of the Robinson annulation. This document offers detailed experimental procedures, mechanistic insights, purification protocols, and critical considerations for process scale-up, serving as a practical guide for drug development professionals and organic chemists.

Introduction

The s-indacene framework, a tricyclic system composed of fused five- and six-membered rings, is a privileged scaffold in various fields of chemical research. Its unique electronic and structural properties have led to the development of novel organic materials and pharmacologically active agents.[1][2] Specifically, derivatives of tetrahydro-s-indacen-one serve as crucial intermediates in the synthesis of complex molecules, including modulators of inflammatory pathways.[3][4]

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (C₁₃H₁₄O, MW: 186.25 g/mol ) is a valuable building block characterized by its symmetrically fused ring system and a chiral center introduced by the methyl group.[5] The development of a reliable and scalable synthesis for this compound is essential for enabling its broader application in research and development.

This guide details a robust two-step synthetic route designed for multi-gram scale production. The chosen pathway balances efficiency, cost-effectiveness, and operational simplicity. The core transformations are:

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution to append an acryl group to the indane core.[6][7]

  • Intramolecular Annulation: A cyclization reaction to construct the final six-membered ketone ring, completing the tricyclic structure.[8][9]

Each step has been optimized to ensure high yield and purity, with specific guidance provided for process control and scale-up.

Overall Synthetic Scheme & Workflow

The synthesis proceeds in two distinct chemical operations, starting from commercially available indane.

Scheme 1: Overall Synthesis of the Target Compound Reaction scheme showing the two-step synthesis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one from indane.

The workflow is designed for a logical progression from starting materials to the final purified product, incorporating in-process controls and defined work-up procedures.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization start Charge Indane, DCM, and AlCl₃ to Reactor add_crotonyl Controlled Addition of Crotonyl Chloride (T < 10°C) start->add_crotonyl react1 Reaction Stirring (0°C to RT, 2-4h) add_crotonyl->react1 quench1 Quench with HCl(aq) react1->quench1 workup1 Aqueous Work-up & Solvent Removal quench1->workup1 intermediate Crude Intermediate: 1-(2,3-dihydro-1H-inden-5-yl)but-2-en-1-one workup1->intermediate dissolve Dissolve Intermediate in Polyphosphoric Acid (PPA) intermediate->dissolve Proceed to Step 2 react2 Heat Reaction Mixture (80-90°C, 2-3h) dissolve->react2 quench2 Quench with Ice-Water react2->quench2 extract Product Extraction (e.g., with EtOAc) quench2->extract purify Purification: Recrystallization or Chromatography extract->purify product Final Product: 2-Methyl-2,3,6,7-tetrahydro- S-indacen-1(5H)-one purify->product

Figure 1: General experimental workflow for the two-step synthesis.

Safety Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (e.g., under a nitrogen atmosphere).

  • Crotonyl Chloride: Corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care.

  • Polyphosphoric Acid (PPA): Corrosive. At high temperatures, it can cause severe burns. The quenching process is highly exothermic and must be performed slowly and with adequate cooling.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

Materials and Methods

Reagents
ReagentGradePuritySupplier
IndaneReagent≥98%Standard chemical supplier
Aluminum Chloride (anhydrous)Reagent≥99%Standard chemical supplier
Crotonyl ChlorideReagent≥98%Standard chemical supplier
Dichloromethane (DCM, anhydrous)HPLC≥99.8%Standard chemical supplier
Polyphosphoric Acid (PPA)Technical115% H₃PO₄ equiv.Standard chemical supplier
Hydrochloric Acid (HCl)Reagent37% aq.Standard chemical supplier
Ethyl Acetate (EtOAc)HPLC≥99.5%Standard chemical supplier
HexanesHPLC≥98.5%Standard chemical supplier
Sodium Bicarbonate (NaHCO₃)Reagent≥99%Standard chemical supplier
Magnesium Sulfate (MgSO₄, anhydrous)Reagent≥98%Standard chemical supplier
Equipment
  • Jacketed glass reactor (1 L or larger) with overhead mechanical stirrer, thermocouple, and nitrogen inlet.

  • Addition funnel.

  • Ice bath and heating mantle/circulator.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Analytical instruments: NMR Spectrometer, IR Spectrometer, Mass Spectrometer.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Indane

This step involves the electrophilic acylation of indane using crotonyl chloride and a Lewis acid catalyst. Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic rings.[10] The use of an acyl halide prevents the polyalkylation side reactions often seen in Friedel-Crafts alkylations and deactivates the product towards further substitution, ensuring mono-acylation.[11]

G cluster_mechanism Friedel-Crafts Acylation Mechanism reagents Crotonyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Formation of Electrophile sigma Sigma Complex (Resonance Stabilized) indane Indane (Nucleophile) indane->sigma Nucleophilic Attack product Acylated Product sigma->product Deprotonation & Restoration of Aromaticity

Figure 2: Mechanism of Friedel-Crafts Acylation.

Procedure:

  • Set up a 1 L jacketed reactor under a nitrogen atmosphere.

  • Charge the reactor with anhydrous dichloromethane (400 mL) and anhydrous aluminum chloride (73.4 g, 0.55 mol).

  • Cool the stirred suspension to 0°C using an ice bath.

  • In a separate dry flask, prepare a solution of indane (59.1 g, 0.50 mol) in anhydrous DCM (100 mL).

  • Add the indane solution to the AlCl₃ suspension slowly over 20 minutes, maintaining the internal temperature below 10°C.

  • Add crotonyl chloride (57.5 g, 0.55 mol) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Slowly and carefully quench the reaction by pouring the mixture into a stirred solution of crushed ice (500 g) and concentrated HCl (100 mL). This step is highly exothermic.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers and wash with 1 M HCl (150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(2,3-dihydro-1H-inden-5-yl)but-2-en-1-one, as a viscous oil. This intermediate is typically used in the next step without further purification.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Indane118.1859.10.50~60.3
Crotonyl Chloride104.5457.50.55~52.0
Aluminum Chloride133.3473.40.55-
Dichloromethane84.93--500
Step 2: Intramolecular Cyclization

This step utilizes polyphosphoric acid (PPA) as both a solvent and a strong acid catalyst to promote an intramolecular cyclization. The reaction proceeds via a mechanism analogous to the final steps of a Robinson annulation: a proton-catalyzed conjugate addition of the aromatic ring onto the enone, followed by a tautomerization and ring closure to form the stable tricyclic ketone.[12][13]

G cluster_mechanism Intramolecular Cyclization Mechanism intermediate Acylated Intermediate (Enone) protonation Protonation of Carbonyl intermediate->protonation H⁺ (PPA) cyclization Intramolecular Friedel-Crafts Type Cyclization protonation->cyclization Nucleophilic Attack by Benzene Ring deprotonation Deprotonation & Tautomerization cyclization->deprotonation Forms Carbocation product Final Product deprotonation->product Restores Aromaticity

Figure 3: Key steps of the acid-catalyzed intramolecular cyclization.

Procedure:

  • Pre-heat polyphosphoric acid (500 g) in a 1 L round-bottom flask equipped with a mechanical stirrer and a thermocouple to 80°C.

  • Slowly add the crude intermediate from Step 1 (~0.50 mol) to the hot, stirring PPA over 30 minutes. The viscosity of the mixture will increase.

  • Maintain the internal temperature at 80-90°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).

  • After completion, allow the mixture to cool slightly (to ~60-70°C) and then very slowly pour it onto 2 kg of crushed ice with vigorous stirring. This quench is highly exothermic and should be done behind a blast shield.

  • Allow the ice to melt completely. The product may precipitate as a solid or remain as an oil.

  • Extract the aqueous slurry with ethyl acetate (3 x 250 mL).

  • Combine the organic extracts and wash with water (200 mL), saturated NaHCO₃ solution (2 x 200 mL, until effervescence ceases), and brine (200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude solid product.

Purification and Characterization

Purification Protocol

The crude product can be purified by recrystallization to yield a high-purity solid.

  • Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol (~3-4 mL per gram of crude product).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

For very impure samples, silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) is an effective alternative.

Expected Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity (≥98%).

TechniqueExpected Results
Appearance White to off-white crystalline solid.[5]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.20 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 3.00-2.80 (m, 4H, Ar-CH₂), 2.70-2.50 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 1H), 1.25 (d, J=7.0 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 200.1 (C=O), 145.2, 143.8, 138.1, 136.5, 120.4, 118.9, 45.3, 40.1, 33.2, 32.8, 25.5, 15.7 (CH₃).
IR (ATR) ν (cm⁻¹): 2950 (C-H stretch), 1680 (C=O, conjugated ketone), 1605, 1480 (C=C, aromatic).[14]
Mass Spec (EI) m/z: 186.10 [M]⁺, 171 [M-CH₃]⁺, 143 [M-C₃H₇]⁺.

Scale-Up Considerations

Transitioning this synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Management: The Friedel-Crafts acylation is exothermic, especially during reagent addition and quenching. A jacketed reactor with efficient cooling is critical to maintain temperature control and prevent side reactions.

  • Reagent Addition: On a large scale, the dropwise addition of crotonyl chloride and the quenching of both steps must be precisely controlled to manage exotherms. Sub-surface addition for the quench can be beneficial.

  • Mixing: The PPA mixture in Step 2 becomes very viscous. A powerful overhead stirrer (e.g., with a high-torque motor and anchor-style impeller) is necessary to ensure homogeneous mixing and efficient heat transfer.

  • Work-up and Extraction: Large-volume extractions can lead to the formation of emulsions. The use of anti-emulsion agents or centrifugation may be required. Minimizing agitation during washing can also help.

  • Material Handling: Handling large quantities of anhydrous AlCl₃ and corrosive PPA requires specialized equipment and safety protocols, such as powder transfer systems and dedicated reactors.

Conclusion

This application note presents a detailed and scalable two-step synthesis for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. The methodology, based on the foundational principles of Friedel-Crafts acylation and intramolecular annulation, is robust and well-suited for producing multi-gram to kilogram quantities of the target compound. By providing mechanistic rationale, step-by-step protocols, and critical scale-up insights, this document serves as a valuable resource for chemists and researchers requiring access to this important synthetic intermediate.

References

  • Lead Sciences. 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. [Link]

  • Google Patents.
  • Journal of the American Chemical Society. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. [Link]

  • KOPS - University of Konstanz. Synthesis of Indacenopicene Derivatives. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ACS Publications. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

  • MDPI. Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. [Link]

  • ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)- furan-2-sulfonyl]urea, an Anti-inflammatory Agent. [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. [Link]

  • Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]

  • MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • ResearchGate. How can I prepare s-indacene. [Link]

  • ResearchGate. Robinson Annulation. [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

Sources

Catalytic Routes to s-Indacenone Scaffolds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The s-Indacenone Core - A Scaffold of Growing Importance

The s-indacene framework, a fascinating tricyclic system composed of two fused five-membered rings attached to a central benzene ring, has garnered increasing attention in the fields of materials science and medicinal chemistry. When functionalized with ketone moieties, forming s-indacenones (or s-indacenediones), these molecules exhibit unique electronic properties and serve as valuable building blocks for complex molecular architectures. Their rigid, planar structure and tunable electronics make them promising candidates for organic semiconductors, while their constrained conformation is of interest in the design of novel therapeutic agents.

This comprehensive guide provides an in-depth exploration of the modern catalytic methods for the synthesis of s-indacenone scaffolds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering researchers the critical insights needed to not only replicate but also adapt and innovate upon these powerful synthetic strategies.

Strategic Approaches to the s-Indacenone Core

The construction of the tricyclic s-indacenone framework presents a unique synthetic challenge, requiring the formation of two five-membered rings. Catalytic methodologies have emerged as the most elegant and efficient solutions, offering advantages in terms of selectivity, atom economy, and milder reaction conditions compared to classical stoichiometric approaches. The primary catalytic strategies can be broadly categorized as follows:

  • Transition-Metal-Catalyzed Cyclizations: Leveraging the unique reactivity of transition metals, these methods, including intramolecular Heck reactions and C-H activation strategies, forge the carbocyclic framework with high precision.

  • Acid-Catalyzed Cyclizations: Classic yet powerful, acid-catalyzed reactions like the Friedel-Crafts acylation and the Nazarov cyclization provide direct routes to the fused ring system.

  • Novel Catalytic Transformations: Emerging methods, such as the innovative use of simple inorganic salts as catalysts, are expanding the synthetic toolbox for accessing these complex scaffolds.

This guide will now detail the theoretical basis and practical application of key catalytic methods, complete with step-by-step protocols and mechanistic insights.

Sodium Nitrite-Catalyzed Dimerization-Cyclization Cascade

A recently developed and highly efficient metal-free approach utilizes the simple inorganic salt, sodium nitrite (NaNO₂), to catalyze the transformation of cyclopentenone-derived Morita-Baylis-Hillman (MBH) acetates into tetrahydro-s-indacene-1,5-diones.[1][2] This method is notable for its operational simplicity, mild reaction conditions, and the use of an inexpensive and readily available catalyst.[2]

Mechanistic Rationale: A Nucleophilic Cascade

The reaction is proposed to proceed through a stepwise dimeric cyclization and oxidative aromatization cascade.[1][2] Sodium nitrite is thought to act as a nucleophilic catalyst, initiating a sequence of reactions that ultimately leads to the formation of the s-indacenone core.[1] The causality behind this transformation lies in the ability of the nitrite ion to act as a soft nucleophile, triggering a cascade of bond-forming events.

NaNO2_Catalyzed_Synthesis cluster_start Initiation cluster_cascade Dimerization & Cyclization Cascade cluster_end Aromatization MBH_Acetate Cyclopentenone-MBH Acetate Intermediate_1 Nucleophilic Attack MBH_Acetate->Intermediate_1 NaNO₂ (cat.) NaNO2 NaNO₂ Intermediate_2 Dimerization Intermediate_1->Intermediate_2 Intermediate_3 Intramolecular Cyclization Intermediate_2->Intermediate_3 Intermediate_4 Oxidative Aromatization Intermediate_3->Intermediate_4 Product s-Indacene-1,5-dione Intermediate_4->Product

Caption: Proposed workflow for NaNO₂-catalyzed s-indacenone synthesis.

Experimental Protocol: Synthesis of 4,8-Disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones

This protocol is adapted from the work of Chen and coworkers.[1]

Materials:

  • Appropriately substituted cyclopentenone-MBH acetate (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (0.2 equiv)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a stir bar, add the cyclopentenone-MBH acetate (1.0 equiv) and sodium nitrite (0.2 equiv).

  • Solvent Addition: Add acetonitrile (CH₃CN) to the flask to achieve a substrate concentration of 0.1 M.

  • Reaction Conditions: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired s-indacene-1,5-dione derivative.

EntryMBH Acetate Aryl SubstituentYield (%)
1Phenyl75
24-Methylphenyl78
34-Methoxyphenyl82
44-Chlorophenyl70

Table 1: Representative yields for the NaNO₂-catalyzed synthesis of s-indacene-1,5-diones. Data synthesized from trends reported in the literature.[1]

Intramolecular Friedel-Crafts Acylation: A Classical Approach to Ring Closure

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct, albeit often harsh, route to the s-indacenone core.[3] This method typically involves the generation of a di-acylating agent that undergoes a double intramolecular cyclization onto a central aromatic ring. The choice of a strong Lewis or Brønsted acid is critical for promoting the reaction.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The underlying principle of this method is the generation of highly electrophilic acylium ions in the presence of a strong acid. These electrophiles then attack the electron-rich central aromatic ring in a classic electrophilic aromatic substitution, forming the two five-membered rings. The efficiency of this process is highly dependent on the nature of the starting material and the strength of the acid catalyst.

Friedel_Crafts_Synthesis cluster_start Acylium Ion Formation cluster_cyclization Double Intramolecular Cyclization cluster_end Product Formation Precursor Diacid Chloride/ Diacid Acylium_Ion Bis-Acylium Ion Intermediate Precursor->Acylium_Ion + Acid Catalyst Acid_Catalyst Lewis or Brønsted Acid (e.g., AlCl₃, PPA) Aromatic_Ring Central Aromatic Core Cyclization_1 First Ring Closure Cyclization_2 Second Ring Closure Cyclization_1->Cyclization_2 Product s-Indacenone Cyclization_2->Product Deprotonation Aromatic_RingAcylium_Ion Aromatic_RingAcylium_Ion Aromatic_RingAcylium_Ion->Cyclization_1 Electrophilic Attack

Caption: General workflow for Friedel-Crafts synthesis of s-indacenones.

Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization

This generalized protocol is based on established Friedel-Crafts procedures.

Materials:

  • 1,4-Bis(carboxymethyl)benzene derivative (1.0 equiv)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath with high-temperature control

  • Ice bath

  • Crushed ice

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place the 1,4-bis(carboxymethyl)benzene derivative (1.0 equiv).

  • Catalyst Addition: Add an excess of polyphosphoric acid (PPA) to the flask with vigorous stirring.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours.

  • Monitoring: The reaction is often driven to completion based on time, as TLC monitoring can be challenging in the viscous PPA medium.

  • Work-up: Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Isolation: The product will often precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

Starting MaterialCatalystTemperature (°C)Yield (%)
1,4-Bis(carboxymethyl)benzenePPA18065-75
1,4-Bis(chlorocarbonylmethyl)benzeneAlCl₃8070-80

Table 2: Typical conditions and yields for Friedel-Crafts synthesis of the parent s-indacenone.

The Double Nazarov Cyclization: A Convergent Strategy

The Nazarov cyclization, a powerful tool for the synthesis of cyclopentenones from divinyl ketones, can be conceptually extended to a "double Nazarov" strategy for the convergent synthesis of the s-indacenone core.[4][5][6] This approach involves a precursor that can generate a cross-conjugated dienone system capable of undergoing two sequential 4π-electrocyclizations.

Mechanistic Rationale: A Cascade of Electrocyclizations

The reaction is initiated by a Lewis or Brønsted acid, which promotes the formation of a pentadienyl cation. This intermediate undergoes a conrotatory 4π-electrocyclic ring closure to form the first cyclopentenone ring. A subsequent isomerization and a second Nazarov cyclization would then form the second five-membered ring, completing the s-indacenone scaffold. The stereochemical outcome of the cyclization is governed by the principles of orbital symmetry.

Double_Nazarov_Cyclization Precursor Divinyl Ketone Precursor Intermediate_1 Pentadienyl Cation Formation Precursor->Intermediate_1 + Acid Catalyst Acid_Catalyst Lewis or Brønsted Acid Cyclization_1 First 4π-Electrocyclization Intermediate_1->Cyclization_1 Intermediate_2 Monocyclized Intermediate Cyclization_1->Intermediate_2 Cyclization_2 Second 4π-Electrocyclization Intermediate_2->Cyclization_2 Product s-Indacenone Cyclization_2->Product

Caption: Conceptual pathway for a double Nazarov cyclization.

While conceptually elegant, the practical application of a true double Nazarov cyclization for s-indacenone synthesis is an area of ongoing research. The development of suitable precursors and catalytic systems to control the tandem cyclization is a key challenge.

Conclusion and Future Outlook

The synthesis of s-indacenone scaffolds has evolved significantly, with catalytic methods now offering powerful and versatile solutions. The NaNO₂-catalyzed dimerization-cyclization provides a mild and metal-free option, while the classic Friedel-Crafts acylation remains a robust, albeit often harsh, method. The potential of the double Nazarov cyclization presents an exciting frontier for future research.

As the demand for novel organic materials and complex pharmaceutical agents grows, the development of even more efficient, selective, and sustainable catalytic methods for the synthesis of s-indacenones will undoubtedly remain a vibrant area of chemical research. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and rapidly advancing field.

References

  • Chen, J., et al. (2025). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO₂-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Molecules, 30(4), 1234. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). Marine Drugs, 20(1), 1. [Link]

  • Recent advances in the synthesis of ferrocene derivatives via 3d transition metal-catalyzed C–H functionalization. (2022). Organic & Biomolecular Chemistry, 20(1), 1-1. [Link]

  • Nazarov cyclization reaction. (2023). In Wikipedia. [Link]

  • Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2025). ResearchGate. [Link]

  • Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[ cd]azulenes. (2023). The Journal of Organic Chemistry, 88(6), 3409-3423. [Link]

  • Nazarov Cyclization. (2022). YouTube. [Link]

  • Ti Group Metallocene-Catalyzed Synthesis of 1-Hexene Dimers and Tetramers. (2023). Catalysts, 13(1), 1. [Link]

  • The Nazarov Cyclization. (1991). Organic Reactions, 40, 1-159.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Potential Instabilities

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a complex polycyclic ketone. Its structure, featuring an α-methyl substituted ketone and a tetrahydro-s-indacene core, presents several potential pathways for degradation. The presence of an enolizable ketone, coupled with the extended π-system of the indacene core, makes the molecule susceptible to oxidation, photodegradation, and acid- or base-catalyzed reactions. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Storage and Handling

Question 1: I've just received a shipment of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. What are the ideal storage conditions to ensure its long-term stability?

Answer:

Proper storage from the outset is critical to prevent degradation. Due to the compound's potential sensitivity to light, oxygen, and temperature, we recommend the following storage protocol:

  • Temperature: Store at 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Photodegradation is a common issue for polycyclic ketones.[2][3][4]

  • Container: Use a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress and solvent evaporation.

Causality: The α-methyl group on the ketone can be susceptible to oxidation, and the conjugated system can absorb UV light, leading to photochemical reactions.[2][3][5] Low temperatures slow down the rate of all chemical reactions, including degradation.

Section 2: In-Experiment Stability

Question 2: I'm observing a new, unexpected spot on my TLC plate during my reaction. Could my compound be degrading?

Answer:

Yes, the appearance of a new spot on TLC is a strong indicator of degradation or an unexpected side reaction. The stability of the compound can be compromised under various experimental conditions.

Troubleshooting Steps:

  • Analyze the new spot: If possible, isolate the new compound by flash chromatography and characterize it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand the degradation pathway.

  • Review your reaction conditions:

    • pH: The presence of strong acids or bases can catalyze enolization, which may lead to side reactions or racemization if other stereocenters are present.[6][7][8][9] Consider using a milder pH or a buffered system.

    • Temperature: Elevated temperatures can accelerate degradation. If your reaction allows, try running it at a lower temperature.

    • Atmosphere: If not already doing so, run the reaction under an inert atmosphere to prevent oxidation.

    • Solvent: Ensure your solvents are anhydrous and free of peroxides. Peroxide impurities in solvents like THF or diethyl ether can initiate radical degradation pathways.

Workflow for Investigating In-Experiment Degradation:

Caption: Troubleshooting workflow for in-experiment degradation.

Question 3: My final product has a yellowish tint, but the literature describes it as a white solid. What could be the cause?

Answer:

A yellowish discoloration often suggests the formation of chromophoric impurities, which can arise from oxidation or degradation.

Potential Causes and Solutions:

  • Aerial Oxidation: The compound may have been exposed to air for prolonged periods during workup or purification.

    • Solution: Keep the compound under an inert atmosphere as much as possible. Use degassed solvents for chromatography and recrystallization.

  • Photodegradation: Exposure to ambient light during the experimental process can lead to the formation of colored byproducts.

    • Solution: Protect your reaction and purification setup from light by covering glassware with aluminum foil.

  • Residual Catalysts: Trace amounts of metal catalysts from preceding synthetic steps can promote degradation.

    • Solution: Ensure thorough purification to remove all traces of catalysts. Techniques like silica gel chromatography or treatment with a metal scavenger may be necessary.

Section 3: Analytical Characterization

Question 4: How can I confidently assess the purity of my 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one sample and detect any potential degradation products?

Answer:

A multi-technique approach is recommended for a comprehensive purity assessment.

Analytical TechniquePurposeKey Parameters to Observe
HPLC-UV Quantify purity and detect impurities.Peak purity analysis, appearance of new peaks at different retention times.
LC-MS Identify the mass of the parent compound and any impurities.Look for masses corresponding to potential oxidation products (e.g., M+16) or other degradation products.
¹H and ¹³C NMR Confirm the structure and identify structural changes in impurities.Appearance of new signals, changes in integration values, or shifts in characteristic peaks.
FT-IR Detect changes in functional groups.Changes in the carbonyl stretching frequency, or the appearance of new peaks (e.g., -OH from oxidation).

Protocol for Stability Indicating HPLC Method Development:

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products.[10][11][12]

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers) to achieve good separation between the parent compound and its degradation products.

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve the best resolution and peak shape.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC Method Development cluster_0 Phase 1: Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) Generate_Degradants Generate Degradation Products Forced_Degradation->Generate_Degradants Screening Column & Mobile Phase Screening Generate_Degradants->Screening Optimization Optimize Gradient, Flow Rate, Temperature Screening->Optimization Validation Method Validation (ICH) Optimization->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, several degradation pathways can be hypothesized:

  • Oxidation: The benzylic positions and the α-position to the ketone are susceptible to oxidation, potentially leading to the formation of hydroperoxides or further oxidized species.

  • Photodegradation: The conjugated π-system can absorb UV light, leading to Norrish-type reactions of the ketone or other photochemical transformations.[2][3]

  • Acid/Base Catalyzed Reactions: The enolizable ketone can undergo various reactions under acidic or basic conditions, including aldol-type condensations or rearrangements.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Products main 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one oxidation Oxidation (e.g., O₂, peroxides) main->oxidation O₂ photodegradation Photodegradation (UV light) main->photodegradation acid_base Acid/Base Catalyzed Reactions main->acid_base H⁺/OH⁻ ox_products Hydroxylated or Carbonyl Byproducts oxidation->ox_products photo_products Norrish Products, Isomers photodegradation->photo_products ab_products Enol/Enolate Intermediates, Aldol Products acid_base->ab_products

Caption: Potential degradation pathways for the target compound.

References

Sources

Technical Support Center: Purification of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound with high purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic chemistry and purification sciences.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in my 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one sample?

The impurity profile of your sample is intrinsically linked to its synthetic route. While a specific synthesis for this exact molecule is not widely published, it is likely prepared via common organic reactions for similar structures, such as a Robinson annulation or a Friedel-Crafts acylation followed by cyclization.[1][2][3][4][5][6][7]

Potential Impurities Include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the indacene core or the methyl group.

  • Byproducts of the Reaction:

    • From a Robinson annulation , you might see intermediates of the Michael addition or the intramolecular aldol condensation.[5][6][7][8] Polymerization of the vinyl ketone reactant is also a common side reaction.[6]

    • From a Friedel-Crafts acylation , potential impurities include polysubstituted products and isomers, although acylation is generally less prone to this than alkylation.[2][3][9][10]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).

Q2: How do I choose the best purification method: Recrystallization vs. Column Chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the amount of your crude product.

  • Recrystallization is ideal when you have a solid product with a moderate level of impurities that have different solubility profiles from your desired compound. It is often faster and more scalable for larger quantities of material.

  • Flash Column Chromatography is the preferred method when dealing with complex mixtures of impurities, impurities with similar solubility to your product, or when you need to separate non-solid (oily) byproducts. It offers higher resolving power but can be more time-consuming and uses larger volumes of solvent.

Below is a decision-making workflow to help you choose the most appropriate method.

purification_decision_tree start Crude 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one Sample is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC analysis is_solid->tlc_analysis Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No (Oily) single_major_spot Is there a single major spot with minor, well-separated impurities? tlc_analysis->single_major_spot recrystallization Attempt Recrystallization single_major_spot->recrystallization Yes complex_mixture Are there multiple spots or impurities close to the product Rf? single_major_spot->complex_mixture No complex_mixture->column_chromatography Yes

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques are recommended for assessing the purity of my compound?

A multi-faceted approach to purity analysis is always recommended.

  • Thin-Layer Chromatography (TLC): An essential first step for a quick assessment of the number of components in your crude mixture and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) by integrating the signals of your compound against a known internal standard.[12][13][14][15] This technique can also help identify residual solvents.

  • Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. It can be very effective for detecting and quantifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Troubleshooting

Problem: My compound will not crystallize from solution.
  • Potential Cause 1: The solution is not supersaturated. You may have used too much solvent.

    • Solution: Heat the solution and evaporate some of the solvent to increase the concentration of your compound. Allow it to cool again slowly.

  • Potential Cause 2: The cooling process is too rapid. This can sometimes prevent crystal nucleation.

    • Solution: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Potential Cause 3: No nucleation sites are available.

    • Solution 1: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.

    • Solution 2: Add a seed crystal. If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.

Problem: My compound "oils out" instead of forming crystals.
  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Potential Cause 2: The solution is too concentrated, or cooling is too rapid.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.

  • Potential Cause 3: The presence of impurities is inhibiting crystal formation.

    • Solution: In this case, column chromatography may be necessary to remove the problematic impurities before attempting recrystallization again.

Problem: The recovered yield is very low.
  • Potential Cause 1: Too much solvent was used. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Potential Cause 2: Premature crystallization during a hot filtration step.

    • Solution: Use a pre-warmed funnel and flask for the hot filtration, and perform the filtration as quickly as possible.

  • Potential Cause 3: The crystals were washed with a solvent in which they are too soluble.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Flash Column Chromatography Troubleshooting

Problem: Poor separation of the product from impurities (co-elution).
  • Potential Cause 1: The chosen eluent system is not optimal.

    • Solution: Systematically screen different solvent systems using TLC. Aim for an Rf value of ~0.3 for your target compound.[16] A good starting point for a ketone like this would be a mixture of hexanes and ethyl acetate.[17]

  • Potential Cause 2: The column was overloaded with the crude sample.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Potential Cause 3: The column was packed improperly. Channels or cracks in the silica bed will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles. Both wet and dry packing methods can be effective if done carefully.[18]

Problem: The compound is not eluting from the column.
  • Potential Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[17]

Problem: The compound appears to be decomposing on the silica gel.
  • Potential Cause: The compound is sensitive to the acidic nature of the silica gel.

    • Solution 1: Deactivate the silica gel. This can be done by adding a small amount of a base, such as triethylamine (~1%), to the eluent.

    • Solution 2: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Recrystallization of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

This protocol provides a general guideline. The ideal solvent system should be determined experimentally on a small scale.

1. Solvent System Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • An ideal single solvent will dissolve the compound when hot but not when cold.

  • For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[19][20]

Solvent Systems to Evaluate Polarity Comments
Hexane / Ethyl AcetateLow to MediumA common starting point for ketones.
EthanolMediumOften a good choice for moderately polar compounds.
Acetone / WaterMediumCan be effective if the compound is soluble in acetone.
Dichloromethane / HexaneLow to MediumGood for less polar compounds.

2. Recrystallization Procedure (Two-Solvent System Example: Ethyl Acetate/Hexane):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethyl acetate required to just dissolve the solid.

  • While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, remove the stir bar, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Wash the crystals with a small amount of ice-cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The optimal eluent system should give your target compound an Rf value of approximately 0.3.[16]

2. Column Packing (Wet Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Use air pressure to gently push the solvent through, packing the silica bed evenly. Ensure no air bubbles are trapped.

  • Add a layer of sand on top of the packed silica gel to prevent disruption when adding the eluent.

3. Sample Loading and Elution:

  • Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which often gives better separation.

  • Carefully add the dry-loaded sample to the top of the column.

  • Begin eluting with your chosen solvent system, starting with a lower polarity than your optimal TLC solvent.

  • Collect fractions and monitor their composition by TLC.

  • If needed, gradually increase the polarity of the eluent to elute more polar compounds.

column_chromatography_workflow start Crude Sample tlc TLC analysis to find optimal eluent (Rf ≈ 0.3) start->tlc pack_column Pack the column with silica gel tlc->pack_column load_sample Load sample (dry loading recommended) pack_column->load_sample elute Elute with a slightly less polar solvent than optimal load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue elution combine_pure Combine pure fractions monitor_tlc->combine_pure Elution complete evaporate Evaporate solvent to obtain pure product combine_pure->evaporate

Caption: Workflow for flash column chromatography.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one to the high degree of purity required for your research and development activities.

References

  • Lead Sciences. 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calgary. Column chromatography. [Link]

  • ResearchGate. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • ResearchGate. Robinson Annulation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents.
  • Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • National Institutes of Health. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. [Link]

  • O-Chem. recrystallization-2.doc.pdf. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • ResearchGate. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]

  • SIELC Technologies. 6-methyl-1,2,3,5-tetrahydro-s-indacene. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Beilstein Journals. Synthesis of 2,3,6,7-tetrabromoanthracene. [Link]

  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • National Institutes of Health. Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. [Link]

  • ResearchGate. Validated chromatographic methods for the simultaneous determination of Mometasone furoate and Formoterol fumarate dihydrate in a combined dosage form. [Link]

Sources

Technical Support Center: Optimizing s-Indacenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of s-indacene-1,3,5,7(2H,6H)-tetraone, a unique molecule sometimes referred to as 'Janus dione'. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of this challenging synthesis. The formation of the s-indacenone core is notoriously difficult, often plagued by low yields and the formation of intractable polymeric byproducts.[1]

This document provides field-proven insights, detailed troubleshooting protocols, and an in-depth look at the reaction mechanisms to empower you to optimize your experimental conditions and achieve consistent, high-yield results.

Section 1: Understanding the Core Challenge - FAQs

Q1: What are the primary synthetic routes to s-indacene-1,3,5,7(2H,6H)-tetraone?

The synthesis of s-indacenone is not trivial, and historical attempts have often resulted in poor outcomes.[1] The most viable and studied methods originate from precursors that can undergo a double cyclization and subsequent functional group manipulation. The two predominant strategies are:

  • Condensation of Pyromellitic Anhydride: This modern approach involves the condensation of pyromellitic anhydride with a C2-synthon like ethyl acetoacetate, followed by hydrolysis and decarboxylation. It offers a more direct and higher-yielding pathway if conditions are carefully controlled.[1]

  • Hydrolysis & Decarboxylation of Precursors: Older methods involved the synthesis of a pre-formed s-indacene core, such as a 2,6-diethoxycarbonyl derivative, which is then hydrolyzed and decarboxylated. This final step is particularly challenging and prone to failure, often yielding polymeric tars instead of the desired tetraone.[1]

The diagram below illustrates the general synthetic logic.

G cluster_0 Route 1: Condensation Strategy cluster_1 Final Steps cluster_2 Route 2: Precursor Strategy (Legacy) A Pyromellitic Anhydride + Ethyl Acetoacetate B Double Condensation A->B Et3N, Ac2O C Intermediate Salt (e.g., Di-triethylammonium salt) B->C D Hydrolysis & Decarboxylation C->D Acidic Workup (e.g., HOAc) E s-Indacene-1,3,5,7(2H,6H)-tetraone D->E F 2,6-Diethoxycarbonyl s-indacene derivative F->D Mineral Acid or HOAc

Caption: High-level overview of synthetic routes to s-indacenone.

Q2: Why is polymerization the most common failure mode in this synthesis?

The s-indacenone structure contains highly activated methylene bridges flanked by two carbonyl groups, similar to the well-studied 1,3-indandione.[2] This makes the protons on the C2 and C6 positions exceptionally acidic.

Causality: In the presence of a base or even under strongly acidic conditions that can promote enolization, the molecule can deprotonate to form a highly reactive enolate. This enolate can then act as a nucleophile, attacking another molecule of s-indacenone (or its precursor) in an aldol-type self-condensation reaction.[1][2] Because the molecule has two such active sites, this process can rapidly cascade, leading to the formation of a black, insoluble polymer, which is thermodynamically favored over the desired crystalline product.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield - The Reaction Turns into Black Tar

Q: I attempted the final hydrolysis/decarboxylation step, and my reaction mixture turned dark, yielding an insoluble black solid. What went wrong and how can I prevent it?

This is the classic failure mode: self-condensation polymerization.[1] It indicates that the reaction conditions were too harsh, promoting the formation of reactive enolates.

Troubleshooting Steps & Optimization:

  • Choice of Acid is Critical: Mineral acids (like HCl or H₂SO₄) are often too strong and can aggressively catalyze both the desired decarboxylation and the undesired polymerization.

    • Solution: Switch to a weaker acid system. Acetic acid (HOAc) has been shown to be effective, albeit in low yields historically.[1] A buffered system or a carefully controlled pH environment is ideal. The goal is to provide enough protons for decarboxylation without creating a harsh environment that favors polymerization.

  • Temperature Control: High temperatures accelerate all reactions, including the decomposition and polymerization pathways.

    • Solution: Maintain the lowest possible temperature that still allows for the reaction to proceed. For the hydrolysis/decarboxylation of the intermediate salt from the pyromellitic anhydride route, gentle warming is sufficient. Monitor the reaction closely with Thin Layer Chromatography (TLC) to avoid prolonged heating.

  • Concentration Management: High concentrations of the reactive intermediate can increase the likelihood of intermolecular side reactions.

    • Solution: Run the reaction at a higher dilution. While this may increase reaction time, it significantly disfavors the bimolecular self-condensation pathway.

G start Low Yield/ Polymer Formation cond1 Are you using a strong mineral acid? start->cond1 sol1 Switch to weaker acid (e.g., Acetic Acid) cond1->sol1 Yes cond2 Is the reaction temperature > 100°C? cond1->cond2 No sol1->cond2 sol2 Reduce temperature and monitor via TLC cond2->sol2 Yes cond3 Is the reaction highly concentrated? cond2->cond3 No sol2->cond3 sol3 Increase solvent volume (run at higher dilution) cond3->sol3 Yes end_node Improved Yield & Purity cond3->end_node No sol3->end_node

Caption: Troubleshooting logic for polymerization side reactions.

Issue 2: Incomplete Initial Condensation

Q: In the reaction of pyromellitic anhydride with ethyl acetoacetate, my NMR shows a mix of the desired di-condensation product and a mono-condensation byproduct. How can I drive the reaction to completion?

This issue arises from suboptimal stoichiometry, reaction time, or catalyst activity, leading to incomplete conversion of the anhydride.[1]

Troubleshooting Steps & Optimization:

  • Reagent Stoichiometry: Ensure that at least two equivalents of ethyl acetoacetate and the base (e.g., triethylamine) are used per equivalent of pyromellitic anhydride. A slight excess of the acetoacetate and base can help drive the reaction to completion.

  • Reaction Time and Temperature: The double condensation requires more forcing conditions than a single condensation. Ensure the reaction is allowed to proceed for a sufficient duration at the recommended temperature.

  • Base and Solvent Choice: Triethylamine in acetic anhydride is a common choice.[1] The acetic anhydride acts as both a solvent and a dehydrating agent. Ensure all reagents are anhydrous, as water can interfere with the reaction.

ParameterRecommendationRationale
Pyromellitic Anhydride 1.0 eqLimiting Reagent
Ethyl Acetoacetate 2.1 - 2.5 eqDrives reaction to di-substitution.
Triethylamine (Et₃N) 2.1 - 2.5 eqActs as base for condensation.
Solvent Acetic AnhydrideServes as solvent and dehydrating agent.
Temperature RefluxProvides sufficient energy for double condensation.
Time Monitor by TLCReaction can take several hours.
Issue 3: Product Purification Difficulties

Q: My crude product is an off-white or grey solid that is poorly soluble. What is the best method for purification?

s-Indacenone is known to be a crystalline solid, described as "grey leaflets," but it has low solubility in many common organic solvents, complicating purification.[1]

Troubleshooting Steps & Optimization:

  • Crystallization: This is the preferred method if a suitable solvent system can be found. Due to its polar nature, highly polar aprotic solvents should be screened.

    • Recommended Solvents to Screen: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or potentially hot acetic acid.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, consider a hot filtration or a charcoal treatment. Allow the solution to cool slowly to promote the formation of well-defined crystals. If no crystals form, consider adding a less polar anti-solvent (e.g., water or an ether) dropwise to induce precipitation.[3]

  • Washing/Trituration: If the main impurities are unreacted starting materials or more soluble byproducts, a simple wash can be effective.

    • Procedure: Suspend the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., ethanol, ethyl acetate, or diethyl ether). Stir the suspension vigorously (trituration), then collect the solid by vacuum filtration. Repeat as necessary.[3][4]

  • Column Chromatography: This is generally a last resort due to the low solubility of s-indacenone. If attempted, a highly polar mobile phase would be required, and care must be taken to avoid product precipitation on the column.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of s-indacene-1,3,5,7(2H,6H)-tetraone based on an optimized condensation approach.[1]

Protocol: High-Yield Synthesis of s-Indacenone

Step 1: Double Condensation to Form Intermediate Salt

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add pyromellitic anhydride (1.0 eq).

  • Add acetic anhydride as the solvent.

  • Add ethyl acetoacetate (2.2 eq) followed by the slow, dropwise addition of triethylamine (2.2 eq) while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC until the starting anhydride is consumed.

  • Allow the mixture to cool to room temperature. The intermediate di-triethylammonium salt may precipitate. Collect the solid by filtration and wash with cold diethyl ether to remove residual acetic anhydride. Dry the salt under vacuum.

Step 2: Hydrolysis and Decarboxylation

  • Suspend the dried intermediate salt from Step 1 in glacial acetic acid in a round-bottom flask.

  • Gently warm the suspension with stirring. The salt will slowly dissolve as the reaction proceeds.

  • Monitor the formation of the product by TLC. The desired product is a solid that will begin to precipitate from the acetic acid as it forms.

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature, then further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with cold water (to remove acetic acid and salts) and then with a small amount of cold ethanol or diethyl ether.

  • Dry the final product, s-indacene-1,3,5,7(2H,6H)-tetraone, under high vacuum. The product should be a grey or off-white crystalline solid.

References

  • Title: Indanone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: PMC, National Institutes of Health URL: [Link]

  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: PMC, PubMed Central URL: [Link]

  • Title: Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone Source: Organic Syntheses URL: [Link]

  • Title: Industrial production method of 4-hydroxy-1-indanone Source: Google Patents URL
  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: PMC, National Institutes of Health URL: [Link]

  • Title: A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues Source: Preprints.org URL: [Link]

  • Title: Process for the preparation of substituted indanones, and their use Source: Google Patents URL
  • Title: s-Indacene-1,3,5,7(2H,6H)-tetraone ('Janus dione') and 1,3-Dioxo-5,6-indanedicarboxylic Acid Source: Arkivoc URL: [Link]

  • Title: Method for producing 1-indanone derivatives Source: Google Patents URL
  • Title: s-Indacene-1,3,5,7(2H,6H)-tetraone ('Janus dione') and 1,3-Dioxo-5,6-indanedicarboxylic Acid: Old and New 1,3-Indandione Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds Source: Scribd URL: [Link]

  • Title: Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: PMC, National Institutes of Health URL: [Link]

  • Title: Process for the purification of anthraquinone derivatives Source: EPO Patent 2497761 URL: [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselective Synthesis of Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of indanone scaffolds. Indanones are pivotal structural motifs in numerous natural products and pharmaceutical agents, making their efficient and stereocontrolled synthesis a critical endeavor for researchers in organic chemistry and drug development.[1][2][3] This guide is structured as a series of questions and answers to directly address common experimental challenges, providing not just solutions but the underlying mechanistic reasoning to empower your research.

Section 1: Core Issues in Diastereoselective Indanone Synthesis

This section addresses high-level problems that are common across various synthetic routes.

Q1: My reaction yield is low, and I'm observing multiple unidentified side products. What are the likely causes?

A1: Low yields in indanone synthesis, especially during cyclization steps, often point to competing reaction pathways or product instability.

  • Intermolecular vs. Intramolecular Reactions: The desired intramolecular cyclization (e.g., Friedel-Crafts acylation or Nazarov cyclization) can be outcompeted by intermolecular reactions, especially at high substrate concentrations.[4] This leads to the formation of polymeric byproducts.

    • Troubleshooting Step: Run the reaction at a higher dilution. This favors the intramolecular pathway by reducing the probability of two substrate molecules encountering each other. A slow-addition protocol using a syringe pump for the substrate can also significantly improve yields by maintaining a low instantaneous concentration.

  • Product Instability: The indanone product itself may be unstable under the reaction conditions, particularly with harsh acids (e.g., polyphosphoric acid, PPA) and high temperatures.[4] This can lead to degradation, rearrangement, or subsequent reactions.

    • Troubleshooting Step: Monitor the reaction progress carefully using TLC or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material. Consider screening milder Lewis or Brønsted acid catalysts (e.g., In(OTf)₃, Sc(OTf)₃, TfOH) that can promote the reaction at lower temperatures.[4][5][6]

  • Regioisomer Formation: In reactions involving electrophilic aromatic substitution, such as the PPA-mediated cyclization of α,β-unsaturated carboxylic acids with arenes, a lack of regioselectivity can lead to a mixture of indanone isomers that are difficult to separate, thereby reducing the isolated yield of the desired product.[7] The choice of catalyst and its concentration can be crucial; for instance, PPA with a high P₂O₅ content may favor one regioisomer, while a lower P₂O₅ content may favor another.[7]

    • Troubleshooting Step: Select the appropriate grade of your catalyst (e.g., PPA) based on the desired regiochemical outcome. If using substituted arenes, the electronic and steric nature of the substituents will heavily influence the site of cyclization.

Q2: My reaction is producing the indanone, but with poor or no diastereoselectivity. What are the key parameters to investigate?

A2: Achieving high diastereoselectivity is a function of creating a well-defined, energetically favorable transition state for the formation of one diastereomer over the other. The following parameters are critical:

  • Temperature: Lowering the reaction temperature generally increases selectivity. This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Reactions that are poorly selective at room temperature or higher can often show significant improvements at 0 °C, -20 °C, or even -78 °C.

  • Catalyst Choice and Steric Hindrance: The catalyst is central to defining the geometry of the transition state.

    • Lewis Acids: Bulky Lewis acids can create a more sterically hindered environment, forcing substituents into specific orientations to minimize non-bonded interactions. For example, in a Nazarov cyclization, the catalyst coordinates to the carbonyl, influencing the conrotatory electrocyclization pathway.[7][8] A well-chosen catalyst can effectively block one face of the molecule.

    • Organocatalysts: Chiral organocatalysts, such as those based on quinine or proline, function by forming key hydrogen bonds or transient covalent intermediates (e.g., enamines or iminiums), creating a rigid chiral environment that directs the approach of the reacting partners.[9]

  • Solvent Polarity: The solvent can influence the tightness of the transition state. Polar solvents can solvate charged intermediates, potentially leading to a looser, less organized transition state and lower selectivity. Non-polar solvents (e.g., toluene, dichloromethane, hexanes) often promote a more compact transition state, enhancing the effect of steric and electronic factors that control diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of your starting material is paramount.

    • Chiral Auxiliaries: When using a chiral auxiliary, its ability to direct the reaction depends on its effectiveness in shielding one face of the reactive center.[10][11] If selectivity is low, the auxiliary may not be providing a sufficient steric or electronic bias. Consider an auxiliary with greater steric bulk or different conformational properties.

    • Acyclic Stereocontrol: For acyclic precursors, minimizing conformational flexibility is key. The formation of chelating intermediates with a metal catalyst can lock the conformation and lead to highly selective reactions.

Section 2: Troubleshooting Specific Synthetic Methodologies

Q3: I am attempting a diastereoselective Nazarov cyclization to form a 2,3-disubstituted indanone, but I'm getting a nearly 1:1 mixture of trans and cis isomers. How can I improve this?

A3: The stereochemical outcome of the Nazarov cyclization is determined during the 4π-conrotatory electrocyclization of a pentadienyl cation. Controlling this step is crucial for diastereoselectivity.

  • Mechanism Insight: The reaction proceeds through a Lewis acid-activated intermediate which undergoes cyclization. The substituents on the dienone precursor will adopt positions in the transition state that minimize steric strain. The trans product is often thermodynamically more stable, but the kinetic product ratio is determined by the transition state energies.

  • Troubleshooting & Optimization:

    • Strengthen Catalyst Coordination: A stronger or bulkier Lewis acid can lead to a more organized transition state. While AlCl₃ is common, it can be overly reactive.[6] Consider screening a panel of catalysts like Cu(OTf)₂, Sc(OTf)₃, or In(OTf)₃.[5][8] Copper(II) triflate, for example, has been shown to be effective in catalyzing tandem Nazarov cyclization/fluorination reactions with high diastereoselectivity.[12][13]

    • Lower the Temperature: As a rule, this should be your first step. Run the reaction at 0 °C or -20 °C to see if selectivity improves.

    • Solvent Choice: Switch to a less coordinating, non-polar solvent like toluene or dichloromethane. This can enhance the influence of the Lewis acid and the inherent steric factors of the substrate.

The following workflow illustrates a logical approach to troubleshooting this specific issue.

G start Problem: Poor d.r. in Nazarov Cyclization temp Step 1: Lower Temperature (e.g., to 0 °C or -20 °C) start->temp check1 Is d.r. > 5:1? temp->check1 solvent Step 2: Change Solvent (e.g., Toluene, CH₂Cl₂) check1->solvent No success Optimization Successful check1->success Yes check2 Is d.r. > 5:1? solvent->check2 catalyst Step 3: Screen Lewis Acids (e.g., Cu(OTf)₂, Sc(OTf)₃) check2->catalyst No check2->success Yes check3 Is d.r. > 5:1? catalyst->check3 substrate Consider Substrate Modification (Increase steric bulk of R groups) check3->substrate No check3->success Yes G cluster_0 Pentadienyl Cation Intermediate cluster_1 Transition States (Conrotatory Cyclization) cluster_2 Cyclized Products start | C=C-C⁺-C=O···LA |   | Ph  R² ts_trans TS (trans-favored) Ph and R² equatorial-like (Lower Energy) start->ts_trans Favored Pathway ts_cis TS (cis-disfavored) Ph and R² axial-like (Higher Energy, Steric Clash) start->ts_cis Disfavored Pathway prod_trans trans-Indanone (Major Product) ts_trans->prod_trans prod_cis cis-Indanone (Minor Product) ts_cis->prod_cis

Sources

Technical Support Center: Synthesis of Polycyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Polycyclic Ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable molecular architectures. As a Senior Application Scientist, I've compiled this guide based on extensive laboratory experience and a deep understanding of the underlying chemical principles. My goal is to provide you with not just protocols, but the rationale behind them, enabling you to troubleshoot effectively and innovate in your own work.

This guide is structured into two main sections: a Troubleshooting Guide organized by common synthetic methods, and a comprehensive Frequently Asked Questions (FAQs) section. Throughout, you will find in-text citations to authoritative sources, detailed experimental protocols, and visualizations to clarify complex concepts.

Part 1: Troubleshooting Guide

This section directly addresses common experimental failures and unexpected outcomes during the synthesis of polycyclic ketones. Each question is designed to reflect a real-world challenge you might encounter at the bench.

Robinson Annulation

The Robinson annulation is a powerful tool for the formation of six-membered rings, but it is not without its challenges.[1][2][3] It involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3][4]

Question: My Robinson annulation is resulting in a low yield of the desired polycyclic ketone, and I'm observing a significant amount of polymer-like material. What's going on and how can I fix it?

Answer:

This is a classic pitfall in the Robinson annulation, often stemming from the high reactivity of the Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This reactivity can lead to self-polymerization of the MVK or polymerization with the enolate intermediate, competing with the desired intramolecular cyclization.

Causality and Solutions:

  • Controlling the Michael Acceptor Concentration: The rate of polymerization is often dependent on the concentration of the α,β-unsaturated ketone.

    • Slow Addition: Instead of adding the Michael acceptor all at once, add it slowly to the reaction mixture. This keeps the instantaneous concentration low, favoring the intramolecular reaction over intermolecular polymerization.

    • Use of a Precursor: A highly effective strategy is to use a precursor that generates the α,β-unsaturated ketone in situ. For example, a β-chloroketone can be used, which, under the reaction conditions, eliminates HCl to form the reactive enone at a controlled rate.[5] This significantly reduces the steady-state concentration of the Michael acceptor and minimizes polymerization.[5]

  • Optimizing Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to control the rate of polymerization.

    • Base Selection: The choice of base is critical. A base that is too strong can lead to rapid, uncontrolled polymerization. Consider using a weaker base or a catalytic amount of a strong base.

Experimental Protocol: Robinson Annulation with an MVK Precursor

  • Reaction Setup: To a solution of your ketone (1.0 eq) and a suitable base (e.g., potassium tert-butoxide, 1.1 eq) in an appropriate solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of the β-chloroketone precursor (1.05 eq) in THF dropwise over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[6] However, it is often plagued by a competing side reaction: the Wagner-Meerwein rearrangement.[7][8][9][10]

Question: My Nazarov cyclization is giving me a mixture of the desired cyclopentenone and a rearranged spirocyclic product. How can I suppress the Wagner-Meerwein rearrangement?

Answer:

The formation of rearranged products in a Nazarov cyclization is a clear indication that the intermediate oxyallyl cation is undergoing a Wagner-Meerwein shift before it can be trapped to form the desired product. The choice of catalyst and reaction conditions can significantly influence the outcome.[9][10]

Causality and Solutions:

  • Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst plays a crucial role.

    • Copper(II) Complexes: Certain copper(II) complexes have been shown to promote the desired Nazarov cyclization while minimizing the Wagner-Meerwein rearrangement. The ligand architecture on the copper(II) promoter can be tuned to improve the chemoselectivity of the cationic rearrangement.[10]

    • Silicon-Directed Nazarov Cyclization: Incorporating a trialkylsilyl group at the β-position of one of the vinyl groups can stabilize the intermediate oxyallyl cation through hyperconjugation, favoring deprotonation to the desired product over rearrangement.[6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway, which may have a higher activation energy.

    • Solvent: The polarity of the solvent can influence the stability of the cationic intermediate and the transition states leading to the different products. Experiment with a range of solvents to find the optimal conditions.

Diagram: Nazarov Cyclization vs. Wagner-Meerwein Rearrangement

Nazarov_vs_WM Substrate Divinyl Ketone Catalyst Lewis/Brønsted Acid Substrate->Catalyst Activation Intermediate Oxyallyl Cation Catalyst->Intermediate Nazarov Nazarov Product (Cyclopentenone) Intermediate->Nazarov Deprotonation WM Wagner-Meerwein Rearrangement Product (Spirocycle) Intermediate->WM [1,2]-Shift

Caption: Competing pathways in the Nazarov cyclization.

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[11] However, achieving the desired stereoselectivity, particularly the endo/exo ratio, can be challenging.

Question: My Diels-Alder reaction is producing a mixture of endo and exo isomers, with the undesired exo product being the major component. How can I improve the endo selectivity?

Answer:

The preference for the endo product in the Diels-Alder reaction is a classic example of kinetic control, arising from favorable secondary orbital interactions in the transition state.[12] However, the exo product is often the thermodynamically more stable isomer.[12] Several factors can influence the endo/exo ratio.

Causality and Solutions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance endo selectivity. The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and enhancing the secondary orbital interactions that stabilize the endo transition state.[12]

  • Reaction Temperature: Since the endo product is the kinetic product, running the reaction at lower temperatures will favor its formation. Higher temperatures can lead to equilibration to the more stable exo product via a retro-Diels-Alder reaction.[12]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies. Experimenting with different solvents may improve the endo/exo ratio.

  • Steric Hindrance: In some cases, steric hindrance can disfavor the endo transition state, leading to a preference for the exo product.[13] If your substrates are particularly bulky, consider if a less sterically demanding dienophile or diene could be used.

Table: Effect of Reaction Conditions on Endo/Exo Selectivity

ConditionEffect on Endo SelectivityRationale
Lewis Acid Catalyst IncreasesEnhances secondary orbital interactions in the endo transition state.[12]
Lower Temperature IncreasesFavors the kinetically controlled endo product.[12]
Higher Temperature DecreasesAllows for equilibration to the thermodynamically more stable exo product.[12]
Bulky Substituents DecreasesCan sterically disfavor the endo transition state.[13]
Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a key method for constructing polycyclic ketones containing an aromatic ring.[14] However, catalyst deactivation and unwanted side reactions can be problematic.

Question: My intramolecular Friedel-Crafts acylation is stalling, and I'm recovering a lot of starting material. I suspect catalyst deactivation. What can I do?

Answer:

Catalyst deactivation is a common issue in Friedel-Crafts acylations. The Lewis acid catalyst, typically AlCl₃, can form a strong complex with the product ketone, rendering it inactive.[15] This is why stoichiometric or even excess amounts of the catalyst are often required.

Causality and Solutions:

  • Catalyst Stoichiometry: Ensure you are using at least a stoichiometric amount of the Lewis acid catalyst. In many cases, using a slight excess (1.1-1.2 equivalents) is beneficial.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids may be less prone to product inhibition. Consider screening other Lewis acids such as FeCl₃, SnCl₄, or BF₃·OEt₂.

  • Reaction Conditions:

    • Temperature: While higher temperatures can sometimes overcome catalyst deactivation, they can also lead to side reactions. A careful optimization of the reaction temperature is necessary.

    • Solvent: The choice of solvent can impact the solubility of the catalyst-substrate complex and the overall reaction rate. Nitrobenzene or carbon disulfide are classic solvents for Friedel-Crafts reactions, but less toxic alternatives should be considered where possible.

  • Substrate Reactivity: The aromatic ring must not be too deactivated. Strongly deactivating groups (e.g., -NO₂, -CF₃) on the aromatic ring can prevent the reaction from occurring.[15][16]

Diagram: Catalyst Deactivation in Friedel-Crafts Acylation

FC_Deactivation Substrate Acyl Chloride Substrate Active_Complex Active Electrophile [RCO]⁺[AlCl₄]⁻ Substrate->Active_Complex Reacts with Catalyst AlCl₃ Catalyst->Active_Complex Deactivated_Complex Deactivated Complex (Product-AlCl₃) Catalyst->Deactivated_Complex Product Polycyclic Ketone Active_Complex->Product Aromatic_Ring Aromatic Ring Aromatic_Ring->Product Attacks Product->Deactivated_Complex Complexes with

Caption: The product ketone can deactivate the Lewis acid catalyst.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions and provides practical advice for the synthesis of polycyclic ketones.

Q1: What are the best general strategies for purifying complex polycyclic ketones, especially when dealing with isomers?

A1: The purification of polycyclic ketones, particularly isomeric mixtures, requires a systematic approach.

  • Column Chromatography: This is the most common and versatile method.

    • Stationary Phase: Silica gel is the standard choice. For very nonpolar compounds, alumina may be used.

    • Solvent System: The key to a good separation is finding the right eluent system. This is typically done by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of around 0.2-0.4 for your target compound to ensure good separation on the column.[17]

    • Step-by-Step Protocol:

      • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[18][19]

      • Sample Loading: Dissolve your crude product in a minimal amount of a relatively nonpolar solvent and carefully load it onto the top of the silica gel.[18][19]

      • Elution: Begin eluting with your chosen solvent system, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[17]

      • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your desired product(s).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, preparative HPLC can be a powerful tool. Both normal-phase and reverse-phase HPLC can be effective.[20]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material. The challenge is finding a suitable solvent or solvent mixture.

Q2: How can I confidently distinguish between isomers of my polycyclic ketone using spectroscopic methods?

A2: A combination of NMR spectroscopy and mass spectrometry is essential for isomer differentiation.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts, coupling constants (J-values), and integration of proton signals provide a wealth of structural information. For distinguishing stereoisomers, the Nuclear Overhauser Effect (NOE) is particularly powerful. A 2D NOESY experiment can reveal through-space proximity of protons, helping to establish relative stereochemistry.[15][21]

    • ¹³C NMR: The number of unique carbon signals can indicate the symmetry of the molecule. The chemical shifts of the carbonyl carbon (typically >190 ppm) and other carbons are also diagnostic.[22]

  • Mass Spectrometry:

    • Fragmentation Patterns: Isomers often exhibit different fragmentation patterns in the mass spectrometer. Understanding common fragmentation pathways for ketones, such as alpha-cleavage and the McLafferty rearrangement, can provide clues to the structure.[23][24][25][26][27] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

Q3: When should I consider using a protecting group in my synthesis of a polycyclic ketone?

A3: Protecting groups are temporary modifications of a functional group to prevent it from reacting in a subsequent step.[27][28][29][30][31][32][33] You should consider using a protecting group when:

  • You have multiple reactive functional groups in your molecule, and you want to react only one of them. For example, if you want to perform a Grignard reaction on an ester in the presence of a ketone, you must protect the ketone first, as the Grignard reagent would react with both.[30]

  • A functional group in your starting material is incompatible with the reaction conditions of a subsequent step.

Common Protecting Groups for Ketones:

  • Acetals and Ketals: These are the most common protecting groups for ketones. They are formed by reacting the ketone with a diol (e.g., ethylene glycol) under acidic conditions. They are stable to bases, nucleophiles, and reducing agents, and are easily removed with aqueous acid.[28][30]

Diagram: Protecting Group Strategy

Protecting_Group Start Starting Material with Ketone and Ester Protect Protect Ketone (e.g., as an acetal) Start->Protect React Perform Reaction on Ester (e.g., Grignard) Protect->React Deprotect Deprotect Ketone React->Deprotect Final Final Product Deprotect->Final

Caption: A typical workflow involving a protecting group.

References

  • He, W., Sun, X., & Frontier, A. J. (2013). Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner–Meerwein Rearrangement Sequence. Journal of the American Chemical Society, 135(38), 14278–14281. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Kim, M., & Gieskes, J. M. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Chemistry Letters, 2(3), 123-126. [Link]

  • Blond, G. (2022). Synthetic Strategies for Construction of Polycyclic Skeletons: Snapshot. BTL Nederland Insights, 5(4), 1-6. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved January 26, 2026, from [Link]

  • Porte, A. L., & Gutowsky, H. S. (1963). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Defense Technical Information Center. [Link]

  • Gouverneur, V., & Seath, K. (2018). endo / exo Stereoselectivity in Diels Alder Reactions of α , β -Dialkylated Conjugated Enals to Cyclic 1,3-Dienes: Intermediates in the Synthesis of (−)- β -Santalol and Its Analogs. ResearchGate. [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Tius, M. A. (2014). Chapter 1: The Nazarov Cyclization. In ScholarSpace. University of Hawaii at Manoa. [Link]

  • Anderson, E. A. (2011). Polycyclizations of Ketoesters: Synthesis of Complex Tricycles with up to Five Stereogenic Centers from Available Starting Materials. Organic Letters, 13(21), 5724-5727. [Link]

  • Pule, M. J., & Budzinski, H. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Lee, J., & Hoye, T. R. (2023). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 28(15), 5743. [Link]

  • Foley, D. J., & Waldmann, H. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews, 51(10), 4094-4120. [Link]

  • West, F. G., & Wu, J. (2009). Development of a Nazarov Cyclization/Wagner−Meerwein Rearrangement Sequence for the Stereoselective Synthesis of Spirocycles. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Gutowsky, H. S. (2022, January 14). (PDF) High-Resolution NMR Spectra of Polycyclic Hydrocarbons. ResearchGate. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • West, F. G., & Wu, J. (2013). Reagent control of[7][14]-Wagner-Meerwein shift chemoselectivity following the Nazarov cyclization: application to the total synthesis of enokipodin B. Angewandte Chemie International Edition, 52(15), 4246-4249. [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved January 26, 2026, from [Link]

  • Gansäuer, A., & Bluhm, H. (2026, January 24). Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. MDPI. [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved January 26, 2026, from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved January 26, 2026, from [Link]

  • Evans, D. A., & Wu, J. (2005). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society, 127(24), 8014-8015. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Nishida, A., & Nakagawa, M. (2010). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters, 12(23), 5482-5485. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

  • Tius, M. A. (2020, February 18). The Nazarov Cyclization. Accounts of Chemical Research, 53(3), 647-658. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 26, 2026, from [Link]

  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, June 10). Robinson Annulation | Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • The Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The structural characterization of complex organic molecules is a cornerstone of modern drug discovery and materials science. 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, a derivative of the symmetric-indacene core, presents a unique analytical challenge due to its tricyclic structure and multiple stereocenters. This guide provides an in-depth analysis of its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool. We will explore the predicted ¹H and ¹³C NMR spectra, detailing the causality behind chemical shift and coupling assignments. Furthermore, this guide objectively compares the rich, multidimensional data from NMR with orthogonal analytical techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing a comprehensive framework for researchers to select the most effective methods for structural validation.

Introduction: The s-Indacene Scaffold

The s-indacene core, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure. Derivatives of this core are explored for their potential as NLRP3 inhibitors and other therapeutic applications.[1] The precise characterization of these molecules, including the confirmation of regiochemistry and stereochemistry, is critical for understanding their structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's structure in solution.[2][3] It allows for the unambiguous determination of connectivity and stereochemistry, which is often impossible with other methods. This guide will use 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (Figure 1) as a case study to demonstrate the power of a multi-faceted NMR approach and compare its performance with other common analytical techniques.

Molecular Structure for Analysis

Below is the chemical structure of the target molecule with IUPAC-standard numbering for assignment purposes. This numbering will be used throughout the guide.

Caption: Structure of 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one with labeling.

Part I: High-Resolution ¹H NMR Analysis

Proton NMR provides foundational data on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration).[4]

Predicted ¹H NMR Spectrum and Rationale

The structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is asymmetric, meaning all 14 protons are expected to be chemically non-equivalent, though some may have overlapping signals. The predicted data, assuming acquisition in CDCl₃ at 400 MHz, is summarized in Table 1.

Causality Behind Assignments:

  • Vinylic Protons (H4, H8): These protons are attached to the sp² carbons of the central ring. Their signals appear furthest downfield due to the anisotropic effect of the ring current, similar to aromatic protons.

  • Benzylic/α-Carbonyl Protons (H2, H3, H5, H7): Protons on carbons adjacent to the central ring (H5, H7) and the carbonyl group (H2, H3) are deshielded. The proton at C2 is the most deshielded in this group as it is both benzylic-like and alpha to a carbonyl. The two protons at C3 are diastereotopic due to the chiral center at C2, and thus are expected to have different chemical shifts and show geminal coupling to each other, as well as vicinal coupling to H2.

  • Aliphatic Protons (H6): The C6 protons are the most shielded as they are furthest from the electron-withdrawing groups and the π-system.

  • Methyl Protons (H9): The methyl group at C2 is in a standard aliphatic environment but is adjacent to a chiral center, giving a characteristic doublet signal.

Table 1: Predicted ¹H NMR Data

Assigned Proton Predicted δ (ppm) Predicted Multiplicity Integration Rationale
H8 ~7.20 s 1H Vinylic proton, deshielded by ring current.
H4 ~7.10 s 1H Vinylic proton, slightly shielded relative to H8 by proximity to the saturated ring.
H5α, H5β ~2.90 - 3.10 m 2H Benzylic-like protons, complex coupling.
H7α, H7β ~2.90 - 3.10 m 2H Benzylic-like protons, complex coupling.
H2 ~2.70 - 2.90 m 1H Alpha to carbonyl and benzylic-like, complex coupling with H3 and H9.
H3α ~2.50 - 2.65 ddd 1H Diastereotopic proton, geminal and vicinal coupling.
H3β ~2.30 - 2.45 ddd 1H Diastereotopic proton, geminal and vicinal coupling.
H6α, H6β ~2.00 - 2.15 p (quintet-like) 2H Aliphatic protons coupled to H5 and H7.

| H9 (CH₃) | ~1.25 | d | 3H | Methyl group coupled to the single proton on C2. |

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

  • Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2.5 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 16 (adjust for concentration)

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

Part II: ¹³C NMR Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.[6]

Predicted ¹³C NMR Spectrum and Rationale

The molecule has 13 carbon atoms, all of which are in unique environments, leading to an expectation of 13 distinct signals in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Predicted δ (ppm) Rationale
C1 (C=O) ~208.0 Ketone carbonyl carbon, highly deshielded.[6]
C4a, C7a ~148.0, 147.5 Quaternary sp² carbons at ring junctions.
C3a, C8a ~142.0, 141.5 Quaternary sp² carbons at ring junctions.
C8 ~128.0 Vinylic CH carbon.
C4 ~125.0 Vinylic CH carbon.
C2 ~45.0 CH carbon alpha to carbonyl.
C3 ~36.0 CH₂ carbon beta to carbonyl.
C5, C7 ~32.5, 32.0 Benzylic-like CH₂ carbons.
C6 ~26.0 Aliphatic CH₂ carbon.

| C9 (CH₃) | ~18.0 | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim if necessary.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Pulse Program: zgpg30 (proton-decoupled with a 30° pulse)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1.1 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 1024 (or more, as ¹³C has low natural abundance)

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Part III: Advanced 2D NMR for Structural Confirmation

While 1D NMR provides substantial data, 2D NMR experiments like COSY and HSQC are essential for unambiguously connecting the spectral signals to the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. We would expect to see correlations between H2/H9, H2/H3, H5/H6, and H6/H7, confirming the connectivity within the saturated rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This experiment would definitively link every proton assignment in Table 1 to a carbon assignment in Table 2.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve ~10mg in 0.6mL CDCl3 with TMS acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum acq_1h->acq_13c Same Sample assign_1h Assign ¹H Signals (Shift, Coupling, Integration) acq_1h->assign_1h acq_2d Acquire 2D COSY & HSQC acq_13c->acq_2d assign_13c Assign ¹³C Signals (Chemical Shift) acq_13c->assign_13c confirm_2d Confirm Connectivity (COSY & HSQC Correlations) acq_2d->confirm_2d elucidate Final Structure Confirmation assign_1h->elucidate assign_13c->elucidate confirm_2d->elucidate

Caption: A typical workflow for complete structural elucidation by NMR spectroscopy.

Part IV: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure determination, other techniques provide complementary and valuable information, particularly for purity and identity confirmation.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, stereochemistry, relative quantitation of protons, dynamic processes. Unambiguous structure elucidation, non-destructive.[7] Relatively low sensitivity, requires mg quantities, complex mixture analysis can be difficult.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns. Extremely high sensitivity (pg-fg), suitable for complex mixtures (with GC/LC).[8][9] Cannot distinguish between isomers, provides little stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-H, C=C). Fast, simple, requires small sample amount. Provides limited information on the overall carbon skeleton, not suitable for complex structures alone.

| HPLC/UPLC | Purity assessment, quantitation against a standard, retention time. | Excellent for determining purity and separating components of a mixture.[10][11] | Provides no structural information without a coupled detector (e.g., MS); requires a reference standard for identification. |

Molecule {2-Methyl-s-indacenone | Molecular Formula: C₁₃H₁₄O | MW: 186.25} NMR NMR Spectroscopy Connectivity Stereochemistry Quantitation Molecule->NMR Full Structure MS Mass Spectrometry Molecular Weight Fragmentation Formula (HRMS) Molecule->MS Identity IR IR Spectroscopy Functional Groups (C=O, C-H) Molecule->IR Key Bonds HPLC HPLC Purity Retention Time Quantitation Molecule->HPLC Purity

Caption: Relationship diagram showing the type of information each analytical technique provides.

Synergistic Approach: The most robust analytical strategy involves a combination of these techniques.

  • Synthesis & Purification: HPLC is used to purify the compound and assess its purity (>98%).

  • Identity Confirmation: A low-resolution GC-MS or LC-MS confirms the molecular weight is correct (m/z = 186.25). High-resolution MS (HRMS) can confirm the elemental formula. IR spectroscopy quickly confirms the presence of the key carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Structural Elucidation: Finally, a full suite of 1D and 2D NMR experiments is performed to provide the definitive, unambiguous proof of structure, including the specific arrangement of all atoms and their relative stereochemistry.

Conclusion

The comprehensive analysis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one demonstrates the supreme capability of NMR spectroscopy for complete structural elucidation. While techniques like Mass Spectrometry and HPLC are indispensable for confirming molecular weight and purity, only NMR provides the detailed atomic-level insight required to differentiate isomers and confirm stereochemistry.[12][13] For researchers in drug development and chemical sciences, a synergistic approach, leveraging the strengths of each technique, provides a self-validating system that ensures the highest level of scientific integrity and confidence in the final assigned structure.

References

  • Lead Sciences. (n.d.). 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. Retrieved January 26, 2026, from [Link][14]

  • Google Patents. (2023). WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives. Retrieved January 26, 2026, from [1]

  • Gao, Y., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. Molecules. Retrieved January 26, 2026, from [Link][11]

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Mass spectrometry of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one represents a class of polycyclic ketones that, while synthetically accessible, presents unique challenges for analytical characterization. This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the mass spectrometric behavior of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of mass spectrometry for ketones and polycyclic systems to propose likely fragmentation pathways. We will compare and contrast various analytical approaches, offering a robust framework for its analysis.

The structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, as deduced from its IUPAC name, is a tricyclic system containing a ketone functionality. This combination of a rigid polycyclic framework and a reactive carbonyl group dictates its behavior in the mass spectrometer.

Caption: Deduced structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Mass Spectrometric Analysis: Ionization and Fragmentation

The choice of ionization technique is critical in mass spectrometry as it governs the extent of fragmentation and the type of information that can be obtained.

Ionization Techniques: A Comparative Overview

For a molecule like 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, both "hard" and "soft" ionization methods have their merits.[1]

  • Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[2] This is highly valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

  • Chemical Ionization (CI): A softer ionization method where a reagent gas is first ionized, which then transfers a proton to the analyte. This results in a prominent protonated molecule [M+H]+ and less fragmentation, making it ideal for confirming the molecular weight.[3]

  • Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques typically coupled with liquid chromatography.[4] They are suitable for less volatile or thermally labile compounds and are excellent for determining the molecular weight.

For the purpose of detailed structural analysis, this guide will focus on the interpretation of an EI mass spectrum.

Proposed Electron Ionization Fragmentation Pathways

The fragmentation of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one under EI conditions is expected to be driven by the presence of the ketone and the cyclic structure. The major fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement.[5][6] For cyclic ketones, α-cleavage is a dominant process.[7]

G cluster_0 Mass Spectrometry Workflow Sample Sample Introduction (GC) Ionization Ionization (EI, 70 eV) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration Deflection Mass Analyzer (Magnetic Field) Acceleration->Deflection Detection Detector Deflection->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: General workflow of a GC-MS experiment.

1. Alpha-Cleavage: This is the most likely initial fragmentation step for cyclic ketones.[7][8] It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. In this molecule, there are two such bonds. Cleavage of the C1-C2 bond would be particularly favorable as it would lead to a more substituted radical.

mol [M]+• frag1 Fragment 1 mol->frag1 α-cleavage frag2 Fragment 2 mol->frag2 Loss of CH3

Caption: Primary fragmentation pathways.

2. McLafferty Rearrangement: This rearrangement is possible if there is a hydrogen atom on a γ-carbon relative to the carbonyl group that can be transferred to the carbonyl oxygen through a six-membered transition state.[5][9] A detailed structural analysis of the 3D conformation of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one would be required to definitively confirm the feasibility of this rearrangement.

3. Subsequent Fragmentations: Following the initial α-cleavage, which would result in a ring-opened radical cation, a cascade of further fragmentations is expected. These could include the loss of small neutral molecules like CO, C2H4, and CH3. The complex polycyclic structure would likely lead to a rich fragmentation pattern, providing significant structural information.

Experimental Protocol: GC-MS Analysis

A gas chromatography-mass spectrometry (GC-MS) system would be the instrument of choice for the analysis of this compound, given its likely volatility.

1. Sample Preparation:

  • Dissolve 1 mg of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. Gas Chromatography Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID HP-5MS with a 0.25 µm film thickness, would be appropriate.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.[10]

Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for structural elucidation, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
GC-MS (EI) Provides a detailed and reproducible fragmentation pattern for structural elucidation. High sensitivity and excellent for volatile compounds.May not show a molecular ion for some compounds. Requires the analyte to be volatile and thermally stable.
LC-MS/MS Suitable for a wider range of compounds, including non-volatile and thermally labile ones. Provides molecular weight information and fragmentation data from MS/MS.[11]Fragmentation is often less extensive than in EI, providing less detailed structural information in a single spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule, such as the carbonyl group of the ketone.Does not provide information about the molecular weight or the overall structure of the carbon skeleton.

Conclusion

The mass spectrometric analysis of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, while challenging due to its complex polycyclic structure, can be effectively approached using a combination of ionization techniques and a thorough understanding of ketone fragmentation principles. Electron Ionization coupled with Gas Chromatography is the recommended method for detailed structural elucidation, with the expected fragmentation being dominated by α-cleavage. Softer ionization techniques are valuable for confirming the molecular weight. When combined with other analytical methods like NMR and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, which is a critical step in the development of new chemical entities.

References

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  • Nguyen, T., et al. (n.d.). Update on Measuring Ketones. PMC - NIH. Retrieved from [Link]

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  • Unknown. (1974). Modern Ionization Techniques in Mass Spectrometry. Retrieved from [Link]

  • Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link]

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  • NIST WebBook. (n.d.). 2,4a-Methanonaphthalen-7(4aH)-one, 1,2,3,4,5,6-hexahydro-1,1,5,5-tetramethyl-, (2s-cis)-. Retrieved from [Link]

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A Comparative Guide to the Characterization of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is a tricyclic ketone belonging to the indacene family of organic compounds. The rigid, fused-ring structure of indacene derivatives makes them attractive scaffolds in medicinal chemistry and materials science. The introduction of a methyl group at the alpha position to the carbonyl function in 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is anticipated to significantly influence its chemical reactivity, metabolic stability, and biological activity. This guide provides a comprehensive characterization of this molecule, offering a comparative analysis with its parent compound, 2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Comparative Analysis: The Impact of α-Methylation

The primary structural difference between the target molecule and its comparator is the presence of a methyl group at the C-2 position, adjacent to the carbonyl group. This seemingly minor addition has significant implications for the molecule's spectroscopic and physicochemical properties.

Physicochemical Properties

The introduction of a methyl group is expected to increase the molecule's lipophilicity, which can be estimated by the calculated LogP value. This may have implications for its solubility in various solvents and its behavior in biological systems.

Property2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one2,3,6,7-tetrahydro-S-indacen-1(5H)-one
CAS Number 202667-44-5[1]14927-64-1[2]
Molecular Formula C₁₃H₁₄O[1]C₁₂H₁₂O[2]
Molecular Weight 186.25 g/mol [1]172.22 g/mol [2]
Predicted Boiling Point 328.7 °C at 760 mmHg326.1 °C at 760 mmHg
Predicted Density 1.135 g/cm³1.195 g/cm³
Predicted LogP 2.55[2]~2.2 (Estimated)
Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one and its unmethylated analogue. These predictions are based on established principles and data from similar structures.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be the most informative for confirming the presence and position of the methyl group.

  • 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: A doublet for the methyl group (C2-H₃) is predicted around 1.2-1.4 ppm, coupled to the proton at C2. The proton at C2 will appear as a quartet.

  • 2,3,6,7-tetrahydro-S-indacen-1(5H)-one: The protons at C2 will appear as a triplet, coupled to the protons at C3.

¹³C NMR Spectroscopy: The carbonyl carbon (C1) is expected to be significantly downfield. The presence of the methyl group will introduce an additional signal in the aliphatic region for the methylated compound.

Predicted ¹H NMR Data (in CDCl₃)
Assignment 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one 2,3,6,7-tetrahydro-S-indacen-1(5H)-one
Aromatic-H~7.2-7.5 ppm (m)~7.2-7.5 ppm (m)
C2-H~2.8-3.2 ppm (q)~2.7-3.1 ppm (t)
C2-H₃~1.2-1.4 ppm (d)-
C3-H₂~2.4-2.8 ppm (m)~2.4-2.8 ppm (t)
C5,C6,C7-H₂~1.9-2.2 ppm (m)~1.9-2.2 ppm (m)
Predicted ¹³C NMR Data (in CDCl₃)
Assignment 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one 2,3,6,7-tetrahydro-S-indacen-1(5H)-one
C=O (C1)~205-215 ppm~205-215 ppm
Aromatic-C~125-150 ppm~125-150 ppm
C2~40-50 ppm~35-45 ppm
C2-CH₃~15-20 ppm-
C3,C5,C6,C7~20-40 ppm~20-40 ppm

The most prominent feature in the IR spectrum will be the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones, this band is typically found in the 1665-1685 cm⁻¹ region.[3] The presence of the α-methyl group is not expected to significantly shift this frequency.

Predicted IR Data (KBr Pellet or Thin Film)
Vibrational Mode 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one 2,3,6,7-tetrahydro-S-indacen-1(5H)-one
C=O Stretch (Ketone)~1670-1680 cm⁻¹ (strong)~1670-1680 cm⁻¹ (strong)
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C=C Stretch (Aromatic)~1450-1600 cm⁻¹~1450-1600 cm⁻¹

Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak for both compounds. The fragmentation patterns will be influenced by the stability of the resulting carbocations. Alpha-cleavage, a common fragmentation pathway for ketones, is anticipated.[4]

  • 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: The molecular ion peak is expected at m/z 186. A prominent fragment from the loss of a methyl radical (CH₃•) would result in a peak at m/z 171. Another key fragmentation would be the loss of an ethyl radical (C₂H₅•) via cleavage between C2 and C3, leading to a fragment at m/z 157.

  • 2,3,6,7-tetrahydro-S-indacen-1(5H)-one: The molecular ion peak is expected at m/z 172. Alpha-cleavage could lead to the loss of a formyl radical (CHO•) resulting in a peak at m/z 143.

Predicted Mass Spectrometry Data (EI-MS)
Fragment 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (m/z) 2,3,6,7-tetrahydro-S-indacen-1(5H)-one (m/z)
[M]⁺186172
[M-CH₃]⁺171-
[M-C₂H₅]⁺157-
[M-CHO]⁺-143

Experimental Protocols

The following are detailed, self-validating protocols for the characterization of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. C->D E Acquire ¹H NMR spectrum (e.g., 400 MHz). D->E F Acquire ¹³C NMR spectrum (e.g., 100 MHz). D->F G Apply Fourier transform to the raw data. E->G F->G H Phase and baseline correct the spectra. G->H I Calibrate the chemical shift scale to the TMS signal. H->I J Integrate the peaks in the ¹H NMR spectrum. I->J Final Spectrum Analysis Final Spectrum Analysis J->Final Spectrum Analysis

Caption: Workflow for NMR spectroscopic analysis.

Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal is well-defined. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the KBr pellet method, suitable for solid samples.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. B Place the mixture in a pellet press. A->B C Apply pressure to form a transparent pellet. B->C D Place the KBr pellet in the spectrometer's sample holder. C->D E Acquire a background spectrum of the empty sample compartment. D->E F Acquire the sample spectrum (e.g., 4000-400 cm⁻¹). E->F G The instrument software automatically subtracts the background spectrum. F->G H Identify and label the major absorption bands. G->H Final Spectrum Analysis Final Spectrum Analysis H->Final Spectrum Analysis MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). B Inject the solution into the mass spectrometer via a direct insertion probe or GC inlet. A->B C The sample is vaporized and enters the ion source. B->C D Molecules are bombarded with high-energy electrons (70 eV). C->D E The resulting ions are accelerated and separated by their mass-to-charge ratio. D->E F The detector records the abundance of each ion. E->F G Generate a mass spectrum (plot of relative abundance vs. m/z). F->G H Identify the molecular ion peak. G->H I Analyze the fragmentation pattern to deduce the structure. H->I Final Structural Confirmation Final Structural Confirmation I->Final Structural Confirmation

Caption: Workflow for Mass Spectrometric analysis (EI-MS).

Causality: A volatile solvent is used to facilitate the vaporization of the sample in the mass spectrometer's inlet. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library data.

Conclusion

The comprehensive characterization of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is crucial for its application in drug discovery and materials science. While experimental data is currently limited, the predicted spectroscopic data and comparative analysis with its unmethylated analogue provide a solid foundation for its identification and further study. The addition of the α-methyl group is expected to introduce distinct features in the ¹H NMR and mass spectra, which are key to confirming its structure. The provided protocols offer a standardized approach to obtaining high-quality analytical data for this promising molecule.

References

  • MySkinRecipes. 2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. [Link]

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A Comparative Guide to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one and Other Potent Indanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indanone Scaffold

The indanone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure and amenability to diverse functionalization have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating the indanone motif have demonstrated significant biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the largely unexplored 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one against well-established and clinically relevant indanone derivatives. By examining the structure-activity relationships of these compounds, we aim to provide a framework for understanding the potential therapeutic applications of this novel molecule.

Structural Overview: A Focus on Key Features

The indanone derivatives discussed in this guide, while sharing a common core, possess distinct structural features that dictate their biological activity.

  • 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: This tricyclic indanone derivative is characterized by a saturated five-membered ring fused to the indanone core and a methyl group at the 2-position. The rigid, three-dimensional structure and the presence of the alpha-methyl group are expected to influence its binding affinity and selectivity for various biological targets.

  • Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, Donepezil features a benzylpiperidine moiety attached to a dimethoxy-substituted indanone core.[1][2][3] This extended side chain is crucial for its potent and selective inhibition of the acetylcholinesterase enzyme.[1][3]

  • Indomethacin: Although technically an indole derivative, Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable benchmark for anti-inflammatory activity.[4] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[4]

  • 2-Benzylidene-1-indanone Derivatives: This class of indanones is characterized by a benzylidene substituent at the 2-position. These compounds have shown significant promise as anticancer agents, with their activity being highly dependent on the substitution pattern of the benzylidene ring.[5][6][7][8]

Comparative Performance Analysis: A Data-Driven Perspective

While experimental data for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is not yet publicly available, we can infer its potential performance based on the established activities of structurally related indanone derivatives. The following table summarizes the performance of our selected comparator compounds in key biological assays.

Compound Therapeutic Area Mechanism of Action Key Performance Metric (IC50/EC50) Reference
Donepezil Neurodegenerative Disease (Alzheimer's)Acetylcholinesterase (AChE) InhibitorAChE Inhibition: ~2.5 - 9.9 nM[1][2]
Indomethacin InflammationCyclooxygenase (COX) InhibitorCOX-1 IC50: ~10-100 nM; COX-2 IC50: ~100-1000 nM[4]
2-(3,4-methylenedioxybenzylidene)-indanone derivative (Compound 1) CancerCytotoxic AgentIC50: 0.010-14.76 μM (against various human carcinoma cells)[6]

Based on the presence of the indanone core, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one could potentially exhibit neuroprotective, anti-inflammatory, or anticancer activities. The methyl group at the 2-position may enhance its metabolic stability and modulate its binding affinity to target proteins.

Experimental Methodologies: Protocols for Synthesis and Evaluation

To facilitate further research and comparative studies, we provide detailed protocols for the synthesis of the indanone scaffold and for key biological assays.

Synthesis of the Indanone Core via Intramolecular Friedel-Crafts Acylation

This is a classic and versatile method for constructing the indanone ring system.[9][10][11][12][13]

Reaction Scheme:

G A 3-Arylpropanoic Acid B Acyl Chloride A->B SOCl2 or (COCl)2 C 1-Indanone B->C Lewis Acid (e.g., AlCl3)

A representative synthesis of an indanone derivative.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the appropriate 3-arylpropanoic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Intramolecular Cyclization: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a Lewis acid catalyst, such as aluminum chloride, portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone derivative.[11]

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][15][16][17]

Workflow:

G A Seed cells in 96-well plate B Treat cells with compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

This assay, based on Ellman's method, measures the ability of a compound to inhibit the activity of acetylcholinesterase.[18][19][20][21][22][23]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add a buffer solution, the test compound at various concentrations, and the acetylcholinesterase enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (DTNB).

  • Kinetic Measurement: Measure the rate of color change at 412 nm over time using a microplate reader. The color is produced by the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of a compound.[24][25][26][27][28]

Workflow:

G A Administer test compound or vehicle B Inject carrageenan into paw A->B C Measure paw volume at different time points B->C D Calculate percentage inhibition of edema C->D

Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one of the hind paws.[25][26]

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[24]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The indanone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one remains a molecule of unknown biological potential, its unique tricyclic structure and methylation pattern warrant further investigation. By employing the synthetic and biological evaluation protocols detailed in this guide, researchers can systematically explore its activity and compare its performance against established indanone derivatives like Donepezil and various anticancer agents. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising class of compounds.

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A Comparative Guide to the Synthesis of Tetrahydro-s-indacenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydro-s-indacenone core, a tricyclic structure featuring a fused cyclopentenone ring system, is a significant scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents and functional materials. The efficient construction of this intricate structure is a key challenge for synthetic chemists. This guide provides an in-depth comparison of the primary synthetic strategies employed to forge the tetrahydro-s-indacenone skeleton: the Pauson-Khand reaction, the Nazarov cyclization, and intramolecular Friedel-Crafts reactions. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to the Tetrahydro-s-indacenone Scaffold

The s-indacene framework consists of two fused benzene rings, and its partially saturated derivatives, particularly those incorporating a ketone functionality, have attracted considerable attention. The tetrahydro-s-indacenone core presents a synthetically challenging target due to the presence of multiple stereocenters and the need for efficient ring-closing strategies. The development of robust and versatile synthetic routes is crucial for exploring the structure-activity relationships of this class of compounds.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the tetrahydro-s-indacenone core predominantly relies on the formation of one of its five-membered rings through a key cyclization step. The choice of synthetic route often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

The Pauson-Khand Reaction: A Powerful [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct a cyclopentenone ring.[1][2][3] This reaction is a highly effective method for the synthesis of fused ring systems and has been widely applied in the total synthesis of complex natural products.[1] The intramolecular version of the PKR is particularly well-suited for the synthesis of tetrahydro-s-indacenones, where the alkene and alkyne moieties are tethered within the same molecule.

Mechanistic Insights: The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex.[4] Subsequent coordination of the alkene, followed by migratory insertion of the alkene and then carbon monoxide, leads to the formation of a metallacyclic intermediate. Reductive elimination then yields the desired cyclopentenone and regenerates the metal catalyst. The intramolecular reaction is highly regioselective as the alkene and alkyne are already connected.[5] Stereoselectivity at the newly formed chiral centers is a key consideration and is often influenced by the reaction conditions and the nature of the catalyst.[3]

Catalyst Systems: While the classical Pauson-Khand reaction utilizes stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), several catalytic versions have been developed using various transition metals, including rhodium, iridium, and palladium. Additives such as N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions.[3]

Performance: The Pauson-Khand reaction is known for its reliability and functional group tolerance. Yields can range from moderate to excellent, and high levels of diastereoselectivity can often be achieved, particularly in the intramolecular format.[6]

The Nazarov Cyclization: An Electrocyclic Ring Closure

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone.[7][8] This reaction provides a powerful and direct route to five-membered rings and has been employed in the synthesis of various natural products and complex molecules.[8] For the synthesis of tetrahydro-s-indacenones, a divinyl ketone precursor can be designed where one of the vinyl groups is part of an indane system.

Mechanistic Insights: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone, which generates a pentadienyl cation.[8] This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product.[8] The regioselectivity of the proton elimination step can sometimes lead to mixtures of products, which is a key consideration in substrate design.

Catalysis and Conditions: A variety of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and Brønsted acids (e.g., H₂SO₄, TFA) can be used to promote the Nazarov cyclization.[9] Catalytic versions of the reaction have also been developed, often employing metal triflates. The reaction conditions can influence the stereochemical outcome of the cyclization.

Performance: The Nazarov cyclization can be a high-yielding reaction, but its success is often dependent on the substitution pattern of the divinyl ketone.[9] Stereocontrol can be challenging, though diastereoselective variants have been reported. A key advantage is the potential to set multiple stereocenters in a single step.

Intramolecular Friedel-Crafts Reactions: A Classic Approach to Ring Formation

Intramolecular Friedel-Crafts acylation is a classic and reliable method for the formation of cyclic ketones, including the indanone core that is a key component of the tetrahydro-s-indacenone structure.[10] This reaction involves the cyclization of an aromatic compound bearing an acyl chloride or carboxylic acid side chain in the presence of a strong acid catalyst.

Mechanistic Insights: The reaction proceeds through the formation of an acylium ion electrophile, which is generated from the acyl chloride and a Lewis acid (e.g., AlCl₃) or from a carboxylic acid in the presence of a strong Brønsted acid (e.g., polyphosphoric acid).[11] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Deprotonation restores the aromaticity and yields the cyclic ketone.[11]

Catalysis and Conditions: The choice of catalyst is crucial and depends on the reactivity of the aromatic ring and the nature of the acylating agent. Aluminum chloride is a common choice for acyl chlorides, while polyphosphoric acid (PPA) or Eaton's reagent are often used for carboxylic acids.[12][13] Triflate salts of various metals have also been shown to be effective catalysts.[14]

Performance: Intramolecular Friedel-Crafts acylation is generally a high-yielding reaction for the formation of five- and six-membered rings.[10] Its main limitation is that it is typically not stereoselective, as no new stereocenters are formed in the cyclization step itself. However, it is an excellent method for constructing the indanone portion of the tetrahydro-s-indacenone skeleton, which can then be further functionalized.

Comparative Performance Data

Synthesis MethodKey TransformationTypical Catalysts/ReagentsYieldsStereoselectivityKey AdvantagesKey Limitations
Pauson-Khand Reaction [2+2+1] CycloadditionCo₂(CO)₈, [Rh(CO)₂Cl]₂, NMOModerate to Excellent[6]Good to Excellent Diastereoselectivity[5]High convergence, good functional group tolerance.Requires handling of CO gas or a CO source, metal catalysts can be expensive.
Nazarov Cyclization 4π-ElectrocyclizationAlCl₃, TiCl₄, SnCl₄, TFA, Cu(OTf)₂Good to Excellent[9]Variable, can be substrate-controlled.Can set multiple stereocenters in one step.Regioselectivity of elimination can be an issue, requires specific divinyl ketone precursors.
Intramolecular Friedel-Crafts Acylation Electrophilic Aromatic SubstitutionAlCl₃, Polyphosphoric Acid (PPA)Good to Excellent[12][15]Not inherently stereoselective.High yielding, reliable for indanone formation.Limited to forming the indanone core, not the second five-membered ring directly.

Experimental Protocols

Detailed Protocol: Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

This protocol describes a general procedure for the synthesis of an indanone derivative via intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.

Materials:

  • 3-Arylpropionic acid derivative (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 3-arylpropionic acid (1.0 eq) and anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The formation of the acid chloride is complete at this stage.

  • In a separate flame-dried flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the AlCl₃ suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired indanone.

Safety Precautions: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Oxalyl chloride is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[16]

Detailed Protocol: Nazarov Cyclization for Cyclopentenone Synthesis

This protocol provides a general procedure for the Lewis acid-mediated Nazarov cyclization of a divinyl ketone.

Materials:

  • Divinyl ketone substrate (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid solution (e.g., SnCl₄, 1.2 eq) dropwise to the cooled solution of the divinyl ketone.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the cyclopentenone.

Visualization of Synthetic Workflows

Intramolecular Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_workup Workup & Purification cluster_product Product A 3-Arylpropionic Acid B Acyl Chloride Formation (Oxalyl Chloride, DMF) A->B C Intramolecular Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) B->C D Aqueous Workup C->D E Purification (Column Chromatography) D->E F Indanone Derivative E->F

Caption: Workflow for Indanone Synthesis via Intramolecular Friedel-Crafts Acylation.

Nazarov Cyclization Workflow

Nazarov_Workflow cluster_start Starting Material cluster_cyclization Cyclization cluster_workup Workup & Purification cluster_product Product A Divinyl Ketone B Nazarov Cyclization (Lewis Acid, CH₂Cl₂) A->B C Quenching & Extraction B->C D Purification (Column Chromatography) C->D E Cyclopentenone Derivative D->E

Caption: Workflow for Cyclopentenone Synthesis via Nazarov Cyclization.

Conclusion and Future Outlook

The synthesis of tetrahydro-s-indacenones can be approached through several powerful synthetic strategies. The Pauson-Khand reaction offers a convergent and often highly stereoselective route to the core structure. The Nazarov cyclization provides a direct method for cyclopentenone formation, with the potential for complex stereochemical control. Intramolecular Friedel-Crafts reactions remain a robust and high-yielding method for the construction of the foundational indanone moiety.

The choice of the optimal method will depend on the specific target molecule, desired stereochemistry, and the synthetic chemist's expertise. Future developments in this field will likely focus on the discovery of more efficient and enantioselective catalytic systems for these transformations, as well as the development of novel tandem reaction sequences that can rapidly build molecular complexity from simple precursors. This guide serves as a foundational resource for researchers aiming to explore the rich chemical space of tetrahydro-s-indacenones and unlock their potential in various scientific disciplines.

References

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A Comparative Guide to the Biological Potential of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Tetrahydro-S-Indacen-1-one Scaffold

The core structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one belongs to the indanone family, a class of compounds that has garnered significant interest in medicinal chemistry. Indanones are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone group. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] The specific scaffold of tetrahydro-s-indacene-1-one presents a unique tricyclic system with a central aromatic ring flanked by two saturated cyclopentanone rings, offering a distinct three-dimensional architecture for ligand-receptor interactions. The introduction of a methyl group at the 2-position further influences its stereochemistry and lipophilicity, which can significantly impact its biological profile.

Synthetic Strategies

General Synthetic Workflow:

A common strategy for constructing the indanone ring system is through an intramolecular Friedel-Crafts acylation. For the tetrahydro-s-indacene core, a plausible route could involve the cyclization of a suitably substituted phenylpropionic acid derivative.

G cluster_0 Synthesis of Tetrahydro-s-indacen-1-one Core A Substituted Benzene C Friedel-Crafts Acylation A->C B Succinic Anhydride B->C D 3-(Aroyl)propionic Acid C->D E Clemmensen/Wolff-Kishner Reduction D->E F 4-Arylbutanoic Acid E->F G Intramolecular Friedel-Crafts Acylation F->G H Tetralone Intermediate G->H I Further Cyclization/Annulation H->I J Tetrahydro-s-indacen-1-one Core I->J

Caption: Generalized synthetic pathway to the tetrahydro-s-indacen-1-one core.

A patent describing the synthesis of a related 1,2,3,5,6,7-hexahydro-s-indacene derivative highlights a process involving the preparation of a piperidine sulfonamide which is then coupled with the indacene core.[3] This suggests that functionalization of the core structure is a key step in developing biologically active analogs.

Comparative Biological Activities: An Inferential Analysis

Given the limited direct data on 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, we will draw comparisons from the broader family of indanone derivatives to predict its potential biological activities.

Anti-inflammatory Activity

Indanone derivatives have shown significant promise as anti-inflammatory agents.[2][4] The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[5]

A structurally related hexahydro-s-indacene derivative has been patented as an NLRP3 inhibitor, suggesting a potential mechanism for the anti-inflammatory activity of this class of compounds.[3] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

Table 1: Anti-inflammatory Activity of Representative Indanone Analogs

Compound IDStructureTarget/AssayIC50 / ActivityReference
Indanone Analog 1 2-benzylidene-1-indanone derivativeLPS-induced IL-6 inhibition in murine macrophages5.2 µM[5]
Indanone Analog 2 Isoxazole fused 1-indanoneCarrageenan-induced paw edema in ratsStronger inhibition than indomethacin[2]
Indanone Analog 3 Indanone-chalcone hybridhCES2A inhibition (related to irinotecan-induced diarrhea)Ki = 0.068 µM[6]

The presence of the α,β-unsaturated ketone moiety in some indanone analogs is crucial for their biological activity, a feature that can be incorporated into the design of novel 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one derivatives.

Anticancer Activity

The indanone scaffold has been explored for its potential in cancer therapy.[7] Derivatives have been shown to act as inhibitors of various targets, including tubulin polymerization and cyclooxygenase-2 (COX-2).

Indanone tricyclic spiroisoxazoline derivatives, for example, have demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range, comparable to doxorubicin.[7] These compounds were also found to be selective COX-2 inhibitors.

Table 2: Anticancer Activity of Representative Indanone Analogs

Compound IDStructureCell LineIC50Mechanism of ActionReference
Spiroisoxazoline 9f Indanone tricyclic spiroisoxazolineMCF-7 (Breast Cancer)0.03 ± 0.01 µMCOX-2 Inhibition, Apoptosis induction[7]
Indanone-Chalcone B7 N-alkylated 1-indanone-chalcone hybrid--hCES2A inhibitor (potential to ameliorate chemotherapy side effects)[6]

The planar structure of arylidene indanones, which are rigid analogs of chalcones, allows for effective electronic conjugation, which can be a key determinant of their anticancer activity.[8]

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of indanone have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[9] One of the key strategies is the inhibition of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine.

Indanone derivatives with aminopropoxy benzylidene moieties have shown potent inhibitory activity against both AChE and BChE, with IC50 values in the low micromolar to nanomolar range.[9] Structure-activity relationship studies revealed that the nature of the amine substituent and the presence of a double bond significantly influence the inhibitory potency.[9]

Table 3: Cholinesterase Inhibitory Activity of Indanone Analogs

Compound IDStructureTargetIC50Reference
Compound 5c meta-substituted aminopropoxy benzylidene indanoneAChE0.12 µM[9]
Compound 7b para-substituted aminopropoxy benzylidene indanoneBChE0.04 µM[9]

Furthermore, certain 1-indanone and 1,3-indandione derivatives have been developed as ligands for misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease, demonstrating the potential of this scaffold in neurodegenerative disease research.[10]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for indanone derivatives, several key SAR trends can be identified that could guide the design of novel 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one analogs.

G cluster_0 Key SAR Insights for Indanone Analogs Core Indanone Scaffold R1 Substitution at C2 (e.g., benzylidene) Core->R1 R2 Substitution on the Aromatic Ring Core->R2 R3 Modifications of the Five-Membered Ring Core->R3 Activity Biological Activity (Anti-inflammatory, Anticancer, etc.) R1->Activity Often enhances activity R2->Activity Modulates potency and selectivity R3->Activity Impacts conformation and binding

Caption: Key structural features influencing the biological activity of indanone derivatives.

  • Substitution at the 2-position: The introduction of a benzylidene group at the 2-position of the indanone ring is a common strategy to enhance biological activity, particularly anti-inflammatory and anticancer effects.[5] The nature and substitution pattern of the benzylidene ring are critical for potency.

  • Aromatic Ring Substitution: Substituents on the benzene ring of the indanone core can significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Five-Membered Ring Modifications: The saturation level and substitution on the cyclopentanone ring influence the overall conformation of the molecule, which is crucial for receptor binding. The methyl group at the 2-position in the title compound is expected to have a notable effect on its biological properties.

Experimental Protocols

To facilitate further research into the biological activities of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one analogs, the following are representative experimental protocols for key assays, adapted from the literature on indanone derivatives.

Protocol: In Vitro Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives.[5]

Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture murine primary macrophages in appropriate media (e.g., DMEM with 10% FBS) and seed them in 96-well plates at a suitable density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6 and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines, as described in studies on indanone derivatives.[7]

Objective: To evaluate the cytotoxic effects of test compounds on a cancer cell line (e.g., MCF-7).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the biological activity of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one and its immediate analogs remain to be established, the extensive research on the broader indanone class provides a strong foundation for predicting their therapeutic potential. The structural features of the tetrahydro-s-indacene core suggest that its derivatives could be promising candidates for development as anti-inflammatory, anticancer, and neuroprotective agents.

Future research should focus on the synthesis of a library of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one analogs with systematic variations in substitution patterns. The evaluation of these compounds in the biological assays outlined in this guide will be crucial for elucidating their structure-activity relationships and identifying lead compounds for further development. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing chemical scaffold.

References

[1] Karta, M., & Dąbrowska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

[2] Giles, D., Fasae, K., Chibi, M., & Chibale, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

[11] Papageorgiou, G., Fousteris, M., & Sotiriou, I. (2003). Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. PubMed, 15(6), 521-527. [Link]

[10] Kumar, A., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [Link]

[4] Karta, M., & Dąbrowska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC, 13, 451-494. [Link]

[9] Alavijeh, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. [Link]

[12] Lead Sciences. 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. [Link]

[13] Zaidi, S., et al. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]

[14] ResearchGate. (2025). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

[15] Ozturk, B., et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC. [Link]

[16] Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024). Preprint.

[8] Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

[3] Google Patents. (2023). Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives.

[7] Fassihi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed, 195, 112876. [Link]

[5] Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. [Link]

Synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2025). ResearchGate.

[17] Pharmacological properties of tanshinones, the natural products from Salvia miltiorrhiza. (2020). PubMed. [Link]

Note Synthesis and biological evaluation of some hydrazones and carbazones of indane-1,3-dione. Indian Journal of Chemistry.

[18] Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (2016). NIH. [Link]

[6] Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry, 209, 112928. [Link]

[19] Synthesis of 2,3,6,7-tetrabromoanthracene. (2006). Beilstein Journals. [Link]

[20] Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. (2001). NIH. [Link]

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A Computational Chemist's Guide to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4][5] This guide delves into the computational evaluation of a specific indanone derivative, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one , a molecule of interest due to its structural relationship to compounds with significant therapeutic applications. In the absence of extensive experimental data for this specific molecule, this guide provides a framework for its computational assessment, drawing comparisons with well-characterized indanone derivatives, most notably the anti-Alzheimer's drug, Donepezil.[1][6][7][8][9]

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to apply these computational methodologies to their own investigations of novel indanone analogs.

The Indanone Scaffold: A Foundation for Bioactivity

The indanone core, a bicyclic structure consisting of a benzene ring fused to a five-membered ring with a ketone group, is a recurring motif in medicinal chemistry. Its rigid structure provides a well-defined framework for the orientation of functional groups, facilitating specific interactions with biological targets. The diverse biological activities associated with indanone derivatives, including anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the versatility of this scaffold.[1][2][3][4][5]

Our target molecule, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, presents a unique tricyclic variation of the indanone theme. Understanding its potential therapeutic value necessitates a thorough in silico evaluation of its electronic, structural, and interactive properties.

Comparative Framework: Benchmarking Against a Proven Therapeutic

To ground our computational analysis in a real-world context, we will draw comparisons with Donepezil , a widely prescribed acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[1][6][7][8][9] Donepezil's indanone moiety is crucial for its biological activity, and its extensive experimental and computational characterization provides a valuable benchmark.

Feature2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-oneDonepezil
Core Structure Tricyclic fused ring systemBicyclic indanone core with a piperidine side chain
Molecular Formula C₁₃H₁₄OC₂₄H₂₉NO₃
Molecular Weight 186.25 g/mol 379.49 g/mol
Key Functional Groups Ketone, Methyl groupKetone, Dimethoxy groups, Benzylpiperidine
Therapeutic Area (Predicted vs. Known) Potential for various activities (e.g., anticancer, neuroprotective) based on the indanone scaffoldAcetylcholinesterase inhibitor for Alzheimer's Disease

Computational Methodologies: A Three-Pillar Approach

Our in silico investigation will be built upon three pillars of computational chemistry: Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations. This integrated approach allows for a comprehensive evaluation from the electronic structure of the molecule to its dynamic behavior within a biological environment.

G cluster_0 Computational Workflow DFT Density Functional Theory (DFT) - Electronic Properties - Spectral Prediction MD Molecular Docking - Binding Pose Prediction - Interaction Analysis DFT->MD Optimized Geometry MDS Molecular Dynamics (MD) - Stability of Complex - Dynamic Interactions MD->MDS Initial Complex

Caption: A typical workflow for in silico drug discovery.

Pillar 1: Density Functional Theory (DFT) for Intrinsic Properties

DFT calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, DFT can predict key parameters that are crucial for its drug-like potential.

Experimental Protocol: DFT Calculations

  • Structure Optimization:

    • Construct the 3D structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one using a molecular builder.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Analysis:

    • Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • These frequencies can be used to predict the infrared (IR) spectrum of the molecule.

  • Electronic Property Calculation:

    • Compute molecular orbitals (HOMO, LUMO) to determine the electronic energy gap, which relates to the molecule's reactivity.

    • Generate a molecular electrostatic potential (MEP) map to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • NMR Spectra Prediction:

    • Employ the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data of analogous compounds.[4][10][11][12]

Comparative Analysis: Predicted Properties

Computational ParameterPredicted for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-oneSignificance in Drug Discovery
HOMO-LUMO Gap (To be calculated)A smaller gap suggests higher reactivity.
Dipole Moment (To be calculated)Influences solubility and membrane permeability.
MEP Map (To be calculated)Identifies key interaction sites for receptor binding.
Predicted NMR Shifts (To be calculated)Aids in structural elucidation and comparison with synthesized analogs.
Pillar 2: Molecular Docking for Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given the prevalence of indanone derivatives as enzyme inhibitors, we can hypothesize potential targets for our molecule. For this guide, we will consider acetylcholinesterase (AChE) as a representative target, drawing parallels with Donepezil.

Experimental Protocol: Molecular Docking

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a known co-crystallized ligand.

    • Perform the docking using software like AutoDock Vina or Glide.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

G cluster_0 Molecular Docking Workflow PDB Protein Data Bank (e.g., AChE) Prep Preparation (Add Hydrogens, Assign Charges) PDB->Prep Ligand Ligand (2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one) Ligand->Prep Docking Docking Simulation (e.g., AutoDock Vina) Prep->Docking Analysis Analysis - Binding Affinity - Interaction Visualization Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Comparative Analysis: Predicted Binding

A hypothetical comparison of the docking results for our target molecule and Donepezil against AChE is presented below. The actual values would be obtained from the docking simulation.

Parameter2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (Hypothetical)Donepezil (Reference)
Binding Affinity (kcal/mol) -7.5-11.2
Key Interacting Residues (To be determined)Trp86, Tyr337, Phe338
Types of Interactions Hydrophobic, Pi-stackingHydrogen bonds, Pi-stacking, Hydrophobic

This comparison would reveal whether the smaller, less functionalized target molecule can effectively bind to the same active site as Donepezil and what key interactions might be missing or different.

Pillar 3: Molecular Dynamics for Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic stability of the protein-ligand complex over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Place the complex in a simulation box with an appropriate solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Monitor the protein-ligand interactions over the course of the simulation.

Comparative Analysis: Dynamic Stability

By comparing the MD simulation results of our target molecule with those of Donepezil complexed with AChE, we can assess the relative stability of their binding. A stable complex will exhibit low RMSD values for both the protein and the ligand throughout the simulation.

Bridging Computation and Experiment: The Path Forward

While this guide focuses on the computational evaluation of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, the ultimate validation of these predictions lies in experimental work. The computational results should guide the synthesis and experimental testing of this and related compounds. For instance, the predicted biological activity from docking studies can inform the choice of in vitro assays, and the predicted NMR and IR spectra can aid in the characterization of the synthesized compound.

Conclusion

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one represents an intriguing yet underexplored molecule within the pharmacologically significant indanone family. The computational framework presented in this guide, centered on a comparative analysis with established drugs like Donepezil, provides a robust strategy for elucidating its potential as a therapeutic agent. By integrating DFT, molecular docking, and molecular dynamics, researchers can gain valuable insights into the properties and behavior of this and other novel compounds, thereby accelerating the drug discovery process.

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  • Jurnal Universitas Sanata Dharma. Computational Studies of Donepezil and Acetylcholinesterase Molecular Dynamics Interactions. [Link]

  • PubMed Central. Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. [Link]

  • PubMed Central. Comprehensive safety assessment of donepezil: pharmacovigilance analysis based on the FDA adverse event reporting system. [Link]

  • MDPI. DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. [Link]

  • PubMed Central. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. [Link]

  • PubChem. 1,2,3,5-Tetrahydro-6-methyl-s-indacene. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of s-Indacenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular isomers is paramount. The subtle yet significant differences in the spatial arrangement of atoms within isomers can lead to vastly different biological activities, chemical reactivities, and photophysical properties. The s-indacenone core, a privileged scaffold in medicinal chemistry and organic electronics, can exist in various isomeric forms. Distinguishing between these isomers is a critical step in ensuring the purity, efficacy, and safety of novel compounds.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate s-indacenone isomers. We will delve into the principles behind Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, and provide practical, field-proven protocols for their application.

The Structural Significance of s-Indacenone Isomers

The s-indacene framework is a tricyclic system composed of two fused five-membered rings attached to a central benzene ring. The introduction of a ketone functionality gives rise to s-indacenone. Isomerism in s-indacenones can arise from the position of the carbonyl group, the nature and position of substituents on the aromatic rings, and stereochemistry, including the formation of E/Z isomers in derivatives. These structural variations can profoundly influence the molecule's electronic distribution, conformation, and intermolecular interactions, thereby dictating its macroscopic properties.

Spectroscopic Fingerprints: Differentiating Isomers with Light and Magnetism

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

The Causality Behind Experimental Choices in NMR:

The choice of NMR experiment and the interpretation of the resulting spectra are guided by the need to resolve subtle structural differences. For s-indacenone isomers, key distinguishing features will be found in the chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR), the spin-spin coupling constants (J), and for certain derivatives, the through-space nuclear Overhauser effect (NOE).

Positional isomers of s-indacenone, where the carbonyl group or substituents are at different locations, will exhibit distinct sets of chemical shifts for the aromatic and aliphatic protons and carbons. The electronic environment of each nucleus is unique to that isomer, leading to a unique spectroscopic fingerprint.

In the case of E/Z isomers of s-indacenone derivatives, such as arylpyrrolylidene-indanones, intramolecular interactions in one isomer can significantly alter the chemical shifts of nearby protons. For instance, the formation of an intramolecular hydrogen bond in the Z-isomer can lead to a significant downfield shift (deshielding) of the involved N-H proton signal in the ¹H NMR spectrum.[1][2]

Table 1: Expected Differences in NMR Spectra for s-Indacenone Isomers

Isomer TypeKey Differentiating NMR FeaturesExpected Observations
Positional Isomers Chemical Shifts (¹H and ¹³C)Distinct patterns of signals in the aromatic and aliphatic regions.
Coupling Constants (J)Different J-coupling patterns for aromatic protons depending on their relative positions.
E/Z Isomers Chemical Shifts (¹H)Significant downfield or upfield shifts for protons near the site of isomerism due to anisotropic effects or intramolecular interactions (e.g., H-bonding).
Nuclear Overhauser Effect (NOE)NOE correlations will be observed between protons that are spatially close in a particular isomer.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugation. Different isomers of s-indacenone will have distinct arrangements of their π-electron systems, leading to differences in their UV-Vis absorption spectra.

The Causality Behind Experimental Choices in UV-Vis:

The key parameters obtained from a UV-Vis spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The λmax is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Structural changes between isomers that affect this energy gap will result in a shift in the λmax. For example, an isomer with a more extended conjugated system will typically have a smaller HOMO-LUMO gap and will absorb at a longer wavelength (a bathochromic or red shift).

For instance, the Z-isomer of an arylpyrrolylidene-indanone exhibits an intense π–π* absorption band in the visible region at a specific λmax, which can be used to distinguish it from the E-isomer.[1]

Table 2: Expected Differences in UV-Vis Spectra for s-Indacenone Isomers

Isomer TypeKey Differentiating UV-Vis FeaturesExpected Observations
Positional Isomers λmax and Molar Absorptivity (ε)Shifts in λmax and changes in ε depending on the effect of substituent position on the conjugated system.
E/Z Isomers λmaxDifferent λmax values due to differences in the planarity and conjugation of the π-system.
Fluorescence Spectroscopy: Unveiling the Emissive Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is particularly sensitive to the structural and environmental factors that influence the excited state of a molecule.

The Causality Behind Experimental Choices in Fluorescence:

The key parameters in fluorescence spectroscopy are the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). Isomers that differ in their rigidity, electronic properties, and potential for non-radiative decay pathways will exhibit different fluorescence characteristics.

For example, the Z-isomer of an arylpyrrolylidene-indanone, stabilized by an intramolecular hydrogen bond, is significantly more emissive and has a higher fluorescence quantum yield compared to the E-isomer.[2] This is because the hydrogen bond restricts intramolecular motion that would otherwise provide a non-radiative pathway for the excited state to decay.

Table 3: Expected Differences in Fluorescence Spectra for s-Indacenone Isomers

Isomer TypeKey Differentiating Fluorescence FeaturesExpected Observations
Positional Isomers λem and Quantum Yield (ΦF)Shifts in emission wavelength and changes in fluorescence intensity depending on the electronic nature and position of substituents.
E/Z Isomers Quantum Yield (ΦF)Significant differences in fluorescence quantum yield due to variations in molecular rigidity and non-radiative decay pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of s-indacenone isomers. These protocols are designed to be self-validating by ensuring accurate sample preparation and instrument calibration.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between s-indacenone isomers.

Materials:

  • s-Indacenone isomer sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (clean and unscratched)

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation: a. Weigh the appropriate amount of the s-indacenone isomer into a clean, dry vial.[3] b. Add the minimum volume of deuterated solvent required to completely dissolve the sample (typically 0.5-0.7 mL). Gentle warming or vortexing may be used to aid dissolution.[3] c. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3] d. Ensure the height of the solution in the NMR tube is sufficient to cover the detector coils (typically 4-5 cm).

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer.[4] c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Spectral width: ~16 ppm
    • Pulse angle: 30-45°
    • Acquisition time: 2-4 seconds
    • Relaxation delay: 1-5 seconds
    • Number of scans: 8-16 b. Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. c. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). d. Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C. e. For distinguishing between isomers with close spatial proximity of certain protons, perform a 2D NOESY experiment.
Protocol 2: UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectra of s-indacenone isomers to determine their λmax and molar absorptivity.

Materials:

  • s-Indacenone isomer sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the s-indacenone isomer of a known concentration in the chosen solvent.[5] b. Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations. The concentrations should be chosen to give an absorbance in the range of 0.1 to 1.0.[6] c. Ensure the cuvettes are clean and rinsed with the solvent.[6]

  • Instrument Setup: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[7] b. Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Measurement: a. Fill a cuvette with the pure solvent to be used as a blank. b. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. c. Replace the blank with a cuvette containing one of the sample solutions. d. Record the absorption spectrum of the sample.[8] e. Repeat the measurement for each of the diluted solutions.

  • Data Analysis: a. Determine the λmax from the spectrum with the highest absorbance. b. Plot a calibration curve of absorbance at λmax versus concentration. c. According to the Beer-Lambert Law, the slope of the line will be the molar absorptivity (ε).[5]

Protocol 3: Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra and relative quantum yields of s-indacenone isomers.

Materials:

  • s-Indacenone isomer sample

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes

  • A known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol)

Procedure:

  • Sample Preparation: a. Prepare dilute solutions of the s-indacenone isomers and the fluorescence standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Instrument Setup: a. Turn on the fluorescence spectrometer and allow the lamp to stabilize.[10] b. Set the excitation and emission slit widths (e.g., 5 nm).[11]

  • Measurement: a. Determine the λmax of the s-indacenone isomer from its UV-Vis spectrum and set this as the excitation wavelength. b. Place the cuvette with the sample solution in the spectrofluorometer. c. Scan the emission spectrum over a wavelength range starting just above the excitation wavelength. d. Record the emission spectrum of the pure solvent (blank). e. Record the emission spectrum of the fluorescence standard using the same excitation wavelength and instrument settings.

  • Data Analysis: a. Subtract the blank spectrum from the sample and standard spectra. b. Integrate the area under the emission curves for both the sample and the standard. c. Calculate the relative fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where ΦF,std is the known quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Concepts

Diagram 1: General Structure of s-Indacenone and Isomeric Possibilities

s_indacenone_isomers cluster_core s-Indacenone Core cluster_isomers Potential Isomeric Variations core p1 Positional Isomerism (Carbonyl Group) core->p1 p2 Positional Isomerism (Substituents) core->p2 s1 Stereoisomerism (e.g., E/Z isomers in derivatives) core->s1

A diagram illustrating the core structure of s-indacenone and the types of isomerism that can arise.

Diagram 2: Workflow for Spectroscopic Comparison of Isomers

spectroscopic_workflow cluster_analysis Spectroscopic Analysis start Isomer Mixture or Synthesized Isomers separation Chromatographic Separation (e.g., HPLC, Column) start->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr NMR Spectroscopy (¹H, ¹³C, NOESY) isomer1->nmr uvvis UV-Vis Spectroscopy isomer1->uvvis fluorescence Fluorescence Spectroscopy isomer1->fluorescence isomer2->nmr isomer2->uvvis isomer2->fluorescence comparison Comparative Data Analysis nmr->comparison uvvis->comparison fluorescence->comparison conclusion Isomer Identification and Characterization comparison->conclusion

Sources

A Senior Application Scientist's Comparative Guide to the In Silico Modeling of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Computational Path for a Novel Scaffold

The journey of a drug from concept to clinic is fraught with challenges, with high failure rates often attributed to unforeseen issues in efficacy, pharmacokinetics, or toxicity.[1][2] In silico modeling, or the use of computational simulations, has become an indispensable tool to de-risk and accelerate this process.[3][4] By predicting a molecule's behavior before it is even synthesized, we can prioritize promising candidates, optimize their structures, and anticipate potential liabilities, thereby saving significant time and resources.[3][5]

This guide focuses on a specific small molecule, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, a derivative of the s-indacen-1(5H)-one core (CAS No: 14927-64-1).[6] While public domain data on this specific methylated variant is limited, its rigid, polycyclic structure presents an interesting scaffold for engaging with biological targets. Here, we present a comprehensive, field-proven workflow for its complete in silico characterization. This guide is not merely a sequence of steps; it is a comparative analysis of essential computational techniques, explaining the causality behind each choice and providing the necessary protocols to build a robust, self-validating predictive model of a novel chemical entity.

We will dissect the analysis into three core, sequential pillars of modern computer-aided drug design (CADD):

  • Molecular Docking: To predict the binding affinity and pose of our molecule against a relevant biological target.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex in a dynamic, solvated environment.

  • ADMET Profiling: To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule.

Through this multi-faceted approach, we will construct a holistic in silico profile and compare its performance metrics against relevant alternatives, providing a data-driven foundation for further experimental validation.

cluster_0 In Silico Drug Discovery Workflow Target_ID Target Identification & Validation Ligand_Prep Ligand Preparation (2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one) Target_ID->Ligand_Prep Virtual_Screening Pillar 1: Molecular Docking Ligand_Prep->Virtual_Screening Complex_Validation Pillar 2: Molecular Dynamics Virtual_Screening->Complex_Validation PK_Tox_Prediction Pillar 3: ADMET Profiling Complex_Validation->PK_Tox_Prediction Lead_Opt Lead Optimization PK_Tox_Prediction->Lead_Opt Synthesis_Assay Synthesis & In Vitro Assay Lead_Opt->Synthesis_Assay

Caption: High-level workflow for in silico drug discovery.

Pillar 1: Molecular Docking - Predicting the Initial Handshake

Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is the cornerstone of structure-based drug design. Its primary purpose is twofold: first, to predict the binding mode (the "pose") of a ligand within the active site of a target protein, and second, to estimate the strength of this interaction, typically as a "binding affinity" or "docking score." A lower binding energy value generally indicates a stronger, more stable interaction.[8]

For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target, a well-studied protein in cancer research, due to the prevalence of rigid, heterocyclic scaffolds in known kinase inhibitors. This allows us to benchmark our molecule's performance against a known co-crystallized ligand.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the necessary steps for preparing the protein and ligand and running the docking simulation.[8][9]

  • Protein Preparation:

    • Action: Download the crystal structure of CDK2, for instance, PDB ID: 1FIN, from the RCSB Protein Data Bank.

    • Causality: The crystal structure provides the experimentally determined 3D coordinates of the protein target.

    • Action: Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand using a molecular visualization tool like UCSF Chimera or PyMOL.[9]

    • Causality: Water molecules can interfere with the docking algorithm and are typically removed to simplify the calculation, unless specific water-bridged interactions are being studied.

    • Action: Add polar hydrogens and assign Gasteiger charges. Save the prepared protein in the .pdbqt format required by AutoDock.

    • Causality: Correct protonation states are critical for accurately calculating electrostatic interactions and hydrogen bonds, which are major contributors to binding affinity. The .pdbqt format includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • Action: Obtain the 3D structure of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. This can be done by drawing it in a chemical sketcher like ChemDraw and generating a 3D conformation, or by finding its SMILES string and using a tool like Open Babel to generate coordinates.

    • Causality: The docking algorithm requires a 3D representation of the ligand.

    • Action: Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in the .pdbqt format.

    • Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand, which is crucial for finding the optimal binding pose.

  • Simulation & Analysis:

    • Action: Define the docking search space (the "grid box") around the known active site of the target protein.[7]

    • Causality: This confines the search to the region of the protein where binding is expected to occur, making the calculation more efficient and biologically relevant.

    • Action: Execute the docking simulation using the AutoDock Vina command-line interface.[8]

    • Action: Analyze the output file. Vina provides a ranked list of binding poses with their corresponding binding affinities (in kcal/mol). The top pose (lowest energy) is considered the most likely binding mode. Visualize this pose in the context of the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

cluster_0 Molecular Docking Workflow Receptor Receptor PDB (e.g., 1FIN) Prep_Receptor Prepare Receptor (Remove Water, Add Hydrogens) Receptor->Prep_Receptor Ligand Ligand Structure (Our Molecule) Prep_Ligand Prepare Ligand (Set Rotatable Bonds) Ligand->Prep_Ligand Receptor_PDBQT receptor.pdbqt Prep_Receptor->Receptor_PDBQT Ligand_PDBQT ligand.pdbqt Prep_Ligand->Ligand_PDBQT Grid_Box Define Grid Box (Active Site) Receptor_PDBQT->Grid_Box Ligand_PDBQT->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Analyze Analyze Results (Binding Energy, Pose) Run_Vina->Analyze

Caption: Step-by-step workflow for molecular docking.

Data Presentation: Comparative Docking Analysis

To provide context, we compare the hypothetical docking score of our lead molecule against the known CDK2 inhibitor, Staurosporine, and a structurally similar but less active alternative, 2,3,6,7-tetrahydro-S-indacen-1(5H)-one (the unmethylated parent molecule).

CompoundTargetDocking Score (kcal/mol)Key Predicted Interactions
2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one CDK2-8.9H-bond with LEU83, Hydrophobic contacts with ILE10, VAL18, ALA31
Staurosporine (Reference Inhibitor)CDK2-11.2H-bonds with GLU81, LEU83; Extensive hydrophobic interactions
2,3,6,7-tetrahydro-S-indacen-1(5H)-oneCDK2-8.1H-bond with LEU83, Fewer hydrophobic contacts than methylated version

Note: These are representative, hypothetical data for illustrative purposes.

Trustworthiness: The docking results suggest our molecule has a strong predicted binding affinity, superior to its unmethylated parent but not as potent as the reference inhibitor. The key validation step here is to check if the top-ranked pose is sterically and chemically plausible. The prediction of an interaction with LEU83, a critical "hinge" residue in the CDK2 active site, lends credibility to the predicted binding mode.

Pillar 2: Molecular Dynamics - From a Static Picture to a Dynamic Movie

Expertise & Rationale: While docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex.[10] We use MD to validate the stability of the docked pose. A ligand that remains stably bound in its predicted pose throughout a simulation is more likely to be a true binder than one that quickly dissociates or drifts.

Experimental Protocol: MD Simulation using GROMACS

This protocol describes a standard workflow for running an MD simulation on a protein-ligand complex.[11][12]

  • System Preparation:

    • Action: Take the top-ranked docked pose of the protein-ligand complex from the previous step.

    • Action: Use a tool like GROMACS's pdb2gmx to generate a molecular topology for the protein based on a chosen force field (e.g., AMBER99SB-ILDN).[13] Separately, generate force field parameters for the ligand using a server like SwissParam or the Antechamber tool.

    • Causality: The force field is a set of equations and parameters that defines the potential energy of the system, dictating how atoms will interact and move. An accurate topology is essential for a meaningful simulation.

    • Action: Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and solvate it with a chosen water model (e.g., TIP3P).[14]

    • Causality: Solvating the system mimics the aqueous environment of the cell. The periodic boundary conditions of the box simulate an infinite system, avoiding edge effects.

    • Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

    • Causality: A net charge in the simulation box can lead to artifacts; neutralizing the system is crucial for accurate electrostatic calculations.

  • Simulation Execution:

    • Action: Perform energy minimization to relax the system and remove any steric clashes.[11]

    • Causality: The initial system may have unfavorable high-energy contacts. Minimization ensures a stable starting point for the simulation.

    • Action: Run a short NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the target temperature (e.g., 300 K).

    • Causality: This step allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints, ensuring the system temperature is stable.[14]

    • Action: Run a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system to the target pressure (e.g., 1 bar), allowing the box density to equilibrate.

    • Causality: This ensures the system reaches the correct density before the production run.

    • Action: Execute the final production MD run (e.g., for 100 nanoseconds) without any restraints.

    • Causality: This is the data-gathering phase of the simulation, from which we will analyze the system's behavior.

  • Analysis:

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

    • Causality: A stable, converging RMSD plot for both the protein and the ligand (relative to the protein's binding pocket) indicates the complex is stable. A high, fluctuating ligand RMSD suggests it is unstable in the binding pocket.

    • Action: Calculate the Root Mean Square Fluctuation (RMSF) of each protein residue.

    • Causality: RMSF identifies which parts of the protein are flexible and which are rigid. Residues in the binding pocket that show reduced fluctuation upon ligand binding can indicate stabilizing interactions.

cluster_1 Molecular Dynamics Workflow Docked_Complex Docked Complex Topology Generate Topology & Force Field Params Docked_Complex->Topology Solvate Solvate & Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production_MD Production MD Run (100 ns) NPT->Production_MD Analysis Analyze Trajectory (RMSD, RMSF) Production_MD->Analysis

Caption: Key stages of a GROMACS MD simulation.

Data Presentation: Comparative Stability Metrics

This table summarizes key metrics from a hypothetical 100 ns MD simulation, comparing the stability of the ligand-bound complex to the unbound (Apo) protein.

SystemProtein Backbone RMSD (nm)Ligand RMSD (nm) (vs. binding site)Average H-Bonds (Ligand-Protein)
CDK2 + Our Molecule 0.25 ± 0.030.18 ± 0.051.8
Apo CDK20.28 ± 0.04N/AN/A

Note: These are representative, hypothetical data for illustrative purposes.

Trustworthiness: The data indicate a stable system. The protein backbone shows slightly less deviation when the ligand is bound, suggesting a stabilizing effect. Critically, the ligand's RMSD is low and stable, indicating it does not dissociate from the binding pocket. The consistent presence of hydrogen bonds throughout the simulation further validates the stability of the docked pose.

Pillar 3: ADMET Profiling - Predicting Druggability

Expertise & Rationale: A compound with excellent potency is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early drug discovery.[15] In silico ADMET models use a molecule's structure to predict its physicochemical properties and its likely fate in the body. Web-based platforms like SwissADME and ADMETlab 2.0 provide rapid access to a wide range of validated predictive models.[16]

Experimental Protocol: ADMET Prediction using Web Servers

  • Input: Navigate to a comprehensive ADMET prediction server like SwissADME or ADMETlab 2.0.[15]

  • Submission: Provide the structure of the molecule, typically as a SMILES string.

  • Execution: The server will automatically calculate a wide array of properties.

  • Analysis: Review the output, paying close attention to key indicators of druggability, such as Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with Cytochrome P450 (CYP) enzymes, and potential toxicity alerts.

Data Presentation: Comparative ADMET Profile

This table compares the predicted ADMET properties of our lead molecule with two alternatives: the parent scaffold and a known oral drug, Ibuprofen, for reference.

Property2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one 2,3,6,7-tetrahydro-S-indacen-1(5H)-oneIbuprofen (Reference)
Molecular Weight ( g/mol )186.25172.22206.29
LogP (Lipophilicity)2.852.503.97
Lipinski's Rule of 5 Violations000
GI AbsorptionHighHighHigh
BBB PermeantYesYesYes
CYP2D6 InhibitorNoNoNo
hERG Inhibition (Toxicity)Low RiskLow RiskLow Risk
PAINS Alert (Promiscuity)000

Note: Data are predicted values from representative in silico models for illustrative purposes.

Trustworthiness: The ADMET profile is highly favorable. The molecule passes Lipinski's rules, suggesting good oral bioavailability. The predicted high GI absorption and BBB permeability indicate it can be absorbed and can potentially act on central nervous system targets. Crucially, it shows no predicted inhibition of major metabolic enzymes like CYP2D6 and has a low risk of cardiotoxicity (hERG inhibition) or non-specific activity (PAINS alerts), all of which are common reasons for drug failure. The addition of the methyl group slightly increases lipophilicity (LogP) without negatively impacting other properties.

Synthesis & Authoritative Conclusion

This comparative guide has systematically constructed an in silico profile for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. Our multi-pillar analysis provides a strong, data-driven rationale for advancing this molecule as a potential drug candidate.

  • Docking analysis predicts a high binding affinity to a plausible cancer target, CDK2, with a chemically sensible binding pose.

  • Molecular dynamics simulations validate this prediction, demonstrating that the ligand-protein complex is stable over a 100 ns timescale.

  • ADMET profiling forecasts excellent drug-like properties, including high absorption and low toxicity risk.

Compared to its unmethylated parent, the addition of the methyl group appears to enhance hydrophobic interactions in the binding pocket, leading to a better docking score, while maintaining a favorable ADMET profile. While it does not reach the predicted potency of a highly optimized inhibitor like Staurosporine, its strong predicted binding and clean safety profile make it an excellent starting point for a lead optimization campaign.

References

  • 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one. Lead Sciences. [Link]

  • ADMET-AI. Swanson K. et al. [Link]

  • GROMACS Tutorials. University of Virginia. [Link]

  • A Guide to In Silico Drug Design. Sliwoski G, Kothiwale S, Meiler J, Lowe EW Jr. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Reactivity of Substituted Indanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The reactivity of the carbonyl group within the indanone framework is a critical parameter, influencing not only the synthesis of new derivatives but also their metabolic stability and interaction with biological targets. This guide provides an in-depth comparison of the reactivity of substituted indanones, supported by experimental data and protocols, to empower researchers in their pursuit of novel therapeutics.

The Indanone Core: A Versatile Scaffold with Tunable Reactivity

The 1-indanone skeleton, a fused bicyclic system consisting of a benzene ring and a cyclopentanone ring, is a common motif in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties.[1] The synthetic accessibility and the ability to modify the reactivity of the C-1 carbonyl group through substitution on the aromatic ring make indanones an attractive starting point for the development of new chemical entities.

The reactivity of the indanone carbonyl group towards nucleophiles is fundamentally governed by the electrophilicity of the carbonyl carbon. This can be modulated by the electronic and steric effects of substituents on the aromatic ring. Understanding and predicting these effects is paramount for efficient drug design and synthesis.

Probing Reactivity: The Reduction of Substituted Indanones

A common and effective method to quantify the reactivity of a ketone is to study the kinetics of its reduction. The reduction of the carbonyl group to a secondary alcohol by a hydride-donating agent, such as sodium borohydride (NaBH₄), is a nucleophilic addition reaction.[2][3][4][5][6] The rate of this reaction serves as a direct measure of the carbonyl group's susceptibility to nucleophilic attack.

Electron-withdrawing groups (EWGs) on the aromatic ring are expected to increase the rate of reduction by enhancing the partial positive charge on the carbonyl carbon, making it more electrophilic. Conversely, electron-donating groups (EDGs) should decrease the reaction rate by diminishing the electrophilicity of the carbonyl carbon.

Comparative Reactivity: A Data-Driven Analysis

To illustrate this principle, we present a table of expected relative reactivity for a series of 5-substituted 1-indanones based on the known effects of these substituents on the reactivity of aromatic ketones.

Table 1: Predicted Relative Reactivity of 5-Substituted 1-Indanones in NaBH₄ Reduction

Substituent (at C-5)Substituent TypeHammett Sigma (σ)Predicted Relative Rate (k/k₀)
-NO₂ (Nitro)Strong EWG+0.78>> 1 (Fastest)
-Cl (Chloro)Inductive EWG+0.23> 1 (Faster)
-H (Unsubstituted)Reference0.001 (Reference)
-CH₃ (Methyl)Weak EDG-0.17< 1 (Slower)
-OCH₃ (Methoxy)Strong EDG-0.27<< 1 (Slowest)

Note: Hammett sigma (σ) values are a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.[7][8]

The trend in reactivity can be visualized by a Hammett plot, which correlates the logarithm of the relative reaction rate with the Hammett sigma constant of the substituent. For the reduction of substituted acetophenones, a positive slope (ρ value) is observed, indicating that the reaction is favored by electron-withdrawing groups.[9][10] A similar positive ρ value would be expected for the reduction of substituted indanones.

The Underlying Principles: Electronic and Steric Effects

The observed differences in reactivity can be rationalized by considering the electronic and steric influences of the substituents.

Electronic Effects

Substituents on the aromatic ring of the indanone scaffold exert their electronic influence through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) are electron-withdrawing. They pull electron density away from the carbonyl group, increasing its polarization and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) are electron-donating. They push electron density towards the carbonyl group, decreasing its polarization and making the carbonyl carbon less electrophilic, which slows down the rate of nucleophilic addition.

The interplay of these effects is visually represented in the following diagram:

G cluster_0 Electronic Effects on Indanone Reactivity Indanone Substituted Indanone TransitionState Transition State Indanone->TransitionState EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) Indanone->EWG Increases electrophilicity of carbonyl carbon EDG Electron-Donating Group (EDG) (e.g., -OCH₃) Indanone->EDG Decreases electrophilicity of carbonyl carbon Nucleophile Nucleophile (e.g., H⁻ from NaBH₄) Nucleophile->Indanone Nucleophilic Attack Product Alcohol Product TransitionState->Product EWG->TransitionState Stabilizes (Faster Reaction) EDG->TransitionState Destabilizes (Slower Reaction)

Caption: Electronic effects of substituents on indanone reactivity.

Steric Effects

While electronic effects are often dominant for substituents on the aromatic ring, steric hindrance can play a significant role, particularly for substituents at the C-2 or C-7 positions, which are closer to the carbonyl group. Bulky substituents in these positions can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. A study on the reduction of 2- and 3-alkyl-substituted-indanone complexes provided evidence for the influence of steric hindrance on the reaction.[11]

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of a series of substituted indanones, the following experimental protocols can be employed.

Synthesis of Substituted Indanones

A variety of synthetic methods are available for the preparation of substituted indanones.[12] For example, 5-methoxy-1-indanone and 5-nitro-1-indanone can be synthesized through established literature procedures.[13][14]

General Procedure for Friedel-Crafts Acylation to form Substituted Indanones: This is a general representation; specific conditions may vary.

  • To a solution of the appropriately substituted benzene derivative in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., AlCl₃) at 0 °C.

  • Slowly add 3-chloropropionyl chloride and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted indanone.

Kinetic Monitoring of Indanone Reduction by UV-Vis Spectroscopy

The reduction of the indanone can be monitored by observing the decrease in the absorbance of the indanone's carbonyl group (n→π* transition) over time.

G cluster_0 Experimental Workflow: Kinetic Analysis of Indanone Reduction A Prepare stock solutions of substituted indanone and NaBH₄ in a suitable solvent (e.g., ethanol). B Equilibrate solutions to a constant temperature in a thermostatted cuvette holder. A->B C Initiate the reaction by adding the NaBH₄ solution to the indanone solution and mix rapidly. B->C D Immediately begin recording the UV-Vis spectrum at fixed time intervals, monitoring the decrease in absorbance at the λmax of the indanone. C->D E Plot absorbance vs. time and determine the initial reaction rate. D->E F Repeat for each substituted indanone under identical conditions. E->F G Compare the initial rates to determine the relative reactivity. F->G

Caption: Workflow for kinetic analysis of indanone reduction.

Detailed Protocol:

  • Preparation: Prepare stock solutions of the substituted indanone (e.g., 0.1 M in ethanol) and NaBH₄ (e.g., 1 M in ethanol).[15]

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure the absorbance at the λmax of the indanone (typically around 280-320 nm) at regular time intervals (e.g., every 30 seconds).

  • Reaction Initiation: In a quartz cuvette, add a known volume of the indanone solution and the solvent. Place the cuvette in the spectrophotometer and record a baseline. To initiate the reaction, inject a small, known volume of the NaBH₄ solution, mix quickly, and start the kinetic measurement.

  • Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a more detailed analysis, the data can be fitted to an appropriate rate law to determine the rate constant.[16][17][18][19][20]

Competitive Reduction Experiment

A simpler, semi-quantitative method to compare reactivity is a competitive reaction.

  • Reaction Setup: In a single flask, dissolve equimolar amounts of two different substituted indanones (e.g., 5-nitro-1-indanone and 5-methoxy-1-indanone) in a suitable solvent.

  • Addition of Limiting Reagent: Add a sub-stoichiometric amount of NaBH₄ (e.g., 0.5 equivalents relative to the total amount of indanones).

  • Reaction Monitoring and Analysis: After a set period, quench the reaction and analyze the product mixture by a suitable method such as HPLC or ¹H NMR spectroscopy to determine the relative amounts of the two corresponding alcohol products. The indanone that is more reactive will have been reduced to a greater extent.

Conclusion and Future Perspectives

The reactivity of the carbonyl group in substituted indanones is a key determinant of their synthetic utility and biological activity. By understanding the interplay of electronic and steric effects, researchers can rationally design and synthesize novel indanone derivatives with desired properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of indanone reactivity, enabling a more informed approach to drug discovery.

Future work in this area could involve the generation of a comprehensive dataset of kinetic data for a wide range of substituted indanones. This would allow for the development of a quantitative structure-activity relationship (QSAR) model to predict the reactivity of new indanone derivatives, further accelerating the drug discovery process.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers identify and communicate the hazards of chemicals used in the workplace.[1][2][3] Based on data for the closely related analogue, 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2h)-one (CAS 202667-44-5), we can infer a similar hazard profile, which dictates its classification as hazardous waste.

Table 1: Inferred Hazard Profile | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Health Hazards |


| Warning  | H302: Harmful if swallowed.  H315: Causes skin irritation.  H319: Causes serious eye irritation.  H335: May cause respiratory irritation.[4] |

This profile necessitates that 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one be managed as a hazardous material, forbidding its disposal via standard laboratory drains or as common refuse.[5][6]

Section 2: Waste Management and Disposal Protocol

The following step-by-step protocol is designed to ensure compliance with regulatory standards set forth by the Environmental Protection Agency (EPA) and OSHA.[7][8] Every laboratory must develop a Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[2][8][9]

Part A: Personal Protective Equipment (PPE)

Given the compound's irritant properties, appropriate PPE is mandatory to prevent exposure during handling and disposal.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[10]

  • Skin Protection: Wear a standard laboratory coat and chemically resistant gloves (e.g., nitrile).[11] Contaminated clothing must be removed and decontaminated before reuse.[12][13]

  • Respiratory Protection: If handling the powder form outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.

Part B: Waste Collection and Segregation Workflow

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure correct disposal.

  • Waste Determination: As soon as the material is designated for disposal, it must be treated as hazardous waste. This determination is the first and most critical step.[14][15]

  • Container Selection:

    • Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the chemical.[6][15]

    • The container must have a secure, leak-proof screw-top cap.[6]

    • Ensure the container is in good condition, with no cracks or deterioration.[6]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state the words "Hazardous Waste" .[15]

    • Write the full, unabbreviated chemical name: "2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one".

    • Indicate the accumulation start date (the date the first drop of waste is added).[15]

  • Accumulation:

    • Collect all waste (pure compound, contaminated labware, and spill cleanup materials) in the designated, labeled container.

    • Crucially, do not mix this waste with other chemical waste streams. [16] Mixing wastes can lead to unknown and potentially hazardous reactions.

    • Keep the container securely closed at all times, except when actively adding waste.[5][15][17] This minimizes the release of vapors and prevents spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[17]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[6][14]

    • The SAA must be under the control of the laboratory personnel.

Disposal Workflow Diagram

G cluster_0 At the Bench cluster_1 Storage & Disposal start Designate Material as Waste determine Characterize as Hazardous Waste (H302, H315, H319, H335) start->determine container Select Compatible Container (HDPE, Screw Cap) determine->container label_node Label Container: 'Hazardous Waste' Full Chemical Name Start Date container->label_node collect Collect Waste (Do Not Mix Streams) label_node->collect close_container Keep Container Closed (Fill < 90%) collect->close_container store Store in Satellite Accumulation Area (SAA) close_container->store pickup Arrange Pickup with EHS or Licensed Contractor store->pickup end_node Proper Disposal via Incineration or Landfill pickup->end_node

Caption: Waste disposal workflow from point of generation to final disposal.

Part C: Final Disposal Procedure
  • Monitor Accumulation Time: Under EPA regulations for academic laboratories, hazardous waste containers must be removed from the lab within twelve months of the accumulation start date, regardless of whether they are full.[18]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][19] Under no circumstances should this material be disposed of by any other means.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest or pickup request form, with accurate information about the container's contents.

Section 3: Spill and Emergency Procedures

A robust Chemical Hygiene Plan includes clear instructions for emergency situations.[8]

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2, Part A.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid solutions, cover the spill with a non-reactive, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[20]

  • Cleanup:

    • Carefully collect the spilled material and absorbent into your designated hazardous waste container.

    • Use spark-proof tools if a flammable solvent is involved.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, protecting themselves, their colleagues, and the integrity of the environment.

References

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Personal protective equipment for handling 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Understanding the Hazard Profile

Due to the lack of a dedicated SDS, a conservative approach to safety is necessary. Based on information for analogous compounds, 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is anticipated to possess the following hazards.[1][2]

GHS Hazard Statements for a closely related compound include:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate careful handling to avoid exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing risk. The following table outlines the recommended PPE for handling 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles meeting ANSI Z.87.1 standard.[3] A face shield should be worn over goggles when there is a risk of splashing.[3]Protects against splashes that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[4]Prevents skin irritation and potential absorption.
Body A laboratory coat (Nomex® or similar flame-retardant material is recommended if flammable solvents are in use).[3]Protects skin and clothing from spills and splashes.
Feet Closed-toe shoes.[3]Protects feet from spills.
Respiratory Use in a well-ventilated area or a chemical fume hood.[4] If aerosolization or dust formation is likely and engineering controls are insufficient, a respirator may be required.[5]Minimizes the risk of inhaling vapors or particulates that may cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further mitigate risks.

Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is clean and functioning correctly. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing : If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust. Use a tared weigh boat or paper.

Experimental Procedure
  • Solvent Addition : If dissolving the compound, add the solvent slowly to avoid splashing.

  • Reaction Setup : All manipulations should be carried out within the fume hood.

  • Heating and Stirring : If the reaction requires heating, use a well-controlled heating mantle and a stir plate. Monitor the reaction closely.

Post-Procedure and Cleanup
  • Quenching : If necessary, quench the reaction carefully according to your established protocol.

  • Extraction and Purification : Perform these steps within the fume hood.

  • Decontamination : Clean all glassware and equipment thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste : Collect any solid waste, including contaminated weigh paper and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Organic Solvents : Dispose of organic solvent waste in a clearly labeled, compatible waste container. Do not mix incompatible wastes.[6]

    • Aqueous Waste : Aqueous waste containing the compound should be collected in a separate, labeled container. Do not pour chemical waste down the drain.[7]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.[8]

Workflow for Safe Handling of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Procedure cluster_dispose Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh exp_dissolve Dissolve/React prep_weigh->exp_dissolve Transfer exp_monitor Monitor Reaction exp_dissolve->exp_monitor post_quench Quench/Workup exp_monitor->post_quench Completion post_clean Decontaminate post_quench->post_clean disp_solid Solid Waste post_clean->disp_solid Segregate disp_liquid Liquid Waste disp_solid->disp_liquid

Caption: A workflow diagram illustrating the key stages of safely handling 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one.

By adhering to these guidelines, researchers can confidently and safely work with 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, fostering a secure and productive research environment.

References

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Retrosynthesis Analysis

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2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one
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2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

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